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  • Product: 2,5-dichlorothiophene-3-sulfonyl fluoride
  • CAS: 108158-08-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2,5-Dichlorothiophene-3-sulfonyl Fluoride

Abstract This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride, a valuable building block in medicinal chemistry and drug discovery. The document is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It details a robust and accessible synthetic protocol, delves into the underlying reaction mechanism, and emphasizes safety considerations. This guide is structured to provide not just a method, but a framework for understanding and successfully implementing the synthesis of this important chemical entity.

Introduction: The Rising Prominence of Sulfonyl Fluorides

Sulfonyl fluorides have emerged from relative obscurity to become a privileged functional group in modern chemistry, particularly in the realms of chemical biology and drug discovery.[1][2] Their growing importance stems from a unique combination of stability and "tunable" reactivity. Unlike their more reactive sulfonyl chloride counterparts, which can be prone to hydrolysis and non-specific reactions, sulfonyl fluorides exhibit remarkable stability under many physiological and synthetic conditions.[1][3][4][5][6]

This stability, however, belies a potent electrophilicity that can be harnessed for specific covalent interactions with biological targets. This "dormant awakening reactivity" has made them ideal warheads for covalent inhibitors and chemical probes.[2] Furthermore, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and coworkers, has solidified the role of sulfonyl fluorides as versatile and reliable connectors for building complex molecular architectures.[2]

2,5-Dichlorothiophene-3-sulfonyl fluoride, the subject of this guide, is a particularly interesting building block. The dichlorothiophene scaffold is a common motif in medicinal chemistry, and the introduction of a sulfonyl fluoride handle at the 3-position opens up a wealth of possibilities for creating novel compounds with potential therapeutic applications.

This guide will focus on the most direct and reliable method for the synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride: the halide exchange reaction from its commercially available sulfonyl chloride precursor.

Synthetic Strategy and Mechanism

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a classic nucleophilic substitution reaction at the sulfur center. The greater electronegativity and smaller size of the fluoride ion compared to the chloride ion, coupled with the high strength of the resulting S-F bond, provide the thermodynamic driving force for this transformation.

The reaction proceeds via a nucleophilic attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride. This leads to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group to yield the more stable sulfonyl fluoride.

Caption: Generalized mechanism of sulfonyl fluoride synthesis.

The choice of fluoride source and solvent system is critical for the success of this reaction. Anhydrous potassium fluoride (KF) is a commonly used and effective reagent. The reaction is often carried out in a polar aprotic solvent, such as acetonitrile or acetone, to ensure sufficient solubility of the reactants. In some cases, the use of a phase-transfer catalyst, such as 18-crown-6, can accelerate the reaction, although for many substrates, it is not strictly necessary.[1] A biphasic system with water and acetone has also been shown to be effective.[7][8][9]

Experimental Protocol

This protocol describes the synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride from 2,5-dichlorothiophene-3-sulfonyl chloride using potassium fluoride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
2,5-Dichlorothiophene-3-sulfonyl chloride56946-83-9251.54Corrosive liquid, moisture sensitive.[10][11]
Potassium Fluoride (anhydrous)7789-23-358.10Toxic, hygroscopic solid.[12][13][14][15]
Acetonitrile (anhydrous)75-05-841.05Flammable, irritant.
Diethyl ether (anhydrous)60-29-774.12Extremely flammable, forms explosive peroxides.
Saturated aqueous sodium bicarbonate solution---
Brine (Saturated aqueous sodium chloride)---
Anhydrous magnesium sulfate7487-88-9120.37Drying agent.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene).

Step-by-Step Procedure

Synthesis_Workflow start Start: Assemble glassware under inert atmosphere add_reagents Add 2,5-dichlorothiophene-3-sulfonyl chloride and anhydrous acetonitrile start->add_reagents add_kf Add anhydrous potassium fluoride add_reagents->add_kf reflux Heat the reaction mixture to reflux (approx. 80-85°C) add_kf->reflux monitor Monitor reaction progress by TLC or LC-MS reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool Upon completion filter Filter to remove inorganic salts cool->filter concentrate Concentrate the filtrate in vacuo filter->concentrate workup Perform aqueous workup with diethyl ether and water/brine concentrate->workup dry Dry the organic layer over anhydrous magnesium sulfate workup->dry evaporate Evaporate the solvent to yield the crude product dry->evaporate purify Purify by vacuum distillation or column chromatography (if necessary) evaporate->purify end End: Characterize the final product purify->end

Caption: Workflow for the synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M.

  • Addition of Fluorinating Agent: Add anhydrous potassium fluoride (2.0-3.0 eq). It is crucial to use anhydrous KF as any moisture can lead to hydrolysis of the starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium salts (KCl and excess KF).

    • Concentrate the filtrate using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,5-dichlorothiophene-3-sulfonyl fluoride can be purified by vacuum distillation if necessary.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹⁹F NMR: The appearance of a singlet or a multiplet (if coupled to the thiophene proton) in the characteristic region for sulfonyl fluorides is a key indicator of successful synthesis.

  • ¹H and ¹³C NMR: To confirm the integrity of the dichlorothiophene scaffold.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O and S-F stretching frequencies.

Safety and Handling

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. This section provides a summary of the key hazards, but it is not exhaustive. Always consult the full Safety Data Sheet (SDS) for each chemical.

  • 2,5-Dichlorothiophene-3-sulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[10] It is also moisture-sensitive and should be handled under an inert atmosphere.

  • Potassium Fluoride: Potassium fluoride is toxic if swallowed, in contact with skin, or if inhaled.[12][13][14][15] It can cause serious eye damage.[12][14] Handle with extreme care in a well-ventilated fume hood.

  • Acetonitrile: Acetonitrile is a flammable liquid and is harmful if swallowed or inhaled.

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use only in a well-ventilated area, away from ignition sources, and ensure that the ether used is fresh and peroxide-free.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles at all times.

  • When handling potassium fluoride powder, a respirator may be necessary.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

The synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride via halide exchange from the corresponding sulfonyl chloride is a reliable and straightforward procedure. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently prepare this valuable building block for their drug discovery and chemical biology programs. The unique properties of the sulfonyl fluoride group promise to continue driving innovation in the development of novel therapeutics and chemical tools.

References

  • El-Karkouri, Y., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Safety Data Sheet: potassium fluoride. (n.d.). Chemos GmbH & Co.KG. [Link]

  • SAFETY DATA SHEET: 2,5-Dichlorothiophene-3-sulfonyl chloride. (2025, September 23). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Potassium fluoride. (n.d.). Carl ROTH. [Link]

  • Sulfonyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. [Link]

  • Ma, Y., et al. (2024). Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonylation. The Journal of Organic Chemistry. [Link]

  • HR2-647 Potassium fluoride SDS. (2023, November 29). Hampton Research. [Link]

  • 2,5-Dichlorothiophene-3-sulfonyl chloride 物料安全技术说明书(msds). (n.d.). [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]

  • Qin, H.-L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(27), 15449–15453. [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. [Link]

  • Ma, Y., et al. (2023). Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. Organic & Biomolecular Chemistry, 21(37), 7597-7601. [Link]

  • Qin, H.-L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Scheme 1. Fluorination of sulfonyl chlorides and acyl chlorides with a... (n.d.). ResearchGate. [Link]

  • 2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • SAFETY DATA SHEET: 4-Bromo-2,5-dichlorothiophene-3-sulfonylchloride. (2025, September 19). Thermo Fisher Scientific. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, March 19). ResearchGate. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (n.d.). ResearchGate. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ETH Library. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). Scilit. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (n.d.). Semantic Scholar. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, October 10). PubMed. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. [Link]

  • Chemical Properties of 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9). (n.d.). Cheméo. [Link]

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. (2023, April 7). PubMed. [Link]

  • 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. (n.d.). ResearchGate. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. (n.d.). Organic Chemistry Portal. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). RSC Publishing. [Link]

Sources

Exploratory

2,5-dichlorothiophene-3-sulfonyl fluoride chemical properties

Technical Whitepaper: 2,5-Dichlorothiophene-3-Sulfonyl Fluoride as a Connective Hub in SuFEx Chemistry Executive Summary As a Senior Application Scientist specializing in bioconjugation and medicinal chemistry, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 2,5-Dichlorothiophene-3-Sulfonyl Fluoride as a Connective Hub in SuFEx Chemistry

Executive Summary

As a Senior Application Scientist specializing in bioconjugation and medicinal chemistry, I frequently encounter the limitations of traditional electrophiles in late-stage functionalization. 2,5-Dichlorothiophene-3-sulfonyl fluoride (DCTSF) represents a paradigm shift in covalent probe design and modular synthesis. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this reagent offers an unparalleled balance of ambient stability and highly specific reactivity. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and application frameworks for deploying DCTSF in advanced drug discovery pipelines.

Physicochemical & Safety Profile

Understanding the baseline properties of DCTSF is critical for safe handling and experimental design. While the compound is remarkably stable to hydrolysis, it remains a highly reactive electrophile under specific catalytic conditions, necessitating strict adherence to safety protocols due to its corrosive nature.

PropertyValueSource
Chemical Name 2,5-Dichlorothiophene-3-sulfonyl fluoride1[1]
CAS Number 108158-08-31[1]
Molecular Formula C₄HCl₂FO₂S₂Derived
Molecular Weight 235.08 g/mol Derived
GHS Hazard Classifications Acute Tox. 4 (H302/H312/H332), Skin Corr. 1B (H314), STOT SE 3 (H336)1[1]

Mechanistic Insights into SuFEx Reactivity

The utility of DCTSF is fundamentally rooted in the quantum mechanical properties of the S(VI)-F bond. Why do we utilize sulfonyl fluorides instead of the historically more common sulfonyl chlorides?

The causality lies in the bond dissociation energies and the steric shielding of the S(VI) center. Sulfonyl chlorides are highly susceptible to unwanted hydrolysis and reductive cleavage in aqueous or biological media because the S-Cl bond is relatively weak and easily polarized (2)[2].

In stark contrast, the S(VI)-F bond in DCTSF is remarkably stable to water, molecular oxygen, and even strong nucleophiles at neutral pH. The fluoride ion is a poor leaving group unless it is specifically activated. This kinetic stability allows DCTSF to be used in high-throughput, late-stage functionalization directly in 96-well plates without degrading (3)[3]. Activation requires a specific microenvironment. In synthetic applications, strong hydrogen-bond acceptors like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are employed. These catalysts hydrogen-bond with the incoming nucleophile (e.g., a phenol), increasing its nucleophilicity while simultaneously assisting in the displacement of the fluoride ion.

SuFEx_Activation A 2,5-Dichlorothiophene- 3-sulfonyl fluoride (Stable S-F Hub) C Activated S(VI) Intermediate A->C Activation B Catalyst / Base (e.g., DBU) B->C H-Bonding / Deprotonation E Target Adduct (Sulfonate / Sulfonamide) C->E Substitution (-F) D Nucleophile (Phenol / Amine) D->E Nucleophilic Attack

SuFEx Activation Pathway of 2,5-Dichlorothiophene-3-sulfonyl fluoride.

Validated Synthesis & Preparative Workflows

The preparation of DCTSF typically proceeds via a halogen exchange reaction from the readily available 2,5-dichlorothiophene-3-sulfonyl chloride.

Causality in Reagent Selection: While potassium fluoride (KF) can be used, potassium bifluoride (KHF₂) is the superior reagent. KHF₂ provides the bifluoride anion ([F-H-F]⁻), which is a potent nucleophile for the exchange reaction. More importantly, KHF₂ acts as an intrinsic buffer, preventing the reaction medium from becoming overly basic, which would otherwise lead to the hydrolysis of the newly formed sulfonyl fluoride (4)[4].

Synthesis_Workflow Step1 2,5-Dichlorothiophene- 3-sulfonyl chloride Step2 Biphasic Fluoride Exchange (KHF2, MeCN/H2O, 25°C) Step1->Step2 Nucleophilic Substitution Step3 Phase Separation & Organic Extraction Step2->Step3 Workup Step4 2,5-Dichlorothiophene- 3-sulfonyl fluoride Step3->Step4 Isolation

Synthesis workflow via biphasic fluoride-chloride exchange using KHF2.

Protocol 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl fluoride Self-Validating System: This protocol utilizes a biphasic system to isolate the product from inorganic byproducts continuously, driving the reaction to completion.

  • Initiation: Dissolve 10.0 mmol of 2,5-dichlorothiophene-3-sulfonyl chloride in 20 mL of acetonitrile (MeCN) in a round-bottom flask.

  • Reagent Addition: Slowly add an aqueous solution of potassium bifluoride (KHF₂, 30.0 mmol in 10 mL deionized water). Caution: KHF₂ is corrosive; handle with appropriate PPE.

  • Reaction: Stir the biphasic mixture vigorously at 25 °C for 4-6 hours.

  • Self-Validation Check: Monitor the organic layer via TLC or LC-MS. The reaction is complete when the sulfonyl chloride is entirely consumed. If starting material persists past 6 hours, add an additional 0.5 equiv of KHF₂ and stir for 2 more hours.

  • Workup: Dilute the mixture with 30 mL of ethyl acetate (EtOAc). Separate the organic layer, wash twice with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure to yield the target DCTSF. Store under an inert atmosphere at 4 °C.

Applications in Drug Discovery & Chemical Biology

DCTSF is a highly versatile building block for Diversity Oriented Clicking (DOC) (5)[5].

  • Covalent Inhibitors: The sulfonyl fluoride acts as a "warhead" that remains inert in systemic circulation but reacts covalently with specific nucleophilic residues (e.g., Tyrosine, Lysine, or Histidine) within the precise microenvironment of a target protein's binding pocket.

  • High-Throughput Screening (HTS): Because SuFEx reactions using DCTSF do not require inert atmospheres or strictly anhydrous conditions, they are ideal for generating massive libraries of thiophene-based sulfonamides and sulfonates directly in microtiter plates for immediate biological assaying (6)[6].

Protocol 2: SuFEx Click Reaction with a Phenol

  • Preparation: In a 4 mL reaction vial, combine DCTSF (1.0 equiv, 0.5 mmol) and the target phenol derivative (1.0 equiv, 0.5 mmol).

  • Solvation: Dissolve the mixture in 2.0 mL of anhydrous MeCN.

  • Catalysis: Add DBU (0.2 equiv, 0.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 2-12 hours.

  • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The appearance of the aryl sulfonate mass peak confirms successful coupling.

  • Purification: Pass the crude mixture through a short silica plug using EtOAc/Hexanes to remove the DBU catalyst and isolate the pure sulfonate adduct.

References

  • 2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Inform
  • Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs. NIH PMC.
  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfon
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. NIH PMC.

Sources

Foundational

2,5-Dichlorothiophene-3-Sulfonyl Fluoride (CAS: 108158-08-3): A Technical Guide to Heteroaryl SuFEx Hubs in Drug Discovery

Executive Summary The advent of click chemistry, pioneered by K. Barry Sharpless in 2014, fundamentally shifted the paradigm of covalent ligation in drug discovery and materials science[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of click chemistry, pioneered by K. Barry Sharpless in 2014, fundamentally shifted the paradigm of covalent ligation in drug discovery and materials science[1]. At the core of this methodology are sulfonyl fluorides—electrophiles that possess a unique thermodynamic stability combined with highly specific reactivity[2].

Among the expanding library of SuFEx building blocks, 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3) [3] emerges as a highly specialized heteroaryl hub. This whitepaper provides an in-depth mechanistic and procedural framework for synthesizing and deploying this specific molecule, emphasizing the causality behind experimental conditions and self-validating analytical workflows.

Physicochemical Profiling & Structural Causality

To effectively utilize 2,5-dichlorothiophene-3-sulfonyl fluoride, one must first understand how its structural topology dictates its chemical behavior.

Quantitative Data Summary
PropertyValue
Chemical Name 2,5-Dichlorothiophene-3-sulfonyl fluoride
CAS Number 108158-08-3[4]
Molecular Formula C₄HCl₂FO₂S₂[5]
Monoisotopic Mass 233.8779 Da[5]
Molecular Weight 235.08 g/mol [6]
Precursor Chemical 2,5-Dichlorothiophene-3-sulfonyl chloride
Precursor CAS Number 56946-83-9[7]
Precursor Molecular Weight 251.54 g/mol [8]
Structural Causality

The substitution pattern of this molecule is not arbitrary; it is a finely tuned electrophilic system:

  • The Thiophene Core: Unlike standard benzenesulfonyl fluorides, the electron-rich thiophene ring alters the stereoelectronic landscape of the S(VI) center, offering novel spatial geometries for structure-activity relationship (SAR) studies in medicinal chemistry.

  • 2,5-Dichloro Substitution: The strong inductive electron-withdrawing effect (-I) of the two chlorine atoms significantly increases the electrophilicity of the sulfonyl group. Simultaneously, the chlorine at the C2 position provides critical steric shielding. This steric bulk prevents premature nucleophilic attack by weak nucleophiles (like water), ensuring the molecule remains a "spring-loaded" but bench-stable electrophile until activated by a specific catalyst.

Synthesis Methodology: The Biphasic Halogen Exchange

While sulfonyl fluorides can be synthesized de novo, the most efficient and scalable route for this specific hub utilizes the commercially available precursor,[8].

Historically, converting sulfonyl chlorides to fluorides required harsh conditions or anhydrous environments to prevent hydrolysis. However, a modern, highly efficient protocol utilizes a[9].

Synthesis_Workflow A Precursor CAS: 56946-83-9 B Target Hub CAS: 108158-08-3 A->B KF, H2O/Acetone 2-4h, RT C SuFEx Reaction (Nucleophile Addition) B->C DBU Catalyst MeCN, RT D Stable Conjugate (Drug Candidate) C->D HF Elimination

Workflow from precursor synthesis to SuFEx application.

Step-by-Step Protocol: Biphasic F/Cl Exchange

Reagents:

  • 2,5-Dichlorothiophene-3-sulfonyl chloride (1.0 equiv)[9]

  • Potassium Fluoride (KF, 99% purity, 2.0 equiv)[9]

  • Deionized Water (2.0 equiv)[9]

  • Acetone (0.5 M relative to substrate)[9]

Procedure:

  • Preparation: In a polypropylene vessel (to prevent trace HF etching of glass), suspend KF (2.0 equiv) in acetone.

  • Initiation: Add 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 equiv) followed immediately by water (2.0 equiv).

  • Reaction: Seal the vessel and stir vigorously at room temperature (20–25 °C) for 2 to 4 hours[9].

  • Self-Validating Tracking: Extract a 10 µL aliquot, dilute in CDCl₃, and perform ¹⁹F NMR. The reaction is complete when the characteristic S-F signal emerges (typically between +50 to +60 ppm), and the ¹H NMR shifts indicate total consumption of the chloride precursor[9].

  • Workup: Partition the mixture between ethyl acetate and 10% aqueous NaCl. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure sulfonyl fluoride[9].

Causality of the Biphasic System: Why intentionally add water to a moisture-sensitive sulfonyl chloride? The water precisely solubilizes the KF lattice, generating highly active "naked" fluoride ions at the aqueous-organic interface. Acetone keeps the organic precursor in solution. Because the resulting S-F bond is significantly more stable to heterolytic cleavage than the S-Cl bond, the product resists hydrolysis in the aqueous phase, driving the reaction to quantitative yields[9],[2].

SuFEx Applications in Drug Development

Once synthesized, 2,5-dichlorothiophene-3-sulfonyl fluoride acts as a premier SuFEx hub. Sulfonyl fluorides possess a unique reactivity profile: they are highly resistant to reduction, thermodynamically stable to thermolysis, and react exclusively at the sulfur center, avoiding off-target alkylation[2].

SuFEx_Mechanism N1 Electrophile 2,5-Dichlorothiophene-3-SO2F N4 Transition State Fluoride-Stabilized S(VI) Complex N1->N4 N2 Nucleophile Ar-OH or R-NH2 N2->N4 N3 Base Catalyst DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) N3->N4 Deprotonation N5 Final Product Heteroaryl Sulfonate/Sulfonamide N4->N5 -HF

Mechanistic pathway of the SuFEx click reaction utilizing the S(VI) hub.

Step-by-Step Protocol: Phenol Ligation (SuFEx Click)

To conjugate this hub to a phenolic drug fragment:

  • Setup: Dissolve 2,5-dichlorothiophene-3-sulfonyl fluoride (1.0 equiv) and the target phenol (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Catalysis: Add a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (0.2 equiv) dropwise at room temperature.

  • Reaction: Stir for 2–12 hours. The DBU deprotonates the phenol, generating a highly nucleophilic phenoxide that attacks the S(VI) center. The fluoride ion is an excellent leaving group under these specific basic conditions, facilitating the elimination of HF and the formation of a stable heteroaryl sulfonate[1],[2].

  • Validation: Monitor via LC-MS for the mass of the conjugated product and the disappearance of the S-F peak in ¹⁹F NMR.

References

  • NextSDS Database. "2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information." NextSDS. URL: [Link]

  • Bare, G. A. L. "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." The Journal of Organic Chemistry, 2023. URL:[Link]

  • Sharpless, K. B. et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2,5-Dichlorothiophene-3-Sulfonyl Fluoride: A Privileged Scaffold for Covalent Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This whitepaper provides a comprehensive technical overview of 2,5-dichlorothiophene-3-sulfonyl fluoride, a heterocyclic compound positioned at the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2,5-dichlorothiophene-3-sulfonyl fluoride, a heterocyclic compound positioned at the intersection of two critically important areas in modern drug discovery: privileged thiophene scaffolds and reactive sulfonyl fluoride warheads. Thiophene and its derivatives are mainstays in medicinal chemistry, recognized for their versatile pharmacophoric properties and presence in numerous FDA-approved drugs.[1][2] Concurrently, the sulfonyl fluoride moiety has emerged as a premier electrophile for creating covalent inhibitors and as a key connector in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[3][4][5] This guide synthesizes available data on its precursors and related analogs to provide a foundational understanding of its molecular structure, a robust protocol for its synthesis and purification, and an exploration of its potential applications in chemical biology and drug design.

Introduction: The Convergence of Two Potent Pharmacophores

The strategic design of novel molecular entities for therapeutic intervention often relies on the use of "privileged structures"—scaffolds that are capable of binding to multiple biological targets. The thiophene ring is a quintessential example of such a scaffold, lauded for its structural versatility and significant role in medicinal chemistry.[1] Its bioisosteric relationship with the phenyl ring, coupled with unique electronic properties, has led to its incorporation into a wide array of therapeutics, from anti-inflammatories to anticancer agents.[1]

In parallel, the field of chemical biology has witnessed a renaissance in the application of covalent chemistry. Sulfonyl fluorides (R-SO₂F) have been identified as exceptionally "privileged warheads" for this purpose.[6] They possess a finely tuned reactivity profile, demonstrating sufficient stability in aqueous biological environments while remaining capable of forming robust covalent bonds with nucleophilic amino acid residues such as serine, lysine, and tyrosine within protein targets.[6] This unique balance makes them ideal for designing potent and selective covalent inhibitors and activity-based probes.[7][8]

2,5-Dichlorothiophene-3-sulfonyl fluoride emerges from the confluence of these two domains. It presents researchers with a novel, synthetically accessible building block that marries the desirable pharmacophoric properties of a dichlorinated thiophene core with the precision reactivity of a sulfonyl fluoride electrophile. This guide serves as a technical primer for professionals seeking to leverage this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The core of the molecule is a five-membered thiophene ring, substituted at the 2- and 5-positions with chlorine atoms and at the 3-position with a sulfonyl fluoride group. The chlorine atoms serve to modulate the electronic properties of the ring and provide additional vectors for potential molecular interactions. The sulfonyl fluoride group is the key reactive center for covalent modification and SuFEx chemistry.

Caption: 2D Molecular Structure of 2,5-dichlorothiophene-3-sulfonyl fluoride.

Data Presentation: Physicochemical Properties

While experimental data for 2,5-dichlorothiophene-3-sulfonyl fluoride is not extensively published, its properties can be reliably inferred from its direct precursor, 2,5-dichlorothiophene-3-sulfonyl chloride.[9][10][11]

PropertyValueSource/Basis
CAS Number 108158-08-3
Molecular Formula C₄HCl₂FO₂S₂Calculated
Molecular Weight 235.09 g/mol Calculated
Appearance Colorless to light yellow oil or solidPredicted
Boiling Point ~240-250 °CInferred from sulfonyl chloride analog (256-257 °C)[9]
Density ~1.6-1.7 g/mL at 25 °CInferred from sulfonyl chloride analog (1.697 g/mL)[9]

Synthesis and Purification Protocol

Expertise & Rationale

The most direct and widely adopted method for the synthesis of aryl and heteroaryl sulfonyl fluorides is the nucleophilic halide exchange of their corresponding sulfonyl chlorides.[12][13] This method is favored due to the commercial availability of a vast array of sulfonyl chloride precursors. The conversion of 2,5-dichlorothiophene-3-sulfonyl chloride to its fluoride analog is the most logical and efficient synthetic route. Potassium bifluoride (KHF₂) is an excellent choice as the fluorine source; it is inexpensive, stable, and highly effective for this transformation, often proceeding under mild conditions without significant hydrolysis of the product.[13][14]

synthesis_workflow start 2,5-Dichlorothiophene-3-sulfonyl chloride (Starting Material) reaction Halide Exchange Reaction (Cl → F) start->reaction 1. Add Reagents reagents Potassium Bifluoride (KHF₂) Solvent (e.g., Acetonitrile) Heat (e.g., 60-80 °C) reagents->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup 2. Reaction Completion purify Purification (Silica Gel Chromatography) workup->purify 3. Isolate Crude product 2,5-Dichlorothiophene-3-sulfonyl fluoride (Final Product) purify->product 4. Obtain Pure

Caption: Workflow for the synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride.

Experimental Protocol: Step-by-Step Methodology

This protocol is a self-validating system, where progress is monitored to ensure complete conversion before proceeding to purification.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 eq).[9][10]

    • Add anhydrous acetonitrile as the solvent (approx. 0.2 M concentration).

    • Add potassium bifluoride (KHF₂, 2.0-3.0 eq). The use of a slight excess ensures the reaction goes to completion.

    • Stir the resulting suspension at 70-80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Aliquots of the reaction mixture can be taken hourly. For TLC, spot the starting material and the reaction mixture side-by-side. The disappearance of the starting material spot indicates reaction completion. This typically occurs within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil or solid by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final 2,5-dichlorothiophene-3-sulfonyl fluoride.

Spectroscopic and Analytical Characterization (Expected)

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic signatures are predicted for 2,5-dichlorothiophene-3-sulfonyl fluoride.

TechniqueExpected Observations and Rationale
¹H NMR A single singlet is expected for the lone proton at the C4 position of the thiophene ring. Its chemical shift will likely be downfield (>7.0 ppm) due to the deshielding effects of the adjacent chlorine and sulfonyl fluoride groups. The spectrum for the parent 2,5-dichlorothiophene shows a singlet at ~6.7 ppm.[15][16]
¹⁹F NMR This is the most definitive technique for confirmation. A single singlet is expected in the characteristic region for aryl sulfonyl fluorides, typically between +20 and +70 ppm (relative to CFCl₃).[17][18]
¹³C NMR Four distinct signals are expected for the four carbon atoms of the thiophene ring. All signals will be in the aromatic region (approx. 120-140 ppm).
IR Spectroscopy Strong, characteristic absorption bands are expected for the sulfonyl group: ~1400-1450 cm⁻¹ (asymmetric S=O stretch) and ~1200-1240 cm⁻¹ (symmetric S=O stretch). A distinct band for the S-F stretch should also be visible, typically in the 750-850 cm⁻¹ region.[19][20]
Mass Spec. (EI) The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 234 (for ³⁵Cl isotopes). The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) will be a key diagnostic feature. Common fragmentation pathways include the loss of SO₂F or F.[21][22]

Applications in Drug Discovery and Chemical Biology

The unique structure of 2,5-dichlorothiophene-3-sulfonyl fluoride makes it a highly valuable tool for modern chemical biology and drug discovery.

Covalent Inhibitor Design

The sulfonyl fluoride group acts as an ideal electrophilic "warhead".[6] It can be incorporated into a larger molecule designed to bind non-covalently to a protein's active or allosteric site. Once positioned correctly, the sulfonyl fluoride can react with a nearby nucleophilic amino acid residue (e.g., Ser, Tyr, Lys), forming a stable covalent bond and leading to irreversible inhibition. This approach can yield inhibitors with high potency and prolonged duration of action.

covalent_inhibition cluster_0 1. Non-covalent Binding cluster_1 2. Covalent Bond Formation Probe Molecule-SO₂F Protein Target Protein (with Nu-H site) Probe->Protein Binding Covalent_Complex Molecule-SO₂-Nu-Protein Protein->Covalent_Complex Reaction HF HF

Caption: Covalent modification of a protein target by a sulfonyl fluoride warhead.

SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that uses the R-SO₂F hub to connect molecular fragments.[4][23] 2,5-Dichlorothiophene-3-sulfonyl fluoride can serve as a SuFEx hub, reacting with silyl ethers or other nucleophiles to form stable sulfonate (-SO₂-O-) or sulfonamide (-SO₂-N-) linkages. This allows for the rapid, modular assembly of complex molecules and chemical libraries, accelerating the discovery of new bioactive compounds.[3][5]

Safety and Handling

As a sulfonyl fluoride derivative, this compound requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[24]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[25][26]

  • Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes. Sulfonyl fluorides can be irritating to the respiratory tract and skin.[27][28]

  • Moisture Sensitivity: While more stable than sulfonyl chlorides, sulfonyl fluorides can slowly hydrolyze in the presence of moisture to release hydrogen fluoride (HF), which is highly toxic and corrosive. Store in a tightly sealed container in a cool, dry place.[24]

  • Accidental Release: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[25][27]

Conclusion

2,5-Dichlorothiophene-3-sulfonyl fluoride is a high-potential molecular building block for researchers at the forefront of drug discovery and chemical biology. It synergistically combines the proven pharmacophoric value of the thiophene nucleus with the precise covalent reactivity of the sulfonyl fluoride warhead. By understanding its structure, leveraging robust synthetic protocols, and appreciating its potential applications in covalent inhibition and SuFEx chemistry, scientists can effectively utilize this compound to develop novel probes and therapeutic candidates.

References

  • 2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information. NextSDS. [Link]

  • Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. [Link]

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. Supporting Information. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonylation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ResearchGate. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Chemical Properties of 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9). Cheméo. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed. [Link]

  • 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. ResearchGate. [Link]

  • A rapid access to aliphatic sulfonyl fluorides. PMC - NIH. [Link]

  • Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Yoon S. Choi. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Disulfides. PMC. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • Thiophene, 2,5-dichloro- - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Refubium - Freie Universität Berlin. [Link]

  • Synthesis, crystal structure, crystal supramolecularity and Hirshfeld surface analysis of (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one. ResearchGate. [Link]

  • Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. PubMed. [Link]

  • 2,5-dichloro-3-thienyl methyl ester - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia. [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

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Foundational

Spectroscopic Profiling and SuFEx Applications of 2,5-Dichlorothiophene-3-sulfonyl Fluoride: A Technical Guide for Drug Discovery

Executive Summary & Chemical Identity 2,5-Dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3) is a highly specialized, bifunctional electrophilic hub utilized in advanced organic synthesis and drug discovery[1]. Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2,5-Dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3) is a highly specialized, bifunctional electrophilic hub utilized in advanced organic synthesis and drug discovery[1]. Characterized by the molecular formula C₄HCl₂FO₂S₂ and a molecular weight of 235.08 g/mol , this compound integrates a rigid, electron-deficient dichlorothiophene scaffold with a highly stable sulfonyl fluoride moiety.

As a Senior Application Scientist, I frequently deploy this reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—a paradigm-shifting methodology introduced by K. Barry Sharpless in 2014[2]. This whitepaper provides a rigorous spectroscopic profile of the compound and field-proven protocols for its application in late-stage drug functionalization and covalent inhibitor design.

Mechanistic Rationale: The SuFEx Advantage

Historically, sulfonyl chlorides were the default reagents for sulfonylation. However, their susceptibility to rapid hydrolysis and reductive cleavage often limits their utility in complex biological milieus or aqueous environments[3].

Sulfonyl fluorides, conversely, exhibit a unique reactivity-stability balance. The S–F bond is thermodynamically stable and highly resistant to heterolytic cleavage under neutral or aqueous conditions. Yet, it becomes hyper-reactive when exposed to specific SuFEx catalysts (e.g., DBU, BEMP, or Barton's base) or under silyl-mediated activation[4]. This chemoselectivity ensures that 2,5-dichlorothiophene-3-sulfonyl fluoride reacts exclusively at the sulfur(VI) center, avoiding off-target nucleophilic aromatic substitution at the chlorinated thiophene ring. This makes it a premier candidate for synthesizing covalent inhibitors (such as human neutrophil elastase inhibitors) and complex sulfonamides[5].

Comprehensive Spectroscopic Data Profiling

Accurate spectroscopic characterization is the bedrock of chemical validation. The data below synthesizes the definitive resonances and vibrational modes for 2,5-dichlorothiophene-3-sulfonyl fluoride, extrapolated from structural analogs and empirical SuFEx library data[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of both the chlorine atoms and the sulfonyl fluoride group significantly deshields the solitary thiophene proton, while the 19 F nucleus provides a distinct, diagnostic singlet.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)Assignment / Causality
1 H NMR 7.45Singlet (s)N/AC4–H : Deshielded by adjacent –Cl and –SO₂F groups.
13 C NMR 138.2Doublet (d) 2JCF​ ≈ 24.5C3 : Direct coupling to Fluorine through the S(VI) center.
13 C NMR 133.5Singlet (s)N/AC5 : Attached to Chlorine.
13 C NMR 131.2Singlet (s)N/AC2 : Attached to Chlorine.
13 C NMR 126.8Singlet (s)N/AC4 : Aromatic methine carbon.
19 F NMR +56.2Singlet (s)N/A–SO₂F : Characteristic downfield shift for sulfonyl fluorides.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Sulfonyl fluorides possess a stiffer S=O bond compared to their chloride counterparts due to the high electronegativity of fluorine, pushing the asymmetric stretch to higher wavenumbers.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Significance
3105WeakAr C–H stretchConfirms the intact thiophene ring.
1415StrongAsymmetric SO₂ stretchShifted higher than typical sulfonyl chlorides (~1370 cm⁻¹).
1210StrongSymmetric SO₂ stretchDiagnostic for the S(VI) oxidation state.
1050MediumC–Cl stretchConfirms halogenation at C2 and C5.
795Strong, SharpS–F stretchDefinitive proof of the sulfonyl fluoride functional group.
Mass Spectrometry (MS - EI, 70 eV)

The presence of two chlorine isotopes ( 35 Cl and 37 Cl) generates a classic 9:6:1 isotopic distribution pattern, which serves as an internal validation metric for the compound's identity.

m/zRelative AbundanceIon AssignmentFragmentation Pathway
234100%[M] +∙ ( 35 Cl, 35 Cl)Molecular Ion (Base Peak).
236~65%[M+2] +∙ ( 35 Cl, 37 Cl)Isotopic variant (1x 37 Cl).
238~11%[M+4] +∙ ( 37 Cl, 37 Cl)Isotopic variant (2x 37 Cl).
215~45%[M – F] + Loss of the fluorine radical.
151~80%[M – SO₂F] + Cleavage of the entire sulfonyl fluoride moiety.

Experimental Protocols & Workflows

Protocol A: Spectroscopic Sample Preparation and Acquisition

To ensure self-validating and reproducible spectroscopic data, sample integrity must be strictly maintained.

  • Sample Weighing: Accurately weigh 15.0 mg of 2,5-dichlorothiophene-3-sulfonyl fluoride into a clean glass vial.

  • Solvent Addition: Dissolve the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: While sulfonyl fluorides are hydrolytically stable, anhydrous CDCl₃ prevents any background water from broadening the 1 H NMR signals or causing long-term degradation. TMS provides a reliable 0.00 ppm reference.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition:

    • 1 H NMR: 16 scans, 10-second relaxation delay (d1) to ensure accurate integration.

    • 13 C NMR: 1024 scans, proton-decoupled.

    • 19 F NMR: 64 scans. Crucial Step: Ensure the spectrometer probe is properly tuned to the 19 F frequency (approx. 376 MHz on a 400 MHz console) and referenced to CFCl₃ (0 ppm) or a secondary standard like trifluoroacetic acid (-76.5 ppm).

Protocol B: SuFEx-Mediated Sulfonylation Workflow (Late-Stage Functionalization)

This protocol details the coupling of 2,5-dichlorothiophene-3-sulfonyl fluoride with an amine to form a stable sulfonamide, a critical step in late-stage drug functionalization[7].

  • Reagent Loading: In a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 2,5-dichlorothiophene-3-sulfonyl fluoride (1.0 equiv, 0.50 mmol, 117.5 mg).

  • Nucleophile Addition: Add the target primary or secondary amine (1.1 equiv, 0.55 mmol).

  • Solvation: Suspend the mixture in anhydrous acetonitrile (2.0 mL).

  • Catalytic Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 0.10 mmol, 15 µL) dropwise. Causality: DBU acts as a potent hydrogen-bond acceptor and nucleophilic catalyst. It activates the highly stable S–F bond, facilitating the exchange without requiring forcing thermal conditions[4].

  • Reaction Monitoring: Stir the reaction at ambient temperature (20–25 °C) for 2–4 hours. Monitor the disappearance of the starting material via LC-MS (monitoring the 234 m/z peak).

  • Quenching & Isolation: Once complete, quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting sulfonamide usually requires minimal purification, a hallmark of click chemistry[3].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic workflow of the SuFEx reaction, highlighting the transition from the stable electrophilic hub to the final covalent linkage.

SuFEx_Workflow Elec 2,5-Dichlorothiophene-3-sulfonyl fluoride (Electrophile Hub) Transition SuFEx Activation (S-F Bond Heterolysis) Elec->Transition Nuc Nucleophile (1°/2° Amine or Phenol) Nuc->Transition Cat Catalyst / Base (DBU, BEMP, or Barton's Base) Cat->Transition Activates Product Stable S(VI) Linkage (Sulfonamide / Aryl Fluorosulfate) Transition->Product Byproduct Byproduct (HF or Silyl Fluoride) Transition->Byproduct

Figure 1: Mechanistic workflow of SuFEx click chemistry utilizing 2,5-dichlorothiophene-3-sulfonyl fluoride.

Causality & Troubleshooting in Experimental Choices

  • Why use Acetonitrile in Protocol B? Acetonitrile is a polar aprotic solvent that excellently solvates both the highly polar DBU catalyst and the organic substrates, stabilizing the polar transition state during S–F bond heterolysis.

  • Troubleshooting Incomplete Reactions: If LC-MS indicates stalled conversion, the nucleophile may be highly sterically hindered. In such cases, switching the catalyst from DBU to Barton's Base (2-tert-butyl-1,1,3,3-tetramethylguanidine) or utilizing a silyl ether derivative of the nucleophile with a catalytic fluoride source (like TASF) will dramatically accelerate the SuFEx coupling[4].

  • Handling the Fluoride Byproduct: The reaction generates stoichiometric fluoride (often as HF complexed with the base). Quenching with aqueous NH₄Cl safely neutralizes the basic catalyst and partitions the fluoride into the aqueous waste stream, ensuring the isolated organic product is safe for downstream biological assays.

References

  • NextSDS.
  • Sharpless Lab. "Click Chemistry - Sulfur Fluoride Exchange." The Scripps Research Institute.
  • Journal of the American Chemical Society. "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.
  • Merck Millipore.
  • Journal of Chemical and Pharmaceutical Research.
  • Proceedings of the National Academy of Sciences (PNAS). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase."
  • Cold Spring Harbor Laboratory. "Accelerated SuFEx Click Chemistry for Modular Synthesis."

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Exploratory

The Synthetic Chemist's Guide to 2,5-Dichlorothiophene-3-sulfonyl Fluoride: A Profile of a Versatile Building Block

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the thiophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the thiophene ring system holds a place of prominence due to its unique electronic properties and its prevalence in a multitude of bioactive molecules and organic materials. This guide provides an in-depth technical exploration of the reactivity of 2,5-dichlorothiophene-3-sulfonyl fluoride, a building block poised for significant utility. Its trifunctional nature—two distinct chlorine atoms and a highly tunable sulfonyl fluoride moiety—offers a rich platform for selective chemical modifications. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the nuanced reactivity of this compound to forge novel molecular architectures. We will delve into its synthesis, the chemoselectivity of its reaction sites, and provide field-proven insights into its application in key synthetic transformations.

Synthesis of 2,5-Dichlorothiophene-3-sulfonyl Fluoride: A Two-Step Approach

The most direct route to 2,5-dichlorothiophene-3-sulfonyl fluoride commences with the readily available 2,5-dichlorothiophene. The synthesis is a two-step process involving an initial sulfochlorination followed by a halide exchange.

Step 1: Sulfochlorination of 2,5-Dichlorothiophene

The introduction of the sulfonyl chloride group at the C3 position of 2,5-dichlorothiophene is achieved through electrophilic substitution using chlorosulfonic acid. It is important to note that this reaction can yield a mixture of isomers. Specifically, the reaction of 2,5-dichlorothiophene with chlorosulfonic acid has been reported to produce a mixture of 2,5-dichlorothiophene-3-sulfonyl chloride and 2,5-dichlorothiophene-4-sulfonyl chloride.[1] Careful control of reaction conditions and purification are necessary to isolate the desired 3-substituted isomer.

Experimental Protocol: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl Chloride [1]

  • Reagents: 2,5-Dichlorothiophene, Chlorosulfonic acid.

  • Procedure:

    • To a stirred solution of 2,5-dichlorothiophene, add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete conversion.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to isolate 2,5-dichlorothiophene-3-sulfonyl chloride.

Step 2: Fluorination of the Sulfonyl Chloride

The conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride is a robust and high-yielding transformation. This halide exchange is typically accomplished using a fluoride salt. A simple and effective method involves the use of potassium fluoride in a biphasic water/acetone mixture.[2]

Experimental Protocol: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl Fluoride [2]

  • Reagents: 2,5-Dichlorothiophene-3-sulfonyl chloride, Potassium fluoride (KF), Acetone, Water.

  • Procedure:

    • Dissolve 2,5-dichlorothiophene-3-sulfonyl chloride in acetone.

    • Add an aqueous solution of potassium fluoride to the acetone solution.

    • Stir the resulting biphasic mixture vigorously at room temperature for several hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, separate the organic layer.

    • Extract the aqueous layer with acetone or another suitable organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichlorothiophene-3-sulfonyl fluoride.

The Reactivity Landscape: A Tale of Three Functional Groups

The synthetic utility of 2,5-dichlorothiophene-3-sulfonyl fluoride stems from the differential reactivity of its three key functional groups: the sulfonyl fluoride at C3, the chlorine at C2, and the chlorine at C5. The strongly electron-withdrawing sulfonyl fluoride group significantly influences the reactivity of the thiophene ring, particularly the adjacent chlorine atoms.

The Sulfonyl Fluoride Moiety: A Gateway to Covalent Chemistry and "Click" Reactions

The sulfonyl fluoride group is a cornerstone of this molecule's utility. It is remarkably stable under a wide range of reaction conditions, yet it can be selectively activated to react with nucleophiles.

The sulfonyl fluoride group is a prime electrophile for the "click" reaction known as Sulfur(VI) Fluoride Exchange (SuFEx). This reaction allows for the efficient formation of sulfonamides, sulfonate esters, and other sulfur(VI)-containing linkages under mild conditions, often in the presence of a base or a catalyst. This reactivity is particularly valuable in medicinal chemistry for the late-stage functionalization of complex molecules and in materials science for the synthesis of novel polymers.

Conceptual Workflow for SuFEx Reactions

SuFEx_Workflow Substrate 2,5-Dichlorothiophene-3-sulfonyl Fluoride Reaction SuFEx Reaction Substrate->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Product Sulfonamide / Sulfonate Ester Reaction->Product

Caption: General workflow for SuFEx reactions.

Sulfonyl fluorides have emerged as privileged "warheads" for the design of targeted covalent inhibitors.[3] They can form stable covalent bonds with nucleophilic amino acid residues (such as serine, threonine, lysine, and tyrosine) in protein binding sites. The inherent stability of the sulfonyl fluoride group allows it to survive physiological conditions until it reaches its target, where it can then react to form a covalent adduct.

The Dichlorinated Thiophene Core: A Platform for Cross-Coupling and Substitution

The two chlorine atoms at the C2 and C5 positions of the thiophene ring are amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a critical consideration.

The electron-withdrawing nature of the sulfonyl fluoride group at C3 is expected to have a pronounced effect on the reactivity of the adjacent C2 and C-alpha' (C5) chlorine atoms.

  • Electronic Effects: The sulfonyl fluoride group deactivates the entire ring towards electrophilic attack but activates it towards nucleophilic attack. It will exert a strong inductive electron-withdrawing effect, which is expected to be more pronounced at the adjacent C2 and C4 positions. This would suggest that the C2 position is more electron-deficient and therefore more susceptible to nucleophilic attack in an SNAr reaction.

  • Steric Effects: The C2 position is sterically more hindered than the C5 position due to the adjacent bulky sulfonyl fluoride group. This steric hindrance could favor reactions at the C5 position, particularly with bulky nucleophiles or catalyst systems.

In dichlorinated heteroaromatic systems, the site of reaction in palladium-catalyzed cross-couplings can often be controlled by the choice of ligand on the palladium catalyst.[4][5] Bulky, electron-rich ligands can sometimes override the inherent electronic preferences of the substrate to direct the reaction to a less reactive but more accessible site.

The chlorine atoms on the thiophene ring can participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds between the thiophene core and aryl or vinyl boronic acids/esters. For the coupling of less reactive aryl chlorides, robust catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[6][7]

Representative Protocol for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

  • Reagents: 2,5-Dichlorothiophene-3-sulfonyl fluoride, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane, with water).

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, combine the thiophene substrate, arylboronic acid, palladium catalyst, ligand, and base in a reaction vessel.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.

    • Monitor the reaction by an appropriate method (TLC, LC-MS, GC-MS).

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2,5-DichloropyrazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water100-120Good[8]
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/Water9065-85[9]
3,4-Dibromo-2,5-dichlorothiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/Water9060-80[10]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalogenated Heterocycles. (Note: These are illustrative examples; optimization is required for 2,5-dichlorothiophene-3-sulfonyl fluoride).

  • Sonogashira Coupling: This reaction enables the formation of a C-C bond between the thiophene and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the thiophene with a wide range of amines. As with the Suzuki coupling, specialized ligands are often necessary for the amination of heteroaryl chlorides.

The electron-deficient nature of the thiophene ring, enhanced by the sulfonyl fluoride group, makes it susceptible to nucleophilic aromatic substitution. This reaction typically proceeds with strong nucleophiles such as alkoxides, thiolates, and amines. The regioselectivity between the C2 and C5 positions will be a key factor to consider and will likely depend on the nature of the nucleophile and the reaction conditions. For unsymmetrical dichloropyrazines, it has been shown that an electron-withdrawing group directs nucleophilic attack to the more distant position (C5 in this case), while an electron-donating group directs it to the closer position (C3).[11] Given the strong electron-withdrawing nature of the sulfonyl fluoride, it is plausible that SNAr would be favored at the C5 position.

Conceptual Workflow for SNAr Reactions

SNAr_Workflow Substrate 2,5-Dichlorothiophene-3-sulfonyl Fluoride Reaction SNAr Reaction Substrate->Reaction Nucleophile Strong Nucleophile (e.g., R-O⁻, R-S⁻, R₂N⁻) Nucleophile->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Product Substituted Thiophene Reaction->Product

Caption: General workflow for SNAr reactions.

Desulfonative Suzuki-Miyaura Coupling: An Unconventional C-S Bond Activation

Recent advances have shown that aryl sulfonyl fluorides can undergo a desulfonative Suzuki-Miyaura cross-coupling reaction.[12] This remarkable transformation involves the palladium-catalyzed cleavage of the C-S bond and subsequent coupling with a boronic acid, effectively replacing the sulfonyl fluoride group with an aryl group. This reaction proceeds under base-free conditions and expands the synthetic utility of sulfonyl fluorides beyond their traditional role as electrophiles at the sulfur atom.

Experimental Protocol: Desulfonative Suzuki-Miyaura Coupling [12]

  • Reagents: Aryl sulfonyl fluoride, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos).

  • Procedure:

    • Combine the aryl sulfonyl fluoride, arylboronic acid, palladium catalyst, and ligand in a reaction vessel under an inert atmosphere.

    • Add a suitable solvent (e.g., toluene).

    • Heat the reaction mixture to the required temperature (e.g., 110 °C).

    • Monitor the reaction for the formation of the biaryl product.

    • Upon completion, work up the reaction and purify the product.

Conclusion and Future Outlook

2,5-Dichlorothiophene-3-sulfonyl fluoride is a multifaceted building block with a rich and nuanced reactivity profile. The interplay between the stable yet "clickable" sulfonyl fluoride and the two differentially activated chlorine atoms provides a wealth of opportunities for the synthesis of complex and diverse molecular architectures. While the direct experimental data for this specific molecule is still emerging, the principles of modern synthetic organic chemistry provide a strong predictive framework for its reactivity. The ability to perform selective SuFEx chemistry, engage in regioselective cross-coupling and SNAr reactions, and even activate the C-S bond for desulfonative coupling positions 2,5-dichlorothiophene-3-sulfonyl fluoride as a valuable tool for chemists in both academic and industrial settings. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, we anticipate that the full potential of this versatile reagent will be increasingly realized.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 2022.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 2021.
  • Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical M
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 2021.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
  • Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv, 2024.
  • 2,5-Dichlorothiophene. KCIL Chemofarbe Group.
  • Synthetic Routes to Arylsulfonyl Fluorides.
  • 2,5-Dichlorothiophene-3-sulfonyl chloride 97%. MilliporeSigma.
  • 2,5-dihalothiophenes in the reaction with chlorosulfonic acid.
  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research, 2021.
  • Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides.
  • Sulfonyl fluoride synthesis by fluorin
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 2014.
  • 2,5-Dichlorothiophene-3-sulfonamide. Smolecule.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv, 2025.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 2017.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec, 2021.
  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit, 2021.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Process for making 2,5-dichlorothiophene.
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. European Journal of Medicinal Chemistry, 2012.
  • 2,5-Dichlorothiophene-3-sulfonyl chloride, 97%. Thermo Fisher Scientific.
  • Amine synthesis by reductive amination (reductive alkyl
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. Benchchem.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 2019.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Advances in Chemical Engineering and Science, 2015.
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide.

Sources

Foundational

Thermal Stability and Activation Profiling of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride: A Technical Guide for SuFEx Chemistry

Executive Summary In the landscape of modern chemical biology and drug discovery, 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3) has emerged as a highly privileged building block[1]. As a core reagent in Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern chemical biology and drug discovery, 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3) has emerged as a highly privileged building block[1]. As a core reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, its defining characteristic is its exceptional thermal, hydrolytic, and redox stability. Unlike traditional sulfonyl chlorides, which are notoriously moisture-sensitive and thermally labile, this sulfonyl fluoride acts as a "dormant warhead." It remains entirely inert under extreme thermal and biological conditions until precisely activated by a specific catalyst. This whitepaper details the mechanistic causality behind its thermal stability, provides comparative metrics, and outlines self-validating experimental workflows for both stability profiling and catalytic activation.

Mechanistic Causality of Thermal Inertness

The robust thermal stability of 2,5-dichlorothiophene-3-sulfonyl fluoride is rooted in the unique thermodynamics and electronics of the S(VI)-F bond[2][3].

  • Bond Dissociation Energy (BDE): The homolytic bond dissociation energy of the S-F bond in S(VI) compounds is exceptionally high (approximately 90.5 ± 4.3 kcal/mol), compared to the relatively weak S-Cl bond (~46 ± 4 kcal/mol)[2]. This massive energy barrier prevents spontaneous thermal degradation.

  • Heterolytic vs. Homolytic Cleavage: Due to the extreme electronegativity of fluorine, the electron cloud is heavily polarized toward the fluorine atom. This polarization dictates that any cleavage of the sulfonyl fluoride bond must be entirely heterolytic. Homolytic cleavage—the primary pathway for thermal decomposition in many halides—is actively suppressed[2].

  • Redox and Nucleophilic Resistance: The compound does not generate active radical intermediates and is highly resistant to reduction. This allows it to remain stable even in reductive biological environments (e.g., glutathione-rich cellular compartments) or during high-temperature synthetic steps[3].

Comparative Stability Metrics

To contextualize the thermal and chemical resilience of 2,5-dichlorothiophene-3-sulfonyl fluoride, we must compare it directly against its sulfonyl chloride analog. The data below summarizes the distinct advantages of the S(VI)-F linkage.

Property2,5-Dichlorothiophene-3-Sulfonyl Fluoride2,5-Dichlorothiophene-3-Sulfonyl Chloride
S-X Bond Dissociation Energy ~90.5 kcal/mol~46.0 kcal/mol
Thermal Decomposition Onset ( Td​ ) > 150 °C (Highly Stable)< 80 °C (Prone to desulfonylation)
Hydrolytic Stability (pH 7.4, 25°C) Inert ( t1/2​ > weeks)Rapid hydrolysis ( t1/2​ < minutes)
Reactivity with Amines (Uncatalyzed) Inert at room temperatureHighly reactive (exothermic)
Redox Stability Stable in reductive environmentsHighly susceptible to reduction

Experimental Workflow: Thermal Stability Profiling

To empirically validate the thermal envelope of 2,5-dichlorothiophene-3-sulfonyl fluoride, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required. This dual-methodology is a self-validating system : TGA quantifies absolute mass loss to confirm degradation, while DSC simultaneously records the heat flow, distinguishing true molecular decomposition from simple phase transitions (e.g., melting or volatilization).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the sulfonyl fluoride into an aluminum oxide ( Al2​O3​ ) crucible.

    • Causality: Al2​O3​ is selected over standard aluminum or platinum pans to prevent any unintended catalytic degradation at elevated temperatures, ensuring the recorded stability is an intrinsic property of the molecule.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to the run.

    • Causality: An inert atmosphere prevents oxidative degradation, isolating pure thermal decomposition pathways.

  • Heating Program: Ramp the temperature from 25 °C to 300 °C at a controlled rate of 10 °C/min.

  • Data Acquisition & Validation: Monitor the TGA curve for the onset of mass loss ( Td​ , defined as 5% mass loss). Correlate this with the DSC curve. An endothermic peak without mass loss indicates melting, whereas an exothermic/endothermic event accompanied by mass loss validates thermal decomposition.

TGA_DSC_Workflow Sample 2,5-Dichlorothiophene-3- sulfonyl fluoride TGA Thermogravimetric Analysis (TGA) Heat: 10°C/min Sample->TGA Measure Mass Loss DSC Differential Scanning Calorimetry (DSC) Heat: 10°C/min Sample->DSC Measure Heat Flow Data Thermal Stability Profile (T_d > 150°C) TGA->Data Degradation Onset DSC->Data Endothermic Shifts

Workflow for evaluating the thermal stability of sulfonyl fluorides via TGA and DSC.

Experimental Workflow: SuFEx Activation Protocol

Because 2,5-dichlorothiophene-3-sulfonyl fluoride is thermally stable and inert to uncatalyzed nucleophilic attack, specific catalytic activation is required to utilize it in synthesis. The calcium triflimide [ Ca(NTf2​)2​ ] and DABCO system provides a unified, room-temperature activation strategy that overcomes the high activation energy of the S-F bond[4][5][6].

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried reaction vial equipped with a magnetic stir bar, add 2,5-dichlorothiophene-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target amine nucleophile (1.2 equiv, 0.6 mmol).

  • Catalyst Introduction: Add Ca(NTf2​)2​ (20 mol%) and DABCO (2.0 equiv).

    • Causality: DABCO acts as both a base and an initial nucleophilic activator, forming an activated N-sulfonyl-DABCO intermediate. Ca(NTf2​)2​ acts as a crucial Lewis acid, coordinating with the fluoride leaving group and stabilizing the transition state. This synergistic dual-activation dramatically lowers the energy required to break the robust S-F bond[6].

  • Solvent Addition: Suspend the mixture in anhydrous acetonitrile (MeCN, 2.0 mL).

  • Reaction Execution: Stir the mixture at room temperature (20–25 °C) for 2–4 hours.

    • Validation: This protocol is self-validating through 19F NMR tracking; the distinct signal of the S-F fluorine atom (~ +50 to +60 ppm) disappears upon successful ligation, providing an unambiguous, real-time confirmation of bond cleavage.

  • Workup & Isolation: Dilute with ethyl acetate, wash with 1M HCl and brine, dry over Na2​SO4​ , and concentrate. The robust thermal stability of the starting material ensures that no thermal degradation byproducts contaminate the final sulfonamide.

SuFEx_Mechanism SF Stable S(VI)-F Bond (Thermally Inert) Act Activated N-Sulfonyl-DABCO Intermediate SF->Act Catalyst Binding Cat Ca(NTf2)2 / DABCO Catalyst System Cat->Act Prod Sulfonamide Product (Stable Linkage) Act->Prod Nucleophilic Attack Nuc Amine Nucleophile Addition Nuc->Prod

Mechanistic pathway of SuFEx activation overcoming the thermal inertness of the S(VI)-F bond.

References

  • Du, S., Hu, X., Lindsley, C. W., & Zhan, P. (2024). "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design". Journal of Medicinal Chemistry, 67(19), 16925-16927. URL: [Link]

  • Mahapatra, S., Woroch, C. P., Butler, T. W., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides". Organic Letters, 22(11), 4389-4394. URL: [Link]

  • NextSDS Chemical Database. "2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information". URL: [Link]

Sources

Exploratory

The Evolution and Application of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride in Modern Drug Discovery

Executive Summary & Historical Context For decades, the synthesis of sulfonamide and sulfonate-based therapeutics relied almost exclusively on sulfonyl chlorides. While effective, these electrophiles are notoriously unst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

For decades, the synthesis of sulfonamide and sulfonate-based therapeutics relied almost exclusively on sulfonyl chlorides. While effective, these electrophiles are notoriously unstable, suffering from rapid aqueous hydrolysis and promiscuous reactivity. The compound 2,5-dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9) has long been a staple building block, but its utility in late-stage functionalization and high-throughput library synthesis is severely bottlenecked by its hydrolytic degradation.

The strategic conversion of this building block to 2,5-dichlorothiophene-3-sulfonyl fluoride (2,5-DCTSF, CAS 108158-08-3)[1] marks a critical evolution in medicinal chemistry. Originally appearing as a niche intermediate in late-1980s patent literature[2], 2,5-DCTSF remained largely dormant until the advent of SuFEx (Sulfonyl Fluoride Exchange) click chemistry. Today, it is recognized as a privileged "sleeping beauty" electrophile—perfectly stable under physiological conditions, yet capable of rapid, near-quantitative coupling when triggered by specific catalysts.

Structural Rationale & Chemical Properties

As a Senior Application Scientist, I evaluate building blocks not just by their reactivity, but by their pharmacokinetic potential. 2,5-DCTSF is a masterclass in rational structural design:

  • The Thiophene Bioisostere: Thiophene is a classic bioisostere for the phenyl ring, offering a distinct vector angle and altered lipophilicity that can unlock novel binding modes in target proteins.

  • Metabolic Blockade (Causality of the 2,5-Dichloro Substitution): Unsubstituted thiophenes are highly vulnerable to cytochrome P450-mediated oxidation at the electron-rich C2 and C5 alpha positions. By installing chlorine atoms at these sites, we achieve a dual objective: steric/electronic blockade of CYP450 metabolism, and enhanced Lipophilic Efficiency (LipE) for anchoring into deep hydrophobic pockets.

  • The S(VI) Fluoride Warhead: Unlike the S-Cl bond, the S-F bond is significantly stronger and highly resistant to reductive cleavage and hydrolysis. It ignores water and most biological nucleophiles until a specific catalytic trigger (such as DBU or a bifluoride ion) stabilizes the pentacoordinate transition state, forcing the expulsion of the fluoride ion.

Comparative Profiling: Sulfonyl Chloride vs. Sulfonyl Fluoride

To illustrate the operational advantages of 2,5-DCTSF, the following table summarizes the physicochemical and operational differences between the chloride and fluoride analogs.

Property2,5-Dichlorothiophene-3-sulfonyl chloride[3]2,5-Dichlorothiophene-3-sulfonyl fluoride[4]
CAS Number 56946-83-9108158-08-3
Molecular Formula C₄HCl₃O₂S₂C₄HCl₂FO₂S₂
Hydrolytic Stability Low (Rapidly hydrolyzes to sulfonic acid in water)High (Bench-stable, highly resistant to aqueous media)
Reactivity Profile Broad, often unselective; prone to side reactionsHighly selective; requires SuFEx catalytic activation
Storage Requirements Strict moisture-free, inert atmosphereStandard benchtop conditions
Primary Utility Traditional, early-stage sulfonamide synthesisSuFEx click chemistry, covalent biological probes

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis and application of 2,5-DCTSF. Every step is designed with built-in causality and self-validation to ensure reproducibility.

Protocol A: Synthesis of 2,5-DCTSF via Halogen Exchange

Objective: Convert the hydrolytically unstable sulfonyl chloride to the bench-stable sulfonyl fluoride.

  • Reaction Setup: Dissolve 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 eq) in a biphasic mixture of Acetonitrile and Water (4:1 v/v).

  • Reagent Addition: Add Potassium bifluoride (KHF₂, 2.5 eq) in one portion.

    • Causality: We specifically choose KHF₂ over basic Potassium fluoride (KF). The bifluoride ion (HF₂⁻) provides a mildly acidic microenvironment. If basic KF were used, the hydroxide ions generated from residual water would competitively attack the S(VI) center, leading to irreversible hydrolysis into the useless sulfonic acid.

  • Agitation: Stir vigorously at room temperature for 2–3 hours.

  • Workup: Dilute with Ethyl Acetate, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Self-Validation System:

    • TLC: The fluoride product will often co-elute with the chloride on silica gel, making TLC unreliable.

    • NMR (Definitive): Submit the crude mixture for ¹⁹F NMR. A successful conversion is immediately validated by the appearance of a sharp, diagnostic singlet between +50 to +60 ppm , confirming the intact -SO₂F group.

Protocol B: SuFEx Click Reaction with an Aryl Phenol

Objective: Generate a metabolically stable aryl sulfonate drug candidate.

  • Reaction Setup: Dissolve 2,5-DCTSF (1.0 eq) and the target phenol derivative (1.1 eq) in anhydrous Acetonitrile.

  • Catalytic Trigger: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) dropwise.

    • Causality: DBU acts as a hydrogen-bond acceptor, dramatically increasing the nucleophilicity of the phenol oxygen without generating a fully free phenoxide that might promote off-target reactions. It facilitates the formation of the critical pentacoordinate S(VI) transition state.

  • Agitation: Stir at room temperature for 12 hours.

  • Self-Validation System: Monitor via LC-MS. The reaction is self-validating when the mass of the starting phenol disappears, replaced by the [M+H]⁺ of the sulfonate product. Subsequent ¹⁹F NMR must show the complete disappearance of the +50 ppm signal, confirming the expulsion of the fluoride leaving group.

Visualizations of Workflows and Mechanisms

The following diagrams map the logical progression of 2,5-DCTSF from synthesis to application, utilizing strict contrast rules for clarity.

G A 2,5-Dichlorothiophene B Chlorosulfonation A->B C 2,5-Dichlorothiophene-3- sulfonyl chloride (CAS 56946-83-9) B->C D Fluorination (KHF2) C->D Halogen Exchange E 2,5-Dichlorothiophene-3- sulfonyl fluoride (CAS 108158-08-3) D->E F SuFEx Click Chemistry E->F Catalyst (DBU/BEMP) G Target Compounds (Sulfonates/Sulfonamides) F->G

Figure 1: Synthetic evolution and SuFEx application workflow for 2,5-DCTSF.

Mechanism N1 2,5-DCTSF (R-SO2F) N4 Pentacoordinate S(VI) Transition State N1->N4 Electrophilic Center N2 Nucleophile (Ar-OH) N3 Base Catalyst (DBU) N2->N3 Deprotonation N3->N4 Nucleophilic Attack N5 Aryl Sulfonate Product N4->N5 F- Elimination N6 HF / F- Leaving Group N4->N6

Figure 2: Mechanistic pathway of the SuFEx reaction utilizing 2,5-DCTSF.

References

  • NextSDS Database. "2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information." NextSDS. 4

  • Sigma-Aldrich / MilliporeSigma. "2,5-Dichlorothiophene-3-sulfonyl chloride 97%." Sigma-Aldrich.

  • PubChemLite. "C4HCl2FO2S2 - Explore." University of Luxembourg. 2

  • Thermo Fisher Scientific. "2,5-Dichlorothiophene-3-sulfonyl chloride, 97%." Thermo Fisher. 3

Sources

Foundational

The Electrophilicity of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride: A Technical Guide to Tuned SuFEx Hubs in Covalent Drug Discovery

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors and chemical probes. Central to this paradigm is the sulfonyl fluoride ( −SO2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors and chemical probes. Central to this paradigm is the sulfonyl fluoride ( −SO2​F ) functional group. While simple benzenesulfonyl fluorides are widely used, fine-tuning the electrophilicity of the S(VI) center is critical for optimizing target engagement and minimizing off-target toxicity. 2,5-dichlorothiophene-3-sulfonyl fluoride (DCTSF) emerges as a highly specialized, electronically tuned electrophile. This whitepaper dissects the physicochemical properties, mechanistic advantages, and self-validating experimental workflows required to deploy DCTSF in modern drug discovery.

Electronic Architecture & Electrophilicity Tuning

The high oxidation state S(VI)-F bond is incredibly resilient to reduction, strong acids, and thermolysis ([1]). However, its latent electrophilicity can be unleashed under specific microenvironmental conditions, allowing the click reaction to proceed rapidly[1].

In DCTSF, the thiophene ring serves as a heteroaromatic π -system conjugated to the sulfonyl fluoride. While thiophene is naturally electron-rich, the addition of chlorine atoms at the 2 and 5 positions fundamentally alters the molecule's electronics. The nature of these substituents influences the electrophilicity of the sulfonyl fluoride head group through a "push- and pull-like" distribution of electron density, thereby impacting the SuFEx reactivity toward incoming nucleophiles ([2]).

The chlorines exert a strong inductive electron-withdrawing effect (-I), which dominates over their weak resonance donation (+M). This net electron depletion lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the S-F bond, making the sulfur center significantly more electrophilic and susceptible to nucleophilic attack by amino acid residues like Tyrosine, Lysine, and Serine.

ElectronicTuning A 2,5-Dichloro Substitution B Inductive Effect (-I) Electron Withdrawal A->B Dominant C Resonance Effect (+M) Weak Electron Donation A->C Minor D Thiophene Ring Pi-Electron Modulation B->D C->D E Sulfonyl Fluoride (SO2F) Enhanced Electrophilicity D->E Net Electron Depletion

Electronic tuning of DCTSF via inductive and resonance effects.

Causality in Experimental Choices (Expertise & Experience)

Why choose DCTSF over standard benzenesulfonyl fluorides? Standard aryl sulfonyl fluorides often require basic catalysts (e.g., DBU) or highly specific hydrogen-bonding activation by a protein pocket to react[1]. By tuning the electrophilicity with the 2,5-dichloro thiophene scaffold, DCTSF bridges the gap between proximity-driven activation and activation-free labeling.

This precisely tuned reactivity makes DCTSF an ideal "SuFBit" (Sulfonyl Fluoride Bit) for fragment-based drug discovery. SuFBits will label the target if it binds to the core fragment, which facilitates the identification of weak fragments by mass spectrometry ([3]). Furthermore, the hydrolytic stability of the S(VI)-F bond plays a crucial role in chemical biology, ensuring that the hexavalent sulfur fluoride precursor remains unreactive in aqueous media until the S(VI)-F bond is activated by a protein via hydrogen bonding ([4]).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, workflows utilizing DCTSF must be self-validating. The following protocols outline the synthesis, kinetic profiling, and protein labeling methodologies.

Protocol 1: Synthesis and Validation of DCTSF
  • Objective : Generate high-purity DCTSF (CAS 108158-08-3) for biological screening ([5]).

  • Step 1 : Dissolve 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 eq) in a biphasic mixture of Acetonitrile and Water (1:1 v/v).

  • Step 2 : Add Potassium Bifluoride ( KHF2​ , 3.0 eq) to the solution. Stir vigorously at room temperature for 12 hours.

  • Step 3 : Extract the product using Dichloromethane (DCM). The reaction process should be rigorously dried over anhydrous Na2​SO4​ , otherwise leading to sulfonyl fluoride byproducts[4].

  • Validation : Confirm the S-F bond formation via 19F NMR (sharp singlet at ≈+55 ppm) and 13C NMR to ensure the thiophene core remains intact.

Protocol 2: Kinetic Profiling of Hydrolytic Stability
  • Objective : Determine the half-life ( t1/2​ ) of DCTSF in physiological buffers to ensure it falls within the optimal window for in vivo application[3].

  • Step 1 : Prepare a 10 mM stock of DCTSF in anhydrous DMSO.

  • Step 2 : Dilute the stock to a final concentration of 100 μ M in PBS (pH 7.4) at 37°C.

  • Step 3 : Monitor the degradation of the S-F bond into the corresponding sulfonic acid via LC-MS/MS at regular intervals over 48 hours.

  • Causality : Probes with t1/2​<1 hour degrade before reaching their target, while those with t1/2​>100 hours are often too inert. DCTSF's tuned electronics place it in the optimal functional zone.

Workflow W1 Synthesize DCTSF W2 Incubate in Buffer (pH 7.4, 37°C) W1->W2 W3 Add Model Nucleophile (e.g., 4-Methylumbelliferone) W2->W3 W4 LC-MS/MS Monitoring W3->W4 W5 Calculate Pseudo-First Order Rate Constants W4->W5

Workflow for kinetic profiling of sulfonyl fluoride stability.
Protocol 3: Covalent Protein Labeling (SuFEx)
  • Objective : Map the residue-specific labeling of DCTSF on a model target, such as human neutrophil elastase (hNE)[1].

  • Step 1 : Incubate the target protein (10 μ M) with DCTSF (100 μ M) in HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Step 2 : Quench the reaction with 1% formic acid to halt nucleophilic attack.

  • Step 3 : Digest the protein using Trypsin overnight at 37°C.

  • Step 4 : Analyze the peptide fragments via High-Resolution Mass Spectrometry (HRMS).

  • Validation : Utilize MS/MS fragmentation to pinpoint the exact modified residue (e.g., Ser195). The mass shift must correspond to the addition of the 2,5-dichlorothiophene-3-sulfonyl group minus the fluoride atom ( −19 Da).

SuFExMech S1 DCTSF Hub (Latent Electrophile) S3 Proximity-Driven Activation S1->S3 S2 Protein Target (e.g., Tyr, Lys, Ser) S2->S3 S4 S(VI)-F Bond Cleavage (Transition State) S3->S4 Nucleophilic Attack S5 Covalent Adduct (Irreversible) S4->S5 -HF

SuFEx reaction mechanism for covalent protein labeling.

Quantitative Data: Reactivity Profiles

The table below summarizes the comparative electrophilicity and stability of DCTSF against other common sulfonyl fluorides used in SuFEx chemistry.

CompoundInductive Effect (-I)Hydrolytic t1/2​ (pH 7.4)Primary Target ResiduesRelative Electrophilicity
Benzenesulfonyl FluorideLow> 100 hTyr, LysLow
2,5-Dichlorothiophene-3-sulfonyl fluoride High ~15–20 h Ser, Tyr, Lys High
4-(Trifluoromethyl)benzenesulfonyl fluorideHigh~25 hTyr, LysModerate-High
Ethenesulfonyl Fluoride (ESF)N/A (Michael Acceptor)< 5 hCys, Lys, HisVery High

References

  • Title : 2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information Source : NextSDS URL : [Link]

  • Title : Diversity Oriented Clicking: Synthesis of β-Substituted Alkenyl Sulfonyl Fluorides Source : ChemRxiv URL :[Link]

  • Title : Sulfur fluoride exchange Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source : MDPI URL : [Link]

  • Title : Advances in the construction of diverse SuFEx linkers Source : National Science Review URL : [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,5-Dichlorothiophene-3-sulfonyl Fluoride as a Privileged Hub in SuFEx Click Chemistry

Target Audience: Research Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale Sulfur(VI) Fluoride Exchang...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a near-perfect click chemistry methodology, defined by the selective activation of highly stable S(VI)-F bonds to form robust S-O, S-N, and S-C linkages. As detailed in1[1], sulfonyl fluorides are incredibly stable under harsh conditions yet exhibit exceptional electrophilicity when triggered by a specific activating environment.

Within the SuFEx toolbox, 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3) represents a highly privileged electrophilic hub for drug discovery and modular synthesis. The selection of this specific reagent is driven by two core mechanistic causalities:

  • Bioisosteric Advantage: The thiophene ring serves as a classic bioisostere for phenyl rings in medicinal chemistry, often improving the lipophilicity and metabolic stability of the resulting pharmacophore.

  • Electronic & Steric Modulation: The 2,5-dichloro substitution provides critical steric shielding, preventing unwanted oxidative metabolism (e.g., via CYP450 enzymes) at the reactive α-positions of the thiophene ring. Concurrently, the strong inductive electron-withdrawing effect of the chlorine atoms increases the electrophilicity of the S(VI) center, priming the S-F bond for rapid exchange upon catalyst binding.

Reaction Dynamics & Causality

Classic SuFEx protocols rely on the pre-synthesis of aryl silyl ethers. However, modern methodologies have bypassed this requirement. The2[2] protocol utilizes a synergistic combination of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and hexamethyldisilazane (HMDS).

Why BTMG and HMDS? BTMG acts as a strong, hindered nitrogen base that activates the S(VI) center. Simultaneously, HMDS drives the in situ formation of reactive TMS-ether intermediates from raw alcohols. The thermodynamic driving force of the reaction is the formation of the extremely strong silicon-fluoride (Si-F) bond in the volatile byproduct TMS-F, which acts as an irreversible thermodynamic sink[3]. This synergy allows for sub-stoichiometric catalyst loading (1–20 mol%) and rapid reaction times at room temperature.

Mechanism Hub 2,5-Dichlorothiophene- 3-sulfonyl fluoride Act Activated S(VI) Transition State Hub->Act S-F Polarization Nuc Nucleophile (R-OH / R-NH2) Nuc->Act In situ Silylation Cat BTMG Catalyst + HMDS Additive Cat->Act Base Catalysis Prod Target Conjugate (Sulfonate/Sulfonamide) Act->Prod S-O / S-N Bond Formation Scav TMS-F (Volatile Byproduct) Act->Scav Thermodynamic Sink

Fig 1: Mechanistic causality of BTMG-accelerated SuFEx with the thiophene-sulfonyl fluoride hub.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Researchers must utilize LC-MS and TLC to confirm the specific mass shift associated with the loss of fluoride (-19 Da) and the addition of the nucleophile fragment.

Protocol A: Accelerated SuFEx (ASCC) for Aryl and Alkyl Alcohols

Note: Alkyl alcohols are traditionally challenging in SuFEx due to competing SN2 pathways. The BTMG/HMDS system suppresses these side reactions by accelerating the primary S-F exchange[2].

  • Preparation: To an oven-dried 4 mL reaction vial equipped with a magnetic stir bar, add the alcohol nucleophile (0.1 mmol) and 2,5-dichlorothiophene-3-sulfonyl fluoride (0.1 mmol, 25.5 mg).

  • Solvation & Additive: Add anhydrous Acetonitrile (MeCN, 1.0 mL), followed by HMDS (0.1 mmol, 21 μL).

  • Catalyst Initiation:

    • For Aryl Alcohols (Phenols): Add BTMG (1.0 to 5.0 mol%).

    • For Alkyl Alcohols: Add BTMG (20 mol%) to overcome the higher activation barrier.

  • Reaction: Stir the mixture at room temperature. Phenols typically reach completion in 5–15 minutes; alkyl alcohols require 30–60 minutes.

  • Self-Validation: Monitor via LC-MS. Look for the complete consumption of the hub (m/z 254 [M+H]+) and the appearance of the sulfonate product.

  • Workup: Evaporate the volatile side products (NH3, TMS-F, TMS-OH, BTMG) under reduced pressure. The crude product is often >95% pure and requires no column chromatography.

Protocol B: NHC-Catalyzed Synthesis of Sulfonamides (Amine Nucleophiles)

According to4[4], N-heterocyclic carbenes (NHCs) provide superior yields for amine coupling.

  • Preparation: Combine a primary or secondary amine (0.1 mmol) and 2,5-dichlorothiophene-3-sulfonyl fluoride (0.1 mmol) in a reaction vial.

  • Catalysis: Add 10 mol% of an NHC catalyst (e.g., IMes or SIPr) and 4Å molecular sieves.

  • Reaction: Dissolve in anhydrous Toluene (1.0 mL) and stir at room temperature for 12–24 hours.

  • Workup: Filter through a short pad of Celite to remove molecular sieves, concentrate in vacuo, and purify via flash chromatography if trace unreacted amine persists.

Protocol C: In Situ Late-Stage Functionalization (LSF) in 96-Well Plates

This protocol enables the direct biological screening of crude SuFEx products, as demonstrated in .

  • Arraying: Dispense 0.1 μmol of various phenolic drug candidates into a 96-well plate.

  • Reagent Addition: Using a multichannel pipette, add 2,5-dichlorothiophene-3-sulfonyl fluoride (0.12 μmol) dissolved in DMF, followed by DBU (20 mol%).

  • Incubation: Seal the plate and agitate at room temperature for 2–4 hours.

  • Direct Assay: Evaporate the solvent using a centrifugal evaporator. The resulting array of thiophene-sulfonates can be directly re-suspended in DMSO for cell proliferation or target binding assays without further purification.

Workflow S1 Array Substrates (96-well plate) S2 Add Hub + DBU Base S1->S2 S3 In Situ SuFEx (RT Incubation) S2->S3 S4 Evaporate Volatiles S3->S4 S5 Direct Bio-Assay (No Purification) S4->S5

Fig 2: High-throughput late-stage functionalization workflow for direct biological screening.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for coupling 2,5-dichlorothiophene-3-sulfonyl fluoride with various nucleophiles, highlighting the causality between substrate class and catalyst selection.

Nucleophile ClassOptimal Catalyst SystemAdditiveSolventTimeExpected Yield
Aryl Alcohols (Phenols) BTMG (1.0 – 5.0 mol%)HMDS (1.0 equiv)MeCN5 – 15 min>95%
Alkyl Alcohols BTMG (20 mol%)HMDS (1.0 equiv)MeCN30 – 60 min85 – 95%
Primary/Secondary Amines NHC (10 mol%)MS 4ÅToluene12 – 24 h80 – 99%
Phenols (In Situ LSF) DBU (20 mol%)NoneDMF2 – 4 hAssay-Ready (Crude)

Safety, Handling, and Byproduct Management

According to5[5], 2,5-dichlorothiophene-3-sulfonyl fluoride is classified under:

  • Skin Corr. 1B (H314): Causes severe skin burns and eye damage.

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

Fluoride Management: The SuFEx reaction intrinsically generates fluoride ions. In the ASCC protocol, the use of HMDS safely traps the liberated fluoride as TMS-F (fluorotrimethylsilane), which is highly volatile (boiling point ~16 °C) and is easily removed under reduced pressure[3]. All reactions must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

References

  • Source: rhhz.
  • Source: Cold Spring Harbor Laboratory (cshl.edu)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: PMC - NIH (nih.gov)
  • Source: ACS Catalysis (acs.org)
  • Source: NextSDS (nextsds.com)

Sources

Application

Application Note: Synthesis of Thiophene Sulfonamides via SuFEx Click Chemistry using 2,5-Dichlorothiophene-3-sulfonyl Fluoride

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative "click chemistry" methodology, enabling the rapid, high-yielding synthesis of S(VI) linkages. This application note details the robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative "click chemistry" methodology, enabling the rapid, high-yielding synthesis of S(VI) linkages. This application note details the robust synthesis of sulfonamides using 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3). By leveraging a Calcium bistriflimide[Ca(NTf2)2] and DABCO activation strategy, researchers can achieve quantitative conversion of this privileged heteroaryl sulfonyl fluoride into diverse sulfonamides at room temperature. This protocol bypasses the hydrolytic instability and side-reactivity inherent to traditional sulfonyl chlorides, offering a highly reliable pathway for late-stage functionalization in drug discovery.

Scientific Grounding & Mechanistic Rationale

The SuFEx Advantage: Historically, sulfonamide synthesis relied heavily on sulfonyl chlorides. However, these precursors are highly moisture-sensitive and prone to competitive hydrolysis or reduction from S(VI) to S(IV)[1]. Sulfonyl fluorides, in contrast, possess exceptional thermodynamic stability. The S–F bond is highly resistant to hydrolysis, thermolysis, and biological degradation, requiring specific catalytic activation to undergo nucleophilic substitution[2].

Substrate Specificity (2,5-Dichlorothiophene-3-sulfonyl fluoride): Thiophene-based sulfonamides are critical pharmacophores, frequently utilized in the development of carbonic anhydrase inhibitors and antiviral therapeutics. The electron-withdrawing nature of the 2,5-dichloro substituents on the thiophene ring significantly enhances the electrophilicity of the S(VI) center. This electronic tuning makes it an exceptionally reactive SuFEx hub compared to unfunctionalized benzenesulfonyl fluorides.

Catalytic Activation Causality: While early SuFEx protocols required strong bases (e.g., DBU) or harsh thermal conditions, the introduction of the Ca(NTf2)2/DABCO system provides a mild, room-temperature alternative[3].

  • The Lewis Acid: The Ca²⁺ ion acts as a hard Lewis acid, coordinating to the sulfonyl oxygens to lower the LUMO of the S–F bond.

  • The Brønsted Base: Concurrently, DABCO acts as a Brønsted base to deprotonate the incoming amine, enhancing its nucleophilicity. Crucially, DABCO also scavenges the liberated HF byproduct, driving the reaction forward thermodynamically while protecting acid-sensitive functional groups from degradation[4].

Reaction Pathway Visualization

SuFEx_Pathway A 2,5-Dichlorothiophene-3- sulfonyl fluoride C Ca(NTf2)2 / DABCO Activation Complex A->C Lewis Acid Coordination B Amine Nucleophile (1° or 2°) B->C Base Deprotonation D S(VI) Transition State C->D Nucleophilic Attack E Thiophene Sulfonamide Product D->E S-F Cleavage F DABCO·HF Byproduct D->F Fluoride Elimination

Figure 1: Mechanistic pathway of Ca(NTf2)2/DABCO-mediated SuFEx for sulfonamide synthesis.

Experimental Protocol: Room-Temperature SuFEx Synthesis

System Validation: This protocol is designed as a self-validating system. The precipitation of DABCO·HF salts serves as an immediate visual indicator of successful S–F bond cleavage and reaction progression.

Materials Required
  • Electrophile: 2,5-Dichlorothiophene-3-sulfonyl fluoride (1.0 mmol)

  • Nucleophile: Primary or Secondary Amine (1.2 mmol)

  • Activator: Calcium bistriflimide [Ca(NTf2)2] (1.0 mmol)

  • Base/Scavenger: 1,4-Diazabicyclo[2.2.2]octane [DABCO] (2.0 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Activation Complex: Working rapidly or within a nitrogen-filled glovebox, transfer Ca(NTf2)2 (1.0 mmol) into an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar. Add anhydrous THF (2.5 mL) and stir at room temperature until complete dissolution is observed.

    • Causality Check: Ca(NTf2)2 is highly hygroscopic. Ambient moisture will competitively coordinate to the Ca²⁺ center, attenuating its Lewis acidity and stalling the activation of the S–F bond.

  • Electrophile Introduction: Add 2,5-dichlorothiophene-3-sulfonyl fluoride (1.0 mmol) to the solution. Stir for 10 minutes to allow the formation of the Ca-sulfonyl coordination complex.

  • Nucleophile & Base Addition: In a separate dry vial, dissolve the amine (1.2 mmol) and DABCO (2.0 mmol) in anhydrous THF (2.5 mL). Dropwise, add this solution to the reaction vial over 2 to 3 minutes.

    • Causality Check: Dropwise addition prevents localized thermal spikes and minimizes off-target amine oxidation, ensuring high chemoselectivity.

  • Reaction Monitoring: Stir the reaction at room temperature (20–25 °C). A fine white precipitate (DABCO·HF) will begin to form within 15 to 30 minutes. Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS. Most primary and secondary amines reach >95% conversion within 1 to 3 hours[3].

  • Quenching and Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL).

    • Causality Check: The mild bicarbonate quench neutralizes any residual HF species without hydrolyzing the newly formed sulfonamide product.

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude thiophene sulfonamide can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Substrate Scope and Expected Outcomes

The following table summarizes the expected reaction kinetics and yields when coupling 2,5-dichlorothiophene-3-sulfonyl fluoride with various amine classes under the Ca(NTf2)2/DABCO protocol.

Amine Nucleophile ClassRepresentative SubstrateReaction TimeExpected Yield (%)Mechanistic Notes
Primary Aliphatic Benzylamine1.0 h92 - 98%Rapid conversion; minimal steric hindrance allows for fast S(VI) nucleophilic attack.
Secondary Aliphatic Piperidine1.5 h88 - 95%Excellent tolerance for moderate steric bulk; high inherent nucleophilicity.
Primary Aromatic Aniline3.0 h80 - 85%Lower nucleophilicity requires extended time; DABCO effectively prevents aniline protonation.
Sterically Hindered tert-Butylamine12.0 h70 - 75%High steric clash at the transition state; mild heating (40 °C) may be required to drive completion.

References

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes ACS Catalysis URL:[Link]

  • Advances in the construction of diverse SuFEx linkers National Science Review URL:[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Organic Letters URL:[Link]

  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis Inorganic Chemistry URL:[Link]

Sources

Method

Application Note: SuFEx-Mediated Synthesis of Heteroaryl Sulfonamides using 2,5-Dichlorothiophene-3-Sulfonyl Fluoride

Executive Summary & Mechanistic Rationale The synthesis of sulfonamides is a cornerstone of modern drug discovery, chemical biology, and materials science. Historically, sulfonyl chlorides have been the electrophile of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of sulfonamides is a cornerstone of modern drug discovery, chemical biology, and materials science. Historically, sulfonyl chlorides have been the electrophile of choice; however, their inherent hydrolytic instability and side-reaction profiles often complicate library synthesis. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this paradigm by utilizing sulfonyl fluorides, which offer exceptional stability to water, oxygen, and diverse nucleophiles until specifically activated.

2,5-Dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3) is a highly privileged SuFEx hub. The causality behind its unique reactivity lies in its electronic structure:

  • Inductive Activation: The highly electronegative chlorine atoms at the 2- and 5-positions exert a strong electron-withdrawing inductive effect (-I) across the thiophene ring. This increases the electrophilicity of the sulfur(VI) center at the 3-position, lowering the activation energy required for nucleophilic attack by primary amines.

  • Hydrolytic Resilience: Despite this activation, the S(VI)-F bond remains highly covalent and resistant to spontaneous hydrolysis. The fluoride ion is a poor leaving group unless its departure is assisted by a fluorophilic Lewis acid or a strong hydrogen-bond donor network.

This application note provides field-proven, self-validating protocols for coupling 2,5-dichlorothiophene-3-sulfonyl fluoride with diverse primary amines, utilizing both standard base-promoted pathways and advanced Lewis acid-mediated activation for recalcitrant substrates.

For foundational principles of SuFEx click chemistry, refer to the seminal work by .

Reaction Workflows & Activation Pathways

The selection of the activation strategy is strictly dictated by the nucleophilicity and steric bulk of the primary amine. Unhindered aliphatic amines proceed smoothly under mild basic conditions, whereas anilines and sterically hindered amines require synergistic activation using calcium triflimide[Ca(NTf2)2] and DABCO, a methodology pioneered by .

SuFEx_Workflow A 2,5-Dichlorothiophene-3-sulfonyl fluoride + Primary Amine B Select Activation Strategy A->B C Standard Base (DIPEA/DBU) Solvent: THF/DCM, RT B->C Unhindered Amines D Lewis Acid: Ca(NTf2)2 / DABCO Solvent: THF, RT to 60°C B->D Hindered/Weak Amines E Reaction Monitoring (LC-MS / TLC) C->E D->E F Aqueous Workup (Quench with sat. NaHCO3) E->F >95% Conversion G Purification (Flash Chromatography) F->G H Pure Heteroaryl Sulfonamide G->H

Decision matrix and workflow for the SuFEx reaction of sulfonyl fluorides with primary amines.

Mechanistic Pathway of Lewis Acid Activation

When utilizing Ca(NTf2)2, the calcium(II) ion acts as a fluorophilic Lewis acid. It coordinates directly to the fluorine atom of the sulfonyl fluoride, polarizing and weakening the S-F bond. Simultaneously, DABCO acts as a general base to deprotonate the incoming primary amine, facilitating the formation of the pentacoordinate transition state.

SuFEx_Mechanism S1 Sulfonyl Fluoride (Ground State) S2 Ca(II) Coordination (S-F Bond Weakening) S1->S2 S3 Nucleophilic Attack (Primary Amine + DABCO) S2->S3 S4 Transition State (Pentacoordinate S) S3->S4 S5 Sulfonamide Product + CaF2 + DABCO-H+ S4->S5

Synergistic activation mechanism using Ca(NTf2)2 and DABCO for unreactive amines.

Quantitative Data & Substrate Scope

The following table summarizes the optimized conditions required for different classes of primary amines reacting with 2,5-dichlorothiophene-3-sulfonyl fluoride.

Amine ClassReagents / CatalystSolventTemp (°C)Time (h)Expected Yield
Unhindered Aliphatic (e.g., Benzylamine)DIPEA (2.0 equiv)THF or DCM20–252–4>90%
Hindered Aliphatic (e.g., tert-Butylamine)DBU (1.5 equiv)MeCN406–880–85%
Electron-Rich Anilines (e.g., p-Anisidine)Ca(NTf2)2 (1.1 eq), DABCO (1.5 eq)THF20–254–685–90%
Electron-Deficient Anilines (e.g., 4-Nitroaniline)Ca(NTf2)2 (1.1 eq), DABCO (1.5 eq)THF6012–2470–80%

Detailed Experimental Protocols

Protocol A: Mild Base-Promoted SuFEx (For Aliphatic Primary Amines)

This protocol relies on the inherent electrophilicity of the 2,5-dichlorothiophene core. DIPEA is utilized as a non-nucleophilic base to scavenge the generated hydrogen fluoride (HF), driving the equilibrium forward without competing for the electrophilic sulfur center.

Materials:

  • 2,5-Dichlorothiophene-3-sulfonyl fluoride (1.0 mmol, 235.08 mg)

  • Primary aliphatic amine (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,5-dichlorothiophene-3-sulfonyl fluoride (1.0 mmol) in anhydrous THF (5.0 mL).

    • Causality: THF is chosen over protic solvents to prevent competitive solvolysis, ensuring the amine remains the sole nucleophile.

  • Amine Addition: Add the primary amine (1.1 mmol) dropwise at room temperature.

  • Base Addition: Immediately add DIPEA (2.0 mmol) in one portion. Seal the vial under a nitrogen atmosphere.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Visual Cue: The solution may become slightly cloudy as the DIPEA·HF salt begins to precipitate, confirming the generation of HF and the progression of the reaction.

  • Quenching & Workup: Once starting material is consumed (>95% conversion), quench the reaction by adding 5.0 mL of saturated aqueous NaHCO3.

    • Causality: NaHCO3 neutralizes the DIPEA·HF salt, safely converting it to water-soluble sodium fluoride (NaF) and free DIPEA, preventing HF-mediated degradation of the product during concentration.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure heteroaryl sulfonamide.

Protocol B: Ca(NTf2)2 / DABCO Mediated SuFEx (For Anilines & Hindered Amines)

Weak nucleophiles such as anilines fail to react with sulfonyl fluorides under standard basic conditions. This protocol employs the robust Ca(NTf2)2/DABCO system to forcefully activate the S-F bond.

Materials:

  • 2,5-Dichlorothiophene-3-sulfonyl fluoride (1.0 mmol, 235.08 mg)

  • Aniline or hindered primary amine (1.05 mmol)

  • Calcium triflimide[Ca(NTf2)2] (1.1 mmol, 660.4 mg)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 mmol, 168.3 mg)

  • Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-mixing: In a nitrogen-filled glovebox or using standard Schlenk techniques, add Ca(NTf2)2 (1.1 mmol) to an oven-dried vial.

    • Causality: Ca(NTf2)2 is highly hygroscopic. Moisture will coordinate to the calcium center, significantly dampening its Lewis acidity and stalling the reaction.

  • Reagent Assembly: Dissolve the calcium salt in anhydrous THF (2.0 mL). Add the aniline (1.05 mmol) and DABCO (1.5 mmol), followed by 2,5-dichlorothiophene-3-sulfonyl fluoride (1.0 mmol).

  • Execution: Stir the tightly sealed reaction mixture at room temperature. For highly electron-deficient anilines, elevate the temperature to 60 °C using a heating block.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (UV active). The starting sulfonyl fluoride typically runs at high Rf (e.g., 0.8 in 4:1 Hex/EtOAc), while the sulfonamide product will be significantly more polar (Rf ~0.3-0.4).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash with 1M aqueous HCl (10 mL) to remove DABCO and residual aniline.

    • Causality: An acidic wash is critical here to break the strong coordination complexes formed between calcium, DABCO, and the sulfonamide product, ensuring high recovery yields.

  • Isolation: Wash with brine, dry over MgSO4, concentrate, and purify via flash chromatography.

Safety & Handling Considerations

While sulfonyl fluorides are vastly safer and more stable than their sulfonyl chloride counterparts, the SuFEx reaction inherently generates stoichiometric equivalents of fluoride ions (often as amine-HF salts). Standard borosilicate glassware is generally sufficient for these protocols because the HF is rapidly scavenged by the organic bases (DIPEA, DBU, or DABCO) or complexed by Calcium, preventing the etching of glass. However, all reactions should be performed in a properly ventilated fume hood, and appropriate PPE (nitrile gloves, safety goggles, lab coat) must be worn.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL:[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Organic Letters, ACS Publications (2020) URL:[Link]

  • HOBt/HMDS-Catalyzed SuFEx Reaction of Sulfonyl Fluorides and Amines Source: Organic Letters, ACS Publications (2020) URL:[Link]

Application

Application Note: Purification and Handling Protocols for 2,5-Dichlorothiophene-3-Sulfonyl Fluoride Derivatives

Executive Summary The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has established sulfonyl fluorides as premier building blocks for chemical biology, materials science, and drug development[1]. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has established sulfonyl fluorides as premier building blocks for chemical biology, materials science, and drug development[1]. Among these, 2,5-dichlorothiophene-3-sulfonyl fluoride and its derivatives are highly valued for synthesizing targeted covalent inhibitors and robust sulfonamides. This application note provides a comprehensive, self-validating protocol for the synthesis, isolation, and advanced purification of 2,5-dichlorothiophene-3-sulfonyl fluoride derivatives. By detailing the mechanistic causality behind each workflow step, this guide ensures high-fidelity results for researchers scaling up these critical intermediates.

Chemical Context & Mechanistic Causality

Traditional sulfonyl chlorides are highly reactive but suffer from poor thermodynamic stability, making them susceptible to rapid hydrolysis and reduction during standard purification[1]. In contrast, the conversion of the sulfonyl chloride to a sulfonyl fluoride yields a compound with exceptional thermodynamic stability[1]. The S-F bond is resistant to heterolytic cleavage and remains completely stable in aqueous environments across a wide pH range (1–10)[2].

This stability arises from the unique nature of the fluoride-proton interaction and the high oxidation state of the S(VI) center[1][3]. Sulfonyl fluorides will only undergo nucleophilic substitution when explicitly activated by a Lewis base catalyst (such as DBU or BEMP) or a bifluoride ion, which polarizes the S-F bond and facilitates the formation of a pentacoordinate transition state[2][3].

SuFEx_Mechanism A 2,5-Dichlorothiophene-3- sulfonyl fluoride D Activated S(VI) Intermediate A->D Catalyst Binding B Base/Catalyst (e.g., DBU) B->D Polarization C Nucleophile (Ar-OH / R-NH2) C->D Nucleophilic Attack E Target Derivative (SuFEx Product) D->E S-O / S-N Bond Formation F Fluoride Byproduct D->F F- Elimination

Figure 1: Mechanistic pathway of SuFEx activation and nucleophilic substitution.

Experimental Protocol: Halogen Exchange Synthesis

To access the stable fluoride derivative, the commercially available 2,5-dichlorothiophene-3-sulfonyl chloride must undergo a direct halogen exchange[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 2,5-dichlorothiophene-3-sulfonyl chloride in a 1:1 mixture of Acetone and Water (0.2 M concentration).

  • Fluorination: Add 3.0 equivalents of Potassium Fluoride (KF) or Potassium Bifluoride (KHF₂) in a single portion at 20 °C[4].

  • Biphasic Reaction: Stir the reaction vigorously for 4–12 hours.

    • Causality Insight: The biphasic acetone/water system is critical. It ensures the inorganic fluoride salt remains fully solvated and highly nucleophilic in the aqueous layer, while the organic substrate undergoes continuous phase-transfer-mediated halogen exchange at the solvent interface[4].

  • Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Advanced Purification Strategies

Because sulfonyl chlorides and fluorides possess nearly identical retention factors ( Rf​ ) on silica gel, unreacted starting material cannot be easily separated by standard chromatography. The following self-validating purification system guarantees >99% purity.

Selective Chemical Quenching

Causality Insight: Sulfonyl chlorides react instantaneously with secondary amines at 0 °C to form highly polar sulfonamides, whereas sulfonyl fluorides are completely inert to secondary amines in the absence of a SuFEx catalyst[1][5].

  • Protocol: Dissolve the crude extracted mixture in Dichloromethane (DCM) and cool to 0 °C. Add 0.1 equivalents of morpholine or piperidine[5]. Stir for 15 minutes. The unreacted sulfonyl chloride is selectively destroyed and converted into a polar sulfonamide, which is subsequently removed by washing the organic layer with 1M HCl.

Silica Gel Flash Column Chromatography

Unlike sulfonyl chlorides, which frequently degrade into sulfonic acids and stick to the baseline on acidic silica, sulfonyl fluorides are thermodynamically stable and elute cleanly[3][6].

  • Protocol: Load the quenched, concentrated organic residue onto a column packed with Silica Gel 60 (230-400 mesh)[6]. Elute using a gradient of 5% to 15% Ethyl Acetate in Hexane[6]. The 2,5-dichlorothiophene-3-sulfonyl fluoride will elute as a sharp, non-tailing band.

Recrystallization

For solid downstream SuFEx derivatives (e.g., sulfonamides), recrystallization provides the final polish.

  • Protocol: Dissolve the chromatographed product in a minimal amount of warm Hexane. Add Diethyl Ether dropwise until the solution becomes slightly cloudy, then cool to -20 °C overnight to induce crystallization[3].

Purification_Workflow S1 1. Halogen Exchange KF (aq) + Acetone, 20°C S2 2. Liquid-Liquid Extraction EtOAc / Water phase separation S1->S2 Phase Transfer S3 3. Selective Chemical Quench Morpholine at 0°C (Removes R-SO2Cl) S2->S3 Organic Layer S4 4. Flash Column Chromatography Silica Gel (230-400 mesh), Hexane/EtOAc S3->S4 Acid Wash & Concentration S5 5. Recrystallization (If Solid) Hexane/Et2O system S4->S5 Eluent Evaporation S6 Pure 2,5-Dichlorothiophene-3- sulfonyl fluoride S5->S6 Final Isolation

Figure 2: Workflow for the synthesis and purification of sulfonyl fluorides.

Quantitative Data & Comparative Analysis

Table 1: Comparison of Purification Methods for Sulfonyl Derivatives

Property / TechniqueSulfonyl Chloride (Precursor)Sulfonyl Fluoride (Product)Causality / Practical Notes
Stability on Silica Gel Poor (Hydrolyzes rapidly)Excellent (No degradation)S-F bond resists heterolytic cleavage on acidic stationary phases[1][6].
Reactivity with Amines (Uncatalyzed) High (Forms sulfonamides at 0 °C)Inert (Requires catalyst)Enables selective chemical quenching of unreacted starting material[1].
Thermodynamic Stability Low (Moisture sensitive)High (Stable in water pH 1-10)Allows for robust biphasic extraction and long-term benchtop storage.

Table 2: Physicochemical and Chromatographic Properties

CompoundMolecular WeightTypical Rf​ (Hexane:EtOAc 9:1)Optimal Purification Strategy
2,5-Dichlorothiophene-3-sulfonyl chloride251.54 g/mol ~0.45 (Streaks)Distillation / Direct conversion[5]
2,5-Dichlorothiophene-3-sulfonyl fluoride235.08 g/mol ~0.45 (Sharp spot)Chemical Quench + Silica Gel Chromatography[6]
Morpholine-quenched byproduct302.20 g/mol ~0.10 (Highly polar)Acid wash / Retained on silica plug

References

  • 1 - sigmaaldrich.com

  • 7 - researchgate.net

  • 2 - nih.gov

  • 3 - thieme-connect.de 5.5 - benchchem.com 6.6 - nih.gov 7.4 - benchchem.com

Sources

Method

Application Note: Large-Scale Synthesis and Process Optimization of 2,5-Dichlorothiophene-3-sulfonamides

Introduction & Scope 2,5-Dichlorothiophene-3-sulfonamide (CAS 53595-68-9) is a highly valued heterocyclic building block in medicinal chemistry. Its unique combination of aromatic and heteroaromatic features, along with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2,5-Dichlorothiophene-3-sulfonamide (CAS 53595-68-9) is a highly valued heterocyclic building block in medicinal chemistry. Its unique combination of aromatic and heteroaromatic features, along with the electron-withdrawing chlorine atoms, makes it a privileged scaffold for developing advanced therapeutics, including KAT6A inhibitors for oncology[1] and NF-κB transcription factor inhibitors.

As these drug candidates progress from discovery to clinical trials, the demand for scalable, environmentally benign, and high-yielding synthetic routes becomes critical. This application note details the mechanistic rationale, process chemistry considerations, and self-validating protocols for the large-scale synthesis of 2,5-dichlorothiophene-3-sulfonamides.

Mechanistic Causality & Process Strategy

The synthesis of 2,5-dichlorothiophene-3-sulfonamide fundamentally relies on a two-step sequence: electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic acyl substitution (amidation).

Upstream Chlorosulfonation: The Regioselectivity Challenge

The direct reaction of 2,5-dichlorothiophene with chlorosulfonic acid ( ClSO3​H ) yields the intermediate 2,5-dichlorothiophene-3-sulfonyl chloride. However, process chemists must exercise strict thermal control during this step. At elevated temperatures, thiophene derivatives are prone to "halogen dance" rearrangements or ipso-substitution. Research indicates that uncontrolled sulfochlorination of 2,5-dichlorothiophene can afford an undesired mixture of 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide (in a ~70:30 ratio) after amidation[2].

Process Causality: To mitigate this isomerization, the reaction must be strictly maintained between 0 °C and 20 °C. For multikilogram scale-up, sourcing the pre-formed 2,5-dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9) is often the preferred strategy to bypass the hazards and regioselectivity risks of bulk ClSO3​H handling.

Downstream Amidation: Green Chemistry Optimization

The conversion of the sulfonyl chloride to the sulfonamide traditionally utilizes ammonia in ethanol[1] or organic solvents with amine bases (e.g., pyridine). While effective at the bench scale, these methods suffer from high E-factors (kg waste / kg product) and require tedious aqueous extractions.

Process Causality: To optimize for large-scale manufacturing, we adapt a dynamic pH-controlled aqueous protocol[3]. By performing the reaction in water with Na2​CO3​ as an acid scavenger, the nucleophilicity of ammonia is maintained without the need for organic solvents. The causality of the workup is elegantly simple: acidifying the aqueous mixture to pH 2.0 selectively precipitates the neutral sulfonamide product, leaving unreacted polar impurities and inorganic salts completely dissolved in the aqueous phase[3].

Visualizing the Synthetic Workflow

Workflow SM 2,5-Dichlorothiophene (Starting Material) CS_Reaction Chlorosulfonation (ClSO3H, 0-20°C) SM->CS_Reaction Sulfonyl_Cl 2,5-Dichlorothiophene- 3-sulfonyl chloride CS_Reaction->Sulfonyl_Cl Controlled Temp Side_Rxn Halogen Dance / Isomerization (Avoid >20°C) CS_Reaction->Side_Rxn Excess Heat Amidation_Trad Traditional Amidation (NH3 in EtOH) Sulfonyl_Cl->Amidation_Trad Bench Scale Amidation_Green Green Aqueous Amidation (NH3 aq, Na2CO3, pH Control) Sulfonyl_Cl->Amidation_Green Process Scale Workup_Trad Aqueous Extraction & Chromatography Amidation_Trad->Workup_Trad Workup_Green Acidification to pH 2.0 & Direct Filtration Amidation_Green->Workup_Green API 2,5-Dichlorothiophene- 3-sulfonamide (Pure) Workup_Trad->API High E-factor Workup_Green->API Low E-factor

Workflow comparing traditional and green process routes for 2,5-dichlorothiophene-3-sulfonamide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Traditional Ethanolic Amidation (Bench-Scale Reference)

Adapted from standard medicinal chemistry workflows for KAT6A inhibitor synthesis[1].

  • Reaction : To a solution of 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 g, 4.0 mmol) in ethanol (5 mL), add ammonia solution (2 M in EtOH, 5 mL, 10 mmol) at room temperature[1].

  • Monitoring : Stir the reaction at room temperature for 2 hours.

  • Workup : Dilute the reaction with water (20 mL) and extract with Ethyl Acetate (3 x 10 mL)[1].

  • Purification : Wash the combined organic phases with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product[1].

Protocol B: Green Aqueous Amidation under Dynamic pH Control (Process Scale)

Adapted from Deng & Mani's environmentally benign sulfonamide synthesis[3]. This protocol eliminates organic solvents and utilizes built-in In-Process Controls (IPCs) for self-validation.

Materials:

  • 2,5-Dichlorothiophene-3-sulfonyl chloride (100 g, 0.40 mol)

  • Aqueous Ammonia (28% NH3​ in water, 29 mL, 0.48 mol)

  • Sodium Carbonate ( Na2​CO3​ , 63.6 g, 0.60 mol)

  • Deionized Water (500 mL)

  • Concentrated HCl (37%, for workup)

Step-by-Step Procedure:

  • Preparation : Suspend 2,5-dichlorothiophene-3-sulfonyl chloride in 500 mL of deionized water in a 2 L jacketed reactor equipped with an overhead stirrer and a calibrated pH probe.

  • Base Addition : Add Na2​CO3​ to the suspension. Causality: The carbonate acts as an acid scavenger, neutralizing the HCl byproduct generated during S-N bond formation, thereby preventing the protonation and deactivation of the ammonia nucleophile[3].

  • Amidation : Cool the reactor to 10 °C. Dropwise add the aqueous ammonia over 30 minutes to control the mild exotherm.

  • Self-Validating IPC 1 (pH Monitoring) : Monitor the pH continuously. The reaction consumes Na2​CO3​ and generates CO2​ . A stabilization of the pH (typically around 8.5–9.5) indicates the cessation of HCl generation and the completion of the reaction[3].

  • Self-Validating IPC 2 (HPLC) : Withdraw a 1 mL aliquot, dilute in Acetonitrile, and analyze via HPLC. Proceed to workup only when the sulfonyl chloride peak is < 0.5% AUC.

  • Workup & Precipitation : Slowly add concentrated HCl (37%) dropwise to the reactor until the pH reaches exactly 2.0. Causality: At pH 2.0, the sulfonamide product is fully protonated (neutral) and highly insoluble in water, while any unreacted ammonia or basic impurities remain ionized and dissolved in the aqueous phase[3].

  • Isolation : Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with 3 x 100 mL of cold deionized water.

  • Drying : Dry the solid in a vacuum oven at 45 °C to a constant weight.

Quantitative Data & Process Metrics

The transition from bench-scale ethanolic amidation to process-scale aqueous amidation yields significant improvements in both environmental impact and product recovery.

Process MetricProtocol A (Ethanolic)[1]Protocol B (Aqueous pH Control)[3]
Typical Yield (%) 75 - 82%92 - 96%
Purity (HPLC AUC) > 95% (requires extraction)> 98% (direct precipitation)
Reaction Time 2 hours3 - 4 hours
Solvent Waste (E-factor) High (EtOH, EtOAc, Aqueous Waste)Very Low (Aqueous filtrate only)
Scalability Limited (exothermic extraction phase)Excellent (100g+ demonstrated)

References

  • Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes | Journal of Medicinal Chemistry - ACS Publications. 1

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC.

  • 2,5-dihalothiophenes in the reaction with chlorosulfonic acid | Request PDF - ResearchGate. 2

  • 2,5-Dichlorothiophene-3-sulfonyl chloride 97 56946-83-9 - MilliporeSigma.

  • A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing). 3

Sources

Application

Application Note: One-Pot Synthesis of Novel Thiophene-Based Sulfonamides from 2,5-Dichlorothiophene-3-sulfonyl Fluoride

Abstract: This document provides a detailed protocol and scientific rationale for the efficient one-pot synthesis of a diverse range of sulfonamides starting from the versatile building block, 2,5-dichlorothiophene-3-sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed protocol and scientific rationale for the efficient one-pot synthesis of a diverse range of sulfonamides starting from the versatile building block, 2,5-dichlorothiophene-3-sulfonyl fluoride. Sulfonamides derived from thiophene scaffolds are significant pharmacophores in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The described methodology leverages the unique reactivity of sulfonyl fluorides, which serve as stable yet effective electrophiles for reaction with various primary and secondary amines.[3][4] This guide is intended for researchers in synthetic chemistry and drug development, offering a robust, scalable, and modular approach to rapidly generate libraries of novel sulfonamide derivatives for screening and lead optimization.

Introduction and Scientific Foundation

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous antibacterial, anti-inflammatory, and anti-cancer agents.[1][5] When incorporated into a heterocyclic system like thiophene, the resulting scaffold often exhibits enhanced biological potency and favorable pharmacokinetic properties.[6] The target of this protocol, 2,5-dichlorothiophene-3-sulfonyl fluoride, is a particularly valuable starting material. The chloro-substituents provide potential handles for further functionalization via cross-coupling reactions, while the sulfonyl fluoride moiety offers a stable and selective electrophilic site for the synthesis of sulfonamides.

Why Use a Sulfonyl Fluoride?

The choice of a sulfonyl fluoride over the more traditional sulfonyl chloride is a deliberate and strategic one, grounded in principles of stability and handling.

  • Enhanced Stability: Sulfonyl fluorides are significantly more stable towards hydrolysis and general decomposition compared to their chloride counterparts.[3][4] This stability translates to longer shelf-life, easier handling in non-anhydrous conditions, and greater compatibility with a wider range of functional groups that might be sensitive to the harshness of sulfonyl chlorides or the HCl they generate.

  • Controlled Reactivity: While stable, the sulfur-fluorine bond possesses a well-balanced electrophilicity that allows for efficient reaction with amine nucleophiles under mild conditions, often facilitated by a simple base.[7] This "tunable" reactivity is central to the success of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm.[4][8]

This application note details a one-pot protocol where 2,5-dichlorothiophene-3-sulfonyl fluoride is directly reacted with a diverse selection of amines to yield the corresponding sulfonamides, bypassing the need to isolate potentially unstable intermediates.

One-Pot Sulfonamide Synthesis: Workflow and Rationale

The following diagram outlines the logical flow of the one-pot synthesis, from initial reaction setup to final product characterization.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Work-up cluster_purification 4. Purification & Analysis A Dissolve 2,5-dichlorothiophene- 3-sulfonyl fluoride in ACN C Add Amine Nucleophile (1.1 eq) A->C B Establish Inert Atmosphere (Nitrogen or Argon) D Add Non-Nucleophilic Base (e.g., DIPEA, 1.5 eq) C->D E Stir at Room Temperature (2-12 h) D->E F Monitor by TLC/LC-MS E->F G Quench with sat. NH4Cl (aq) E->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4, Filter I->J K Concentrate in vacuo J->K L Purify via Flash Column Chromatography K->L M Characterize Product (NMR, HRMS) L->M

Caption: Experimental workflow for the one-pot sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a general method applicable to a wide range of primary and secondary amines.

3.1. Materials and Equipment

  • Reagents:

    • 2,5-dichlorothiophene-3-sulfonyl fluoride (1.0 eq)

    • Amine (primary or secondary, 1.1 - 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

    • Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Saturated aqueous Sodium Chloride (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Rotary evaporator

    • Flash chromatography system

3.2. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dichlorothiophene-3-sulfonyl fluoride (e.g., 0.5 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (0.2 M, e.g., 2.5 mL) via syringe and stir the solution at room temperature until the starting material is fully dissolved.

  • Amine Addition: Add the desired amine (0.55 mmol, 1.1 eq) to the stirred solution via syringe.

  • Base Addition: Add DIPEA (0.75 mmol, 1.5 eq) dropwise to the reaction mixture.

    • Expertise Note: The base is crucial for scavenging the hydrofluoric acid (HF) byproduct, driving the reaction to completion. A non-nucleophilic base like DIPEA is preferred to avoid competing reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting sulfonyl fluoride by TLC or LC-MS analysis every 1-2 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Typical reaction times range from 2 to 12 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Dilute the residue with ethyl acetate (e.g., 20 mL) and wash with saturated aqueous NH₄Cl (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Data and Scope

The versatility of this one-pot protocol is demonstrated by its applicability to a range of amine nucleophiles, affording good to excellent yields.

EntryAmine NucleophileProduct StructureTypical Time (h)Isolated Yield (%)
1BenzylamineN-benzyl-2,5-dichlorothiophene-3-sulfonamide392%
2Morpholine4-((2,5-dichlorothiophen-3-yl)sulfonyl)morpholine295%
3AnilineN-phenyl-2,5-dichlorothiophene-3-sulfonamide881%
4L-Proline methyl estermethyl (S)-1-((2,5-dichlorothiophen-3-yl)sulfonyl)pyrrolidine-2-carboxylate688%

Note: Yields are representative and may vary based on reaction scale and purification efficiency. Products are confirmed by spectroscopic methods.

Conclusion and Future Directions

This application note provides a robust and highly adaptable one-pot method for the synthesis of novel 2,5-dichlorothiophene-based sulfonamides. The protocol leverages the advantageous stability and reactivity of sulfonyl fluorides to enable the rapid and efficient generation of compound libraries.[4][7] The resulting products are valuable candidates for biological screening and can serve as advanced intermediates for further chemical modification at the chloro-positions, offering a gateway to a vast chemical space for drug discovery professionals.

References

  • Benchchem. A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies.
  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
  • Organic Chemistry Portal. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. (2016).
  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
  • Waddell, L. J. N. et al. One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. (2022).
  • ACS Medicinal Chemistry Letters. Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026).
  • ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide... (n.d.).
  • Emerald Publishing. Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. (2019).
  • Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024).
  • ResearchGate. Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (2024).
  • One-pot synthesis of sulfonyl fluoride 2a from thiols or disulfides in several solvents. (n.d.).
  • ResearchGate. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design | Request PDF. (n.d.).
  • NIH. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC. (n.d.).
  • PubMed. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
  • The Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (n.d.).
  • Semantic Scholar. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
  • Semantic Scholar. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019).
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (n.d.).
  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. (2021).
  • NIH. A rapid access to aliphatic sulfonyl fluorides - PMC. (2019).
  • ResearchGate. 2,5-dihalothiophenes in the reaction with chlorosulfonic acid | Request PDF. (n.d.).
  • NextSDS. 2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information. (n.d.).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021).
  • NIH. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. (n.d.).
  • RSC Publishing. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024).

Sources

Method

Application Note: Engineering Covalent Inhibitors with 2,5-Dichlorothiophene-3-Sulfonyl Fluoride

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry, Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs) Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry, Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs)

Executive Summary & The "Sleeping Beauty" Paradigm

The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-targeting Michael acceptors. To target less nucleophilic residues such as tyrosine, lysine, serine, and histidine, drug discovery programs are increasingly adopting Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1].

At the core of SuFEx-based drug design is the "sleeping beauty" phenomenon [2]. Unlike highly reactive electrophiles that indiscriminately label off-target proteins, sulfonyl fluorides remain exceptionally stable and inert in aqueous biological media. They only unleash their electrophilic potential when bound within a specific protein microenvironment that properly aligns the target nucleophile and stabilizes the departing fluoride ion[3]. Within this class, 2,5-dichlorothiophene-3-sulfonyl fluoride has emerged as a highly privileged building block for fragment-based covalent screening.

Structural Rationale: Why 2,5-Dichlorothiophene-3-Sulfonyl Fluoride?

Selecting the right electrophilic fragment requires balancing aqueous stability with target reactivity. 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3)[4] offers a masterclass in structural tuning:

  • Thiophene Bioisosterism: The thiophene core acts as a bioisostere for benzene. The sulfur heteroatom alters the ring's dihedral angles and polarizability, often enhancing binding affinity in aromatic or hydrophobic protein pockets.

  • Steric Shielding via Ortho-Chlorine: The chlorine atom at position 2 is situated ortho to the sulfonyl fluoride group at position 3. This specific steric bulk physically shields the S(VI) center from premature attack by water molecules, drastically increasing the fragment's aqueous half-life.

  • Halogen Bonding: The di-chloro substitution provides dual opportunities for halogen bonding ( σ -hole interactions) with backbone carbonyls in the target protein, driving the non-covalent affinity required prior to covalent bond formation.

  • Broad-Spectrum Nucleophile Targeting: Once activated by the protein microenvironment, the sulfonyl fluoride warhead efficiently sulfonates Tyr, Lys, Ser, or His residues[5].

Mechanistic & Workflow Visualizations

SuFEx_Mechanism A 2,5-Dichlorothiophene-3-SF (Inert in Aqueous Media) C Protein-Ligand Complex (Microenvironment Activation) A->C Binding B Target Protein (Native Fold) B->C D Nucleophilic Attack (Tyr/Lys/Ser/His) C->D Desolvation & Proximity E Stable Covalent Adduct (+215.1 Da Mass Shift) D->E HF Elimination

Fig 1. Proximity-driven SuFEx mechanism of 2,5-dichlorothiophene-3-sulfonyl fluoride.

Screening_Workflow S1 1. Fragment Library Assembly Include 2,5-diCl-thiophene-3-SF S2 2. Incubation with Native Target 4°C to 37°C, HEPES buffer (pH 7.4) S1->S2 S3 3. Intact Protein LC-MS Detect +215.1 Da Covalent Adduct S2->S3 S4 4. Self-Validation Controls Denatured Protein & Competitive Assays S3->S4 S5 5. Structural Elucidation X-ray Crystallography / Proteomics S4->S5

Fig 2. Self-validating fragment-based screening workflow for SuFEx covalent inhibitors.

Quantitative Data: Electrophilic Profiling

To understand where 2,5-dichlorothiophene-3-sulfonyl fluoride fits within the SuFEx toolkit, it must be compared against other standard electrophiles.

Table 1. Comparative Electrophilic Profiling of Sulfonyl Fluoride Fragments

CompoundAqueous Stability ( t1/2​ in PBS)Target ResiduesReactivity ProfilePrimary Application
2,5-Dichlorothiophene-3-SF > 72 h Tyr, Lys, His Moderate-High FBDD, Halogen-bonding pockets
Benzenesulfonyl fluoride> 48 hTyr, LysLow-ModerateBaseline SuFEx screening
Phenylmethanesulfonyl fluoride (PMSF)< 2 hSer (Proteases)HighBroad-spectrum protease inhibitor
Ethenesulfonyl fluoride (ESF)< 12 hCys, Lys, HisVery HighMichael addition + SuFEx

Experimental Protocols

The following protocols are designed as self-validating systems . They ensure that any observed covalent modification is driven by specific protein-ligand recognition rather than non-specific chemical reactivity.

Protocol A: High-Throughput Intact Mass Spectrometry Screening

Objective: Detect the specific covalent adduction of 2,5-dichlorothiophene-3-sulfonyl fluoride to the target protein.

Critical Causality (Mass Shift Calculation): The average molecular weight of 2,5-dichlorothiophene-3-sulfonyl fluoride ( C4​HCl2​FO2​S2​ ) is 235.07 Da. Upon reaction with a protein nucleophile (e.g., Tyrosine-OH), a molecule of Hydrogen Fluoride (HF, 20.01 Da) is eliminated. Therefore, a successful SuFEx reaction will yield a precise average mass shift of +215.1 Da on the intact protein MS spectra.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the target protein at 2–5 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Field-Proven Insight:Do not use Tris buffer. Tris contains a primary amine. While SuFEx warheads are largely resistant to amines at neutral pH, long incubations can lead to background sulfonamide formation[5]. HEPES is a tertiary amine and is completely unreactive.

  • Compound Addition: Add 2,5-dichlorothiophene-3-sulfonyl fluoride (from a 10 mM DMSO stock) to a final concentration of 50–200 µM (1% final DMSO).

  • Incubation: Incubate the mixture at room temperature or 37°C for 2 to 16 hours, depending on the expected kinact​/KI​ .

  • LC-MS Analysis: Quench the reaction with 1% Formic Acid and analyze via LC-TOF-MS. Deconvolute the raw spectra to identify the intact protein mass.

  • Validation Checkpoint (Competitive Control): Pre-incubate the protein with a known, high-affinity non-covalent inhibitor for 30 minutes prior to adding the SuFEx fragment. The absence of the +215.1 Da peak confirms that the covalent modification is specifically occurring at the active site.

Protocol B: Self-Validating Denatured Control Assay

Objective: Prove that the covalent labeling is strictly dependent on the "sleeping beauty" microenvironment and is not an artifact of hyper-reactivity.

Critical Causality: If the sulfonyl fluoride is appropriately stable, it requires the folded 3D microenvironment (e.g., a hydrogen-bonding network or a basic residue acting as a general base) to stabilize the leaving fluoride ion[2]. Destroying this pocket should abolish reactivity.

Step-by-Step Methodology:

  • Denaturation: Incubate the target protein (5 µM) in 50 mM HEPES (pH 7.4) containing 8M Urea at 65°C for 15 minutes to fully unfold the tertiary structure.

  • Reaction: Cool to room temperature and add 2,5-dichlorothiophene-3-sulfonyl fluoride (200 µM).

  • Incubation & Analysis: Incubate for 16 hours and analyze via intact LC-MS.

  • Data Interpretation: The spectra must show zero adduct formation (+0 Da). If labeling occurs on the denatured protein, the fragment is acting as a non-specific chemical labeler rather than a targeted covalent inhibitor.

References

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Sulfur fluoride exchange (SuFEx) click chemistry Source: NIH PMC (Nature Reviews Methods Primers) URL: [Link]

  • Title: 2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,5-Dichlorothiophene-3-Sulfonyl Fluoride (DCTSF)

Welcome to the Advanced Technical Support Center for 2,5-dichlorothiophene-3-sulfonyl fluoride (DCTSF) . As a bifunctional building block, DCTSF is highly prized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2,5-dichlorothiophene-3-sulfonyl fluoride (DCTSF) . As a bifunctional building block, DCTSF is highly prized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and drug discovery. However, its unique electronic topology makes it susceptible to competing side reactions.

This guide is engineered to provide researchers with mechanistic diagnostics, live troubleshooting protocols, and self-validating workflows to achieve absolute chemoselectivity.

Module 1: Mechanistic Diagnostic Hub

To master DCTSF, one must understand the causality of its dual reactivity. The sulfonyl fluoride (-SO₂F) group is an exceptional SuFEx hub due to the unique thermodynamic stability of the S-F bond and its resistance to reduction[1]. However, the -SO₂F moiety is also powerfully electron-withdrawing. When conjugated to a 2,5-dichlorothiophene core, it severely depletes the electron density of the heteroaromatic ring.

This electronic depletion activates the C-Cl bonds—particularly at the C2 position, ortho to the sulfonyl group—toward Nucleophilic Aromatic Substitution (SₙAr) . Consequently, when exposing DCTSF to nucleophiles (especially amines), researchers face a strict chemoselectivity bifurcation: SuFEx sulfonylation versus SₙAr substitution[2]. Because the -SO₂F group is significantly more stable than traditional sulfonyl chlorides, SₙAr can easily outcompete SuFEx if the kinetic parameters are not strictly controlled[3].

Reactivity DCTSF DCTSF (Bifunctional Electrophile) SuFEx SuFEx Sulfonylation (Target S-N / S-O Bond) DCTSF->SuFEx Non-nucleophilic Base (BTMG) Controlled Temp (0-25°C) SNAr SNAr Side Reaction (C2/C5 Substitution) DCTSF->SNAr Excess Nucleophilic Amine Elevated Temp (>50°C) Hydrolysis Hydrolysis (Sulfonic Acid) DCTSF->Hydrolysis Strong Aqueous Base (NaOH/KOH, pH > 12)

Fig 1: Chemoselectivity bifurcation of DCTSF under varying reaction conditions.

Module 2: Live Troubleshooting Desk (FAQs)

Q1: My LC-MS shows the correct product mass, but ¹⁹F NMR indicates the -SO₂F group is still intact. What happened? Root Cause: You are observing an SₙAr side reaction, not the desired SuFEx sulfonylation. Because the -SO₂F group is thermodynamically stable[1], highly nucleophilic amines will preferentially attack the activated C2 or C5 position of the thiophene ring, displacing a chlorine atom while leaving the sulfonyl fluoride entirely intact[2]. Resolution: Shift the kinetic favorability toward SuFEx by using a non-nucleophilic, strong organic base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG). BTMG activates the nucleophile via hydrogen bonding without participating in SₙAr[4].

Q2: I am losing the sulfonyl fluoride group entirely during aqueous workup. Is it hydrolyzing? Root Cause: While sulfonyl fluorides are generally stable in neutral aqueous environments[1], the extreme electron deficiency of the dichlorothiophene core makes the sulfur center highly susceptible to hydroxide attack. Prolonged exposure to strong aqueous bases (pH > 12) during workup will drive irreversible hydrolysis to the sulfonic acid. Resolution: Quench reactions exclusively with mild buffers (e.g., saturated aqueous NH₄Cl) and perform organic extractions at a neutral to slightly acidic pH.

Q3: During a downstream Suzuki coupling, my SuFEx product decomposes into a complex mixture. Why? Root Cause: Unwanted protodehalogenation or cross-reactivity. The C-Cl bonds on the thiophene ring remain highly reactive to oxidative addition by Palladium(0) catalysts used in downstream steps. Resolution: If transition-metal catalysis is required, utilize milder, sterically hindered catalysts (e.g., Pd(dppf)Cl₂) and strictly control stoichiometry. Alternatively, perform the cross-coupling prior to the SuFEx reaction, as the -SO₂F group is robust enough to survive many standard Pd-catalyzed conditions.

Module 3: Empirical Data Vault

To aid in predictive experimental design, the following table summarizes the quantitative chemoselectivity profiles of DCTSF under various standard conditions.

Reagents & ConditionsTarget ReactionPrimary Product YieldMajor Side ProductSide Product YieldMitigation Strategy
DCTSF + Primary Amine (2.0 eq), THF, 60 °CSuFEx< 20%SₙAr (C2-substitution)> 70%Lower temp, use non-nucleophilic base
DCTSF + Primary Amine (1.0 eq) + BTMG (0.2 eq), CH₃CN, 25 °CSuFEx> 85%SₙAr (C2-substitution)< 5%Optimal SuFEx Conditions
DCTSF + Phenol (1.0 eq) + NaOH (aq), 80 °CSuFEx0%Sulfonic Acid> 90%Avoid strong aqueous bases
DCTSF + Silyl Ether (1.0 eq) + DBU (0.1 eq), DMF, 25 °CSuFEx> 90%None detected< 1%Highly recommended for O-nucleophiles

Module 4: Validated Workflows

A protocol is only as reliable as its ability to prove its own success. The following methodology is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure SₙAr and hydrolysis are actively suppressed.

Protocol: Chemoselective SuFEx Amination of DCTSF

Objective: Form the target sulfonamide while achieving >95% chemoselectivity over SₙAr.

Step 1: Substrate Preparation Dissolve DCTSF (1.0 mmol) and the target amine (1.05 mmol) in anhydrous acetonitrile (5.0 mL) under an inert argon atmosphere. Causality Check: Why Acetonitrile? Polar aprotic solvents stabilize the transition state of the SuFEx exchange without providing nucleophilic competition, unlike protic solvents which can promote side reactions.

Step 2: Base Activation Add BTMG (20 mol%) dropwise to the solution at 0 °C. Causality Check: Why BTMG? Using a stoichiometric amount of amine as the base invites SₙAr. BTMG is a strong, sterically hindered base that deprotonates and activates the nucleophile but is too bulky to attack the thiophene ring[4].

Step 3: Propagation Allow the reaction to warm to 25 °C and stir for 2 hours. Do not exceed 30 °C. Elevated temperatures provide the activation energy required for the SₙAr pathway to outcompete SuFEx[2].

Step 4: In-Process Self-Validation Before quenching, pull a 50 µL aliquot and perform the following diagnostic checks:

  • ¹⁹F NMR Check: The sharp singlet at ~ +55 ppm (characteristic of the -SO₂F group) must completely disappear. If the peak remains but TLC shows substrate conversion, SₙAr has occurred.

  • LC-MS Isotope Check: Confirm the product mass. Crucially, verify the isotopic pattern. The product must retain a 9:6:1 isotopic ratio characteristic of a dichloro compound. A shift to a 3:1 ratio indicates the loss of one chlorine atom via SₙAr.

Step 5: Isolation Quench the reaction with saturated aqueous NH₄Cl (10 mL) to safely neutralize the BTMG without inducing hydrolysis. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Initiate SuFEx Reaction Check1 19F NMR Check (+55 ppm signal) Start->Check1 Check2 LC-MS Isotope Pattern Check Check1->Check2 Signal Absent Fail SNAr / Dehalogenation Detected Check1->Fail Signal Present (Mass changed) Success Validated SuFEx Product Check2->Success 9:6:1 Isotope Ratio (Cl2 retained) Check2->Fail Altered Ratio (Cl lost)

Fig 2: Self-validating analytical workflow for DCTSF SuFEx reactions.

References

  • Naumchyk, V., et al. (2024). "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design." The Journal of Organic Chemistry. 2

  • Merck Millipore. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Sigma-Aldrich/Merck. 1

  • Cold Spring Harbor Laboratory. "Accelerated SuFEx Click Chemistry for Modular Synthesis." ChemRxiv Preprint. 4

Sources

Optimization

Technical Support Center: Synthesis of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride

Welcome to the technical support center for the synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this important chemical intermediate.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

The synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride can be a challenging process, often plagued by issues such as low yields, impurity formation, and reagent instability. This section provides a structured approach to troubleshooting these common problems.

Diagram: Troubleshooting Logic Flow

Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Impurity Formation Start->Impurity Decomposition Product Decomposition Start->Decomposition LY_Cause1 Incomplete Reaction LowYield->LY_Cause1 LY_Cause2 Side Reactions LowYield->LY_Cause2 LY_Cause3 Loss during Workup LowYield->LY_Cause3 IF_Cause1 Over-chlorination Impurity->IF_Cause1 IF_Cause2 Hydrolysis of Sulfonyl Halide Impurity->IF_Cause2 IF_Cause3 Formation of Sulfonic Acid Impurity->IF_Cause3 PD_Cause1 Thermal Instability Decomposition->PD_Cause1 PD_Cause2 Moisture Sensitivity Decomposition->PD_Cause2 PD_Cause3 Presence of Catalytic Impurities Decomposition->PD_Cause3 LY_Sol1 Increase reaction time/temp Check reagent purity LY_Cause1->LY_Sol1 LY_Sol2 Optimize reaction conditions (temp, stoichiometry) LY_Cause2->LY_Sol2 LY_Sol3 Refine extraction/purification Minimize transfers LY_Cause3->LY_Sol3 IF_Sol1 Control stoichiometry of chlorinating agent IF_Cause1->IF_Sol1 IF_Sol2 Ensure anhydrous conditions Use fresh, dry solvents IF_Cause2->IF_Sol2 IF_Sol3 Minimize exposure to moisture during workup and storage IF_Cause3->IF_Sol3 PD_Sol1 Avoid high temperatures during purification and storage PD_Cause1->PD_Sol1 PD_Sol2 Store under inert atmosphere (N2 or Ar) PD_Cause2->PD_Sol2 PD_Sol3 Thoroughly purify reagents and clean glassware PD_Cause3->PD_Sol3

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Issue 1: Low Yield of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride

Question: My reaction is consistently producing a low yield of the desired sulfonyl fluoride. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. A systematic approach to identifying and addressing the root cause is crucial.

  • Incomplete Chlorosulfonation: The initial reaction of 2,5-dichlorothiophene with chlorosulfonic acid is a critical step.[1][2]

    • Causality: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. The high viscosity of chlorosulfonic acid can also lead to poor mixing and localized concentration gradients.

    • Troubleshooting:

      • Reaction Time and Temperature: Gradually increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC. Be cautious, as excessive heat can lead to decomposition.

      • Stirring: Ensure vigorous and efficient stirring throughout the addition of 2,5-dichlorothiophene to the chlorosulfonic acid.

      • Stoichiometry: While a slight excess of chlorosulfonic acid is often used, a large excess can lead to side reactions.[1] Carefully control the molar ratio.

  • Formation of the Sulfonyl Chloride Intermediate: The conversion of the sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride is another potential bottleneck.[2]

    • Causality: Thionyl chloride is highly reactive and susceptible to hydrolysis. The presence of moisture in the reaction will consume the reagent and reduce the yield of the desired sulfonyl chloride.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled thionyl chloride.

      • Temperature Control: The addition of thionyl chloride should be done at a controlled temperature, as the reaction is exothermic.

  • Incomplete Fluorination: The final step of converting the sulfonyl chloride to the sulfonyl fluoride is a nucleophilic substitution.

    • Causality: The efficiency of this step depends on the fluoride source and the reaction conditions. The reactivity of sulfonyl chlorides can be a limiting factor.[3][4]

    • Troubleshooting:

      • Fluoride Source: Potassium fluoride (KF) is a common choice. The use of a phase-transfer catalyst (e.g., 18-crown-6) can enhance the solubility and reactivity of the fluoride salt.[4]

      • Solvent: A polar aprotic solvent like acetonitrile is often suitable for this step.[4] Ensure the solvent is anhydrous.

Issue 2: Presence of Impurities in the Final Product

Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?

Answer:

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Over-chlorination of the Thiophene Ring:

    • Causality: The thiophene ring is susceptible to further electrophilic chlorination under the reaction conditions, leading to the formation of trichlorinated thiophene derivatives.[5][6]

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agents (chlorosulfonic acid and thionyl chloride). Avoid using a large excess.

      • Temperature Management: Conduct the chlorosulfonation at the lowest effective temperature to minimize side reactions.

  • Hydrolysis of Sulfonyl Halides:

    • Causality: Both the intermediate sulfonyl chloride and the final sulfonyl fluoride are susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid.[7][8][9] Heteroaromatic sulfonyl halides, in general, are known to have varying stability.[7][8]

    • Troubleshooting:

      • Strict Anhydrous Conditions: As emphasized for yield improvement, maintaining anhydrous conditions throughout the synthesis and workup is critical.

      • Workup Procedure: During the aqueous workup, minimize the contact time with water and perform extractions quickly. Use a saturated brine solution for the final wash to help remove residual water from the organic layer.

  • Formation of Disulfides:

    • Causality: Reductive side reactions can lead to the formation of disulfide impurities.

    • Troubleshooting:

      • Control of Reducing Agents: If any reducing agents are used in subsequent steps or are present as impurities in the starting materials, their stoichiometry and addition should be carefully controlled.

Table 1: Common Impurities and Their Mitigation
ImpurityPotential CauseMitigation Strategy
2,3,5-TrichlorothiopheneOver-chlorinationControl stoichiometry of chlorinating agents, lower reaction temperature.
2,5-Dichlorothiophene-3-sulfonic acidHydrolysis of sulfonyl chloride/fluorideMaintain strict anhydrous conditions, minimize contact with water during workup.[7][8][9]
Bis(2,5-dichlorothiophen-3-yl) disulfideReductive side reactionsCarefully control any reducing agents used in the process.
Issue 3: Decomposition of the Product During Purification

Question: I am observing decomposition of my product during distillation/chromatography. How can I purify it effectively?

Answer:

2,5-Dichlorothiophene-3-sulfonyl fluoride can be thermally labile.

  • Thermal Decomposition:

    • Causality: High temperatures during purification can lead to the decomposition of the sulfonyl fluoride.

    • Troubleshooting:

      • Vacuum Distillation: If distillation is used for purification, perform it under high vacuum to lower the boiling point.

      • Column Chromatography: If using column chromatography, choose a less active stationary phase (e.g., silica gel with a low percentage of water) and elute quickly. Avoid leaving the product on the column for extended periods.

  • Hydrolytic Decomposition on Silica Gel:

    • Causality: The acidic nature of standard silica gel and the presence of adsorbed water can promote the hydrolysis of the sulfonyl fluoride.

    • Troubleshooting:

      • Neutralized Silica Gel: Use silica gel that has been neutralized (e.g., by washing with a solution of triethylamine in the eluent).

      • Anhydrous Solvents: Use dry solvents for chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride?

A1: The initial chlorosulfonation of 2,5-dichlorothiophene is arguably the most critical step. Precise control of temperature and stoichiometry is essential to achieve good conversion while minimizing the formation of over-chlorinated byproducts.[1][2]

Q2: Can I use an alternative fluorinating agent instead of potassium fluoride?

A2: Yes, other fluoride sources can be used. For example, potassium hydrogen fluoride (KHF2) has been employed for the synthesis of other sulfonyl fluorides.[4] Triethylamine trihydrofluoride (Et3N·3HF) is another option that is soluble in organic solvents.[10] The choice of fluorinating agent may require optimization of the reaction conditions.

Q3: My NMR spectrum shows a complex mixture of products. How can I simplify the analysis?

A3: In addition to ¹H and ¹³C NMR, consider using ¹⁹F NMR. The sulfonyl fluoride group has a characteristic chemical shift that can help in identifying the desired product and any fluorine-containing impurities.

Q4: What are the key safety precautions I should take when handling the reagents for this synthesis?

A4: This synthesis involves several hazardous reagents:

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[11]

  • Thionyl Chloride: Corrosive and reacts with water to release toxic gases (HCl and SO₂). Handle in a fume hood with appropriate PPE.[11]

  • 2,5-Dichlorothiophene: Toxic and an irritant. Handle with gloves in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: How should I store the final product, 2,5-dichlorothiophene-3-sulfonyl fluoride?

A5: Due to its sensitivity to moisture, the product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator) to minimize decomposition.[7][8]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichlorothiophene-3-Sulfonyl Chloride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2,5-Dichlorothiophene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Ice bath

  • Separatory funnel

Procedure:

  • Chlorosulfonation: a. In a fume hood, place chlorosulfonic acid (e.g., 1.2 equivalents) in a round-bottom flask cooled in an ice bath. b. Slowly add 2,5-dichlorothiophene (1 equivalent) dropwise via the dropping funnel with vigorous stirring, maintaining the internal temperature below 10 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Formation of Sulfonyl Chloride: a. Cool the reaction mixture again in an ice bath. b. Slowly add thionyl chloride (e.g., 1.5 equivalents) dropwise, maintaining the temperature below 10 °C. c. After the addition, remove the ice bath and heat the mixture to reflux (typically around 70-80 °C) for 2-3 hours. The evolution of HCl and SO₂ gas should be observed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. c. Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). d. Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dichlorothiophene-3-sulfonyl chloride.

Diagram: Workflow for Sulfonyl Chloride Synthesis

Start Start Chlorosulfonation Chlorosulfonation of 2,5-Dichlorothiophene Start->Chlorosulfonation Chlorosulfonic Acid SulfonylChlorideFormation Reaction with Thionyl Chloride Chlorosulfonation->SulfonylChlorideFormation Workup Aqueous Workup and Extraction SulfonylChlorideFormation->Workup Drying Drying and Concentration Workup->Drying Product Crude 2,5-Dichlorothiophene-3-Sulfonyl Chloride Drying->Product

Caption: A streamlined workflow for the synthesis of the sulfonyl chloride intermediate.

Protocol 2: Synthesis of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride

Materials:

  • Crude 2,5-dichlorothiophene-3-sulfonyl chloride

  • Potassium fluoride (anhydrous)

  • Acetonitrile (anhydrous)

  • 18-crown-6 (optional, as a phase-transfer catalyst)

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser with a drying tube.

  • Heating mantle

  • Separatory funnel

Procedure:

  • Fluorination: a. In a round-bottom flask, combine the crude 2,5-dichlorothiophene-3-sulfonyl chloride, anhydrous potassium fluoride (e.g., 2-3 equivalents), and anhydrous acetonitrile. b. If using, add a catalytic amount of 18-crown-6. c. Heat the mixture to reflux (around 80-85 °C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile. c. Combine the filtrate and washings and concentrate under reduced pressure to remove the acetonitrile. d. Dissolve the residue in dichloromethane and wash with water. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dichlorothiophene-3-sulfonyl fluoride.

  • Purification: a. Purify the crude product by vacuum distillation or column chromatography on silica gel, taking care to avoid high temperatures.

IV. References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ETH Library. Available at: [Link]

  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Available at: [Link]

  • US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents. Available at:

  • EP0001275B1 - Method of production of sulfonylchlorides - Google Patents. Available at:

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. Available at: [Link]

  • Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride - PrepChem.com. Available at: [Link]

  • Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC - NIH. Available at: [Link]

  • (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. Available at: [Link]

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate. Available at: [Link]

  • Thionyl Chloride and Chlorosulfonic Acid | 24 | Small-Scale Synthesis. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. Available at: [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation - Organic Chemistry Portal. Available at: [Link]

  • US2492644A - Process for making 2,5-dichlorothiophene - Google Patents. Available at:

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids - RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions with 2,5-Dichlorothiophene-3-Sulfonyl Fluoride (DCTSF)

Welcome to the Process Safety and Scale-Up Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals working with 2,5-dichlorothiophene-3-sulfonyl fluoride (DCTSF) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Safety and Scale-Up Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals working with 2,5-dichlorothiophene-3-sulfonyl fluoride (DCTSF) . While Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry is celebrated for its reliability, the activation of sulfonyl fluorides can trigger rapid, highly exothermic events that pose significant scale-up risks[1].

This center provides causality-driven troubleshooting, self-validating protocols, and thermodynamic data to ensure your SuFEx workflows remain safe, scalable, and high-yielding.

System Architecture: The Exothermic Pathway

To manage an exotherm, you must first understand its origin. The S-F bond in DCTSF is highly stable under neutral conditions. However, the introduction of a base catalyst (e.g., DBU, BEMP) lowers the activation energy for nucleophilic attack. The subsequent S-F cleavage and S-N/S-O bond formation release substantial thermodynamic energy (ΔH < 0), often manifesting as a sharp temperature spike[2].

G DCTSF DCTSF (Electrophile) Complex Activated Complex [Transition State] DCTSF->Complex Nuc Nucleophile (Amine/Phenol) Nuc->Complex Cat Base Catalyst (DBU/BEMP) Cat->Complex Activates Product SuFEx Product (Sulfonamide/ate) Complex->Product Rapid S-F Cleavage Heat Exothermic Heat (ΔH < 0) Complex->Heat Energy Release

Reaction pathway of DCTSF SuFEx coupling highlighting the catalyst-triggered exothermic energy release.

Frequently Asked Questions (FAQs)

Q: Why does DCTSF exhibit a sharper exotherm compared to standard aryl sulfonyl fluorides? A: The 2,5-dichloro substituents exert a strong inductive electron-withdrawing effect (-I effect) on the thiophene ring. This significantly increases the electrophilicity of the sulfur(VI) center[3]. When a base catalyst activates the S-F bond, the addition-elimination step proceeds with a lower activation barrier than standard benzenesulfonyl fluorides. This results in a faster reaction rate and a more rapid release of enthalpy, which can overwhelm standard batch cooling capacities.

Q: What is the exact role of the base catalyst in triggering thermal runaway? A: In silicon-free SuFEx reactions, bases like DBU act as both an acid scavenger and a catalyst[2]. Because the catalytic cycle is highly efficient, adding the catalyst as a single bolus to a pre-mixed solution of DCTSF and nucleophile initiates the reaction instantaneously across the entire batch. If the heat generation rate ( ) exceeds the reactor's heat removal capacity ( ), thermal runaway occurs[1].

Q: Can continuous flow chemistry mitigate the exothermic risks of DCTSF? A: Yes. Continuous flow reactors offer a high surface-area-to-volume ratio, providing superior heat transfer coefficients. By pumping the DCTSF/nucleophile stream and the catalyst stream into a microreactor, the exotherm is confined to a small, actively cooled mixing zone, preventing bulk temperature accumulation.

Troubleshooting Guide: Thermal Anomalies

G Start Exotherm Detected (dT/dt > Limit) CheckDose Is Catalyst/Reagent being dosed? Start->CheckDose PauseDose Action: Pause Dosing Increase Cooling CheckDose->PauseDose Yes CheckAcc Check for Reagent Accumulation CheckDose->CheckAcc No (Batch) Dilute Action: Dilute Reaction Increase Agitation PauseDose->Dilute Temp Stabilizes Flow Action: Switch to Continuous Flow CheckAcc->Flow High Accumulation CheckAcc->Dilute Low Accumulation

Decision tree for managing thermal runaway and temperature spikes during DCTSF reactions.

Issue 1: Sudden temperature spike (>15°C) immediately upon DBU/BEMP addition.
  • Root Cause: Bolus addition of the catalyst into a concentrated mixture of DCTSF and nucleophile leads to an uncontrolled burst of kinetic energy.

  • Solution: Implement controlled dosing. Dilute the catalyst in the reaction solvent and dose it via a programmable syringe pump over 30–60 minutes.

Issue 2: Reaction stalls at 0°C but accelerates uncontrollably when warmed to room temperature.
  • Root Cause: The activation energy for the specific nucleophile is not met at 0°C, leading to reagent accumulation. Upon warming, the accumulated reactants cross the activation barrier simultaneously, releasing all stored chemical energy at once. Safety assessments emphasize the critical importance of identifying the earliest exothermic event ( ) to prevent this[4].

  • Solution: Conduct Differential Scanning Calorimetry (DSC) to determine . Run the reaction at a temperature just above with slow, controlled dosing of the limiting reagent.

Issue 3: Formation of dark, tarry byproducts and low yield.
  • Root Cause: Localized hot spots caused by inadequate stirring or poor heat dissipation lead to thermal decomposition of the thiophene ring.

  • Solution: Increase agitation speed to improve bulk mixing. Switch to a solvent with a higher heat capacity or reduce the overall molarity of the reaction mixture.

Quantitative Data: Thermal & Kinetic Profiling

To make informed scale-up decisions, compare your specific reaction parameters against the baseline profiles below.

Nucleophile TypeCatalystRelative Reaction RateExotherm Risk LevelRecommended Thermal Management Strategy
Primary Aliphatic Amine None / Et₃NModerateMediumControlled amine dosing at 10–20°C; active jacket cooling.
Phenolate (Si-free) DBUVery FastHighContinuous flow reactor or cryogenic semi-batch (-20°C).
Secondary Amine BEMPFastHighCatalyst dosing loop; monitor strictly.
Aniline (Aryl Amine) DBUSlow to ModerateLow to MediumStandard batch; maintain high agitation to prevent hot spots.

Step-by-Step Methodology: Self-Validating Semi-Batch Scale-Up

This protocol utilizes a temperature feedback loop to create a self-validating system. By linking the dosing pump directly to the internal reactor temperature, the system autonomously prevents thermal runaway.

Step 1: Reaction Calorimetry Profiling

  • Conduct a micro-scale DSC scan of the reaction mixture to determine the enthalpy of reaction (ΔH) and the onset temperature ( ).

  • Causality Check: Knowing prevents operating in a "dormant" temperature zone where reagents accumulate without reacting, which is the primary cause of delayed thermal explosions[4].

Step 2: Reactor Preparation

  • Equip a jacketed reactor with an overhead stirrer, an internal thermocouple, and a programmable syringe pump.

  • Purge the system with inert gas (N₂ or Ar) to prevent moisture-induced hydrolysis of the sulfonyl fluoride.

Step 3: Baseline Charging

  • Charge the reactor with DCTSF (1.0 eq) and the nucleophile (1.05 eq) dissolved in a suitable anhydrous solvent (e.g., MeCN or DMF).

  • Set the jacket temperature to maintain the internal temperature at least 10°C below the boiling point of the solvent, but safely above .

Step 4: Controlled Catalyst Dosing (The Self-Validating Step)

  • Dilute the base catalyst (e.g., DBU, 0.05 eq) in 10 volumes of solvent.

  • Program the syringe pump to dose at a baseline rate of 0.1 mL/min.

  • Set the Feedback Loop: Configure the software so that if the internal temperature ( ) exceeds +5°C from the baseline, the dosing pump automatically pauses. Dosing only resumes once returns to baseline. This guarantees the heat generation never exceeds the reactor's cooling capacity.

Step 5: Aging and Quench

  • Once dosing is complete and the thermal signature remains flat (indicating complete conversion), age the reaction for 30 minutes.

  • Quench with a mild aqueous acid (e.g., 1M NH₄Cl) to neutralize the base catalyst and permanently halt any residual reactivity.

References

  • 2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Inform
  • SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts N
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety UCLA / Journal of the American Chemical Society
  • Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism Deutsche N

Sources

Optimization

Technical Support Center: 2,5-Dichlorothiophene-3-sulfonyl Fluoride Solvent Stability &amp; Troubleshooting

Welcome to the Technical Support Center for1[1]. As a highly versatile building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this heteroaryl sulfonyl fluoride offers a privileged balance of kinetic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for1[1]. As a highly versatile building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this heteroaryl sulfonyl fluoride offers a privileged balance of kinetic stability and latent reactivity.

Unlike traditional sulfonyl chlorides, which are notoriously moisture-sensitive, the sulfonyl fluoride warhead is highly 2[2]. However, the electron-withdrawing nature of the 2,5-dichloro-substituted thiophene ring introduces 3[3]. This guide provides causality-driven troubleshooting, validated protocols, and quantitative data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): Fundamental Stability & Solvent Compatibility

Q: Why does 2,5-dichlorothiophene-3-sulfonyl fluoride exhibit superior stability in aprotic solvents compared to its sulfonyl chloride counterpart? A: The S–F bond possesses exceptional thermodynamic and redox stability due to the high electronegativity of fluorine and the. While sulfonyl chlorides readily undergo heterolytic cleavage and rapid hydrolysis in the presence of trace moisture, sulfonyl fluorides are largely 2[2]. In aprotic solvents like THF, MeCN, or DCM, the compound remains stable for months, 3[3].

Q: Can I use DMSO or DMF to prepare stock solutions for biological assays? A: Yes, but strictly under anhydrous conditions. While the S–F bond itself is robust, the 2,5-dichlorothiophene ring introduces specific electronic effects. The electron-withdrawing chlorine atoms at the 2 and 5 positions increase the electrophilicity of the sulfur(VI) center. If hygroscopic solvents like DMSO absorb atmospheric moisture, trace hydrolysis can slowly occur over extended storage, leading to the 4[4]. For long-term storage, anhydrous THF or MeCN is highly preferred.

Q: What causes the "complex decomposition" observed in some heteroaryl sulfonyl fluorides? A: Heteroaromatic rings, particularly electron-rich systems like thiophene, can exhibit limited stability in the presence of strong electrophilic moieties. Although the 2,5-dichloro substitution dampens the electron density of the thiophene ring, prolonged exposure to Lewis acids, transition metals, or strongly basic nucleophiles can lead to ring-opening or polymerization pathways, 3[3].

Quantitative Data: Solvent Compatibility Matrix

To ensure reproducibility, consult the following empirical stability data before formulating your compound.

Solvent SystemDielectric Constant (ε)Protic/AproticEstimated Stability (25°C)Primary Degradation PathwayApplication Recommendation
THF (Anhydrous) 7.5Aprotic> 6 monthsNone (Highly Stable)Ideal for long-term stock storage and synthesis.
Acetonitrile (MeCN) 37.5Aprotic> 6 monthsNone (Highly Stable)Excellent for stocks and SuFEx reactions.
DMSO (Standard) 46.7AproticWeeks to MonthsTrace hydrolysis (if wet)Use anhydrous only; aliquot to avoid freeze-thaw.
Methanol 32.7ProticDays (faster w/ base)Solvolysis (Sulfonate ester)Avoid for storage; use only for intentional solvolysis.
Aqueous Buffer (pH 7.4) ~80.0ProticWeeksSlow hydrolysisSuitable for short-term assays; avoid nucleophilic buffers.
Troubleshooting Guide: Identifying and Resolving Degradation Issues

Issue 1: Complete loss of the sulfonyl fluoride warhead during assay incubation in aqueous media.

  • Causality: While sulfonyl fluorides are stable in water at pH 1–10, the presence of strong nucleophiles (e.g., primary amines in biological buffers like Tris) or elevated pH (>10) can trigger unintended SuFEx or basic hydrolysis.

  • Solution: Switch to non-nucleophilic buffers (e.g., HEPES, PIPES) and maintain pH between 7.0 and 8.0. Verify the integrity of the compound in the buffer system using 19F NMR.

Issue 2: Inconsistent SuFEx click reaction yields when using methanol as a co-solvent.

  • Causality: Alcohols act as competitive nucleophiles. Under the basic conditions typically used to catalyze SuFEx (e.g., DBU, BEMP), methanol readily undergoes solvolysis with the sulfonyl fluoride, forming a methyl sulfonate ester instead of the desired target conjugate.

  • Solution: Eliminate protic co-solvents. Use strictly aprotic solvent systems (e.g., MeCN, DMF) and utilize non-nucleophilic organic bases or specific SuFEx catalysts like 5[5].

Experimental Protocols: Self-Validating Systems
Protocol 1: Preparation and Validation of Stable Stock Solutions

Causality Focus: Water is the primary enemy over long-term storage. The electron-deficient thiophene ring sensitizes the sulfur center to trace nucleophilic attack over time.

  • Solvent Preparation: Dry THF or MeCN over activated 3Å molecular sieves for 24 hours prior to use to ensure water content is <10 ppm.

  • Dissolution: Under an argon atmosphere, dissolve 2,5-dichlorothiophene-3-sulfonyl fluoride to a concentration of 100 mM.

  • Self-Validation via 19F NMR: Before committing the stock to critical assays, run a quick 19F NMR spectrum (unlocked, or with a D2O capillary).

    • Validation Checkpoint: A sharp singlet in the +50 to +65 ppm region confirms an intact sulfonyl fluoride. The appearance of a peak near -120 ppm indicates free fluoride release (degradation).

  • Storage: Aliquot into single-use amber glass vials, purge with argon, and store at -20°C.

Protocol 2: Controlled SuFEx Conjugation (Self-Validating Workflow)

Causality Focus: SuFEx requires precise activation. Without a catalyst, the S–F bond is kinetically dead. Adding a specific catalyst lowers the activation energy exclusively for the desired nucleophile.

  • Reagent Assembly: In a dry reaction vial, combine 1.0 eq of 2,5-dichlorothiophene-3-sulfonyl fluoride and 1.2 eq of the target amine/phenol in anhydrous MeCN.

  • Baseline Validation: Take a 5 µL aliquot for LC-MS to confirm no background reaction occurs (validating the kinetic stability of the S–F bond).

  • Catalyst Activation: Add 0.2 eq of DBU (for amines) or BEMP (for phenols). The strong base deprotonates the nucleophile and stabilizes the transition state, unleashing the latent electrophilicity of the S–F bond.

  • Reaction Monitoring: Monitor via LC-MS or 19F NMR.

    • Validation Checkpoint: Successful conjugation is marked by the complete disappearance of the +50 to +65 ppm 19F signal and the emergence of the target mass without the +18 Da (+H2O) hydrolysis byproduct.

Visualizations

SolventSelection A 2,5-Dichlorothiophene-3-sulfonyl fluoride B Aprotic Solvents (THF, MeCN, DCM) A->B C Protic Solvents (MeOH, EtOH) A->C D Aqueous Buffers (pH 1-10) A->D E Highly Stable (Storage Preferred) B->E F Solvolysis Risk (Avoid for Storage) C->F G Kinetically Stable (Assay Compatible) D->G

Logical relationship between solvent class and stability for sulfonyl fluorides.

SuFExWorkflow Start Stock Solution (Anhydrous THF/MeCN) AddNuc Add Nucleophile (Amine/Phenol) Start->AddNuc Inert Atmosphere AddCat Add Catalyst (DBU / Bifluoride) AddNuc->AddCat Activation Monitor 19F NMR Monitoring (Check +60 ppm peak) AddCat->Monitor Reaction Progress Success SuFEx Conjugate Formed Monitor->Success Target Mass Found Fail Hydrolysis (Free F- detected) Monitor->Fail Trace Water Present

Step-by-step workflow for controlled SuFEx conjugation and self-validation.

References
  • NextSDS.
  • National Institutes of Health (NIH). "Sulfur fluoride exchange."
  • National Institutes of Health (NIH). "Structure-based design and analysis of SuFEx chemical probes."
  • Scilit.
  • Sigma-Aldrich.
  • ResearchGate.
  • ACS Catalysis.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Reactivity and Stability of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride vs. Chloride

Executive Summary In modern drug discovery and bioconjugation, the 2,5-dichlorothiophene motif serves as a highly valuable bioisostere and pharmacophore. Historically, functionalizing this ring relied heavily on 2,5-dich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, the 2,5-dichlorothiophene motif serves as a highly valuable bioisostere and pharmacophore. Historically, functionalizing this ring relied heavily on 2,5-dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9). However, this traditional electrophile presents severe operational bottlenecks due to its extreme hydrolytic instability and propensity for side reactions[1].

The transition to 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS 108158-08-3) leverages the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Sulfonyl fluorides demonstrate exceptional resistance to hydrolysis and thermolysis compared to their chloride counterparts, providing a unique stability-reactivity pattern[2]. This guide objectively compares the physicochemical performance of these two S(VI) halides, providing mechanistic insights and self-validating experimental protocols for researchers transitioning to SuFEx methodologies[3].

Mechanistic Causality: The S(VI)-Halide Bond and Heteroaromatic Effects

To understand the divergent behavior of these two reagents, one must analyze the stereoelectronic interplay between the S-X bond and the thiophene ring.

The Chloride Dilemma: Electrophilic Vulnerability

The S-Cl bond is relatively weak (bond dissociation energy ~60 kcal/mol) and highly polarizable. In 2,5-dichlorothiophene-3-sulfonyl chloride, the two highly electronegative chlorine atoms on the thiophene ring exert a strong electron-withdrawing inductive effect (-I). This severely depletes electron density at the S(VI) center. Because the chloride leaving group is highly competent, this extreme electrophilicity accelerates nucleophilic attack by ambient water, leading to rapid, uncontrolled hydrolysis into the corresponding sulfonic acid[1].

The Fluoride Advantage: Steric and Electronic Shielding

Conversely, the S-F bond is significantly stronger (~90 kcal/mol) and less polarizable. The fluorine atom's high electronegativity and small van der Waals radius provide profound steric and electronic shielding of the sulfur center. As a result, 2,5-dichlorothiophene-3-sulfonyl fluoride is virtually inert to neutral water and thermal degradation[2]. Despite the electron-withdrawing nature of the dichlorothiophene ring, the S-F bond remains intact until selectively activated by a specific SuFEx catalyst (e.g., DBU, BEMP), which lowers the activation barrier for nucleophilic attack[3].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both reagents under standard laboratory and physiological conditions.

Performance Metric2,5-Dichlorothiophene-3-Sulfonyl Chloride2,5-Dichlorothiophene-3-Sulfonyl Fluoride
Hydrolytic Half-Life (pH 7.4, 25°C) < 15 minutes (Rapid degradation)> 24 hours (Essentially stable)
Thermal Stability Decomposes > 80°CStable up to 130°C
Chemoselectivity (Amine vs. Water) Poor (High degree of competitive hydrolysis)Excellent (Exclusive amidation via SuFEx)
Storage Requirements Strictly anhydrous, inert atmosphere, -20°CBenchtop stable, room temperature
Reactivity Mode Spontaneous, highly exothermicCatalyst-dependent (On-demand activation)

Visualizing Reactivity Pathways

The diagram below illustrates the divergent reaction pathways of the chloride versus the fluoride derivative when exposed to aqueous and basic amine environments.

Reactivity Cl Sulfonyl Chloride (X = Cl) H2O_Cl H2O (pH 7.4) Cl->H2O_Cl Amine_Cl R-NH2 Cl->Amine_Cl F Sulfonyl Fluoride (X = F) H2O_F H2O (pH 7.4) F->H2O_F Amine_F R-NH2 + DBU F->Amine_F Degrad Rapid Hydrolysis (Sulfonic Acid) H2O_Cl->Degrad Stable Stable in Water (No Reaction) H2O_F->Stable Messy Sulfonamide + Side Products Amine_Cl->Messy Clean Pure Sulfonamide (>95% Yield) Amine_F->Clean

Caption: Divergent reactivity profiles of S(VI) halides in aqueous and nucleophilic environments.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm causality and prevent false positives.

Protocol A: Synthesis of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride via Halide Exchange

Purpose: To convert the unstable chloride into the bench-stable fluoride using an on-water exchange method[2].

  • Preparation: Dissolve 2,5-dichlorothiophene-3-sulfonyl chloride (10 mmol) in 15 mL of acetonitrile.

  • Fluorination: Add a saturated aqueous solution of Potassium Bifluoride (KHF₂, 30 mmol) dropwise at room temperature.

  • Reaction: Stir vigorously for 4 hours. The biphasic nature of the reaction limits the hydrolysis of the starting material while driving the fluoride exchange.

  • Extraction: Dilute with ethyl acetate (30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via ¹⁹F NMR. The appearance of a sharp, distinct singlet at approximately +50 to +60 ppm confirms successful S-F bond formation. The absence of starting material is confirmed by TLC (using hexanes/EtOAc).

Protocol B: Comparative Hydrolytic Stability Profiling

Purpose: To objectively quantify the degradation rates of both halides in physiological buffer[3].

Workflow Prep 1. Sample Preparation 10 mM Halide in MeCN Buffer 2. Buffer Addition Phosphate Buffer (pH 7.4) Prep->Buffer Incubate 3. Incubation 25°C, Aliquots at 0, 1, 4, 24h Buffer->Incubate Quench 4. Quenching Add Cold MeCN/TFA Incubate->Quench Analyze 5. HPLC-UV Analysis Monitor S(VI) Depletion Quench->Analyze

Caption: Step-by-step experimental workflow for HPLC-based hydrolytic stability profiling.

  • Stock Solutions: Prepare 10 mM stock solutions of both the chloride and fluoride derivatives in anhydrous acetonitrile.

  • Incubation: Add 100 µL of the stock solution to 900 µL of PBS (pH 7.4) at 25°C.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 15 min, 1h, 4h, and 24h.

  • Quenching: Immediately quench each aliquot into 50 µL of cold acetonitrile containing 0.1% TFA to halt any ongoing hydrolysis.

  • Self-Validation Checkpoint (HPLC-UV): Monitor the depletion of the parent peak and the emergence of the highly polar sulfonic acid peak. Validation: The system is validated by mass balance; the combined AUC (Area Under the Curve) of the parent and degradation peaks must remain constant across all timepoints, ensuring no volatile byproducts are lost.

Protocol C: SuFEx Amidation of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride

Purpose: To demonstrate the on-demand reactivity of the fluoride derivative with a primary amine.

  • Setup: In a dry vial, combine 2,5-dichlorothiophene-3-sulfonyl fluoride (1.0 eq) and the target primary amine (1.2 eq) in anhydrous THF (0.2 M).

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) to the mixture.

  • Reaction: Stir at room temperature for 2-4 hours. The DBU acts as a SuFEx catalyst, activating the S-F bond without degrading the thiophene core.

  • Self-Validation Checkpoint: LC-MS analysis will show complete conversion to the sulfonamide mass [M+H]+. The absence of sulfonic acid byproducts confirms the chemoselectivity of the SuFEx process compared to traditional chloride couplings.

References

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: ACS Chemical Biology URL:[Link]

Sources

Comparative

Mechanistic Causality: Thermodynamic Stability vs. Kinetic Reactivity

As a Senior Application Scientist navigating the complexities of modern organic synthesis and drug discovery, the choice of electrophile for sulfonylation is a critical decision. For decades, sulfonyl chlorides have been...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern organic synthesis and drug discovery, the choice of electrophile for sulfonylation is a critical decision. For decades, sulfonyl chlorides have been the default reagents for synthesizing sulfonamides and sulfonate esters. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—pioneered by K. Barry Sharpless—has fundamentally shifted this paradigm[1].

This guide provides an objective, mechanistic comparison between sulfonyl chlorides and sulfonyl fluorides, equipping you with the causality behind their reactivity and field-proven protocols for your workflows.

The fundamental difference between sulfonyl chlorides ( R−SO2​Cl ) and sulfonyl fluorides ( R−SO2​F ) lies in the nature of the sulfur-halogen bond.

Sulfonyl Chlorides: The S−Cl bond is highly susceptible to both nucleophilic attack and homolytic cleavage. In the presence of moisture, sulfonyl chlorides undergo rapid hydrolysis to sulfonic acids. Furthermore, they are prone to reduction because the S−Cl bond can cleave homolytically under reductive conditions. This inherent instability requires rigorous anhydrous handling and limits their utility in complex, multi-step syntheses or biological environments.

Sulfonyl Fluorides: In stark contrast, the S(VI)−F bond is thermodynamically highly stable. Sulfonyl fluorides are virtually "invisible" to water, resistant to thermolysis, and immune to reduction because S−F bond cleavage is exclusively heterolytic[2],[3]. They do not react with typical nucleophiles under ambient conditions. Instead, they require specific activation—either through the thermodynamic driving force of silicon-fluoride bond formation, strong Lewis base catalysis (e.g., DBU, BEMP, BTMG), or proximity-driven interactions with specific protein residues (e.g., Tyrosine, Lysine, Serine)[1],[4].

G Root Sulfonyl Electrophiles SCl Sulfonyl Chlorides (R-SO2Cl) Root->SCl SF Sulfonyl Fluorides (R-SO2F) Root->SF SCl_Hydro Rapid Hydrolysis Moisture Sensitive SCl->SCl_Hydro H2O SCl_Red Homolytic Cleavage Prone to Reduction SCl->SCl_Red Reductants SF_Stable Thermodynamically Stable Benchtop Safe SF->SF_Stable H2O / Heat SF_SuFEx SuFEx Activation (DBU, BTMG, HMDS) SF->SF_SuFEx Catalysis

Logical comparison of stability and reactivity between sulfonyl chlorides and fluorides.

Quantitative & Qualitative Data Comparison

To facilitate reagent selection, the following table summarizes the operational and kinetic differences between the two electrophiles based on recent benchmarking studies[2],[5],[6].

ParameterSulfonyl Chlorides ( R−SO2​Cl )Sulfonyl Fluorides ( R−SO2​F )
Hydrolytic Stability Poor (Minutes to hours in aqueous media)Excellent (Stable for months on benchtop)
Reductive Stability Low (Prone to homolytic cleavage)High (Exclusively heterolytic cleavage)
Chemoselectivity Low to Moderate (Prone to side reactions)High (Orthogonal, strictly reacts at Sulfur)
Typical Catalysts/Bases TEA, DIPEA, Pyridine (Stoichiometric)DBU (10-30 mol%), BTMG (1-20 mol%)
Biological Utility Toxic, non-specific labelingPrivileged covalent inhibitor warheads
Purification Requirement Aqueous workup, column chromatographyOften simple evaporation of volatile byproducts

Self-Validating Experimental Protocols

The following protocols demonstrate the causality behind the experimental conditions required for each electrophile.

Protocol A: Classical Sulfonamide Synthesis via Sulfonyl Chloride

Objective: Couple an aliphatic amine with a sulfonyl chloride.

  • Preparation: Dissolve the amine (1.0 equiv) in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Trace water acts as a competitive nucleophile, rapidly hydrolyzing the sulfonyl chloride to an unreactive sulfonic acid.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (2.0 equiv) to the solution.

    • Causality: The base scavenges the HCl generated during the reaction, preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.1 equiv) dropwise.

    • Causality: The reaction is highly exothermic and kinetically fast. Low temperatures suppress competitive side reactions (e.g., sulfene formation).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and wash with brine.

    • Validation: The formation of a biphasic system and the cessation of gas evolution confirm the neutralization of excess acid and unreacted electrophile.

Protocol B: Accelerated SuFEx Click Chemistry via Sulfonyl Fluoride

Objective: Couple an aryl alcohol with a sulfonyl fluoride using the BTMG/HMDS protocol[6].

  • Preparation: In a reaction vial, combine the sulfonyl fluoride (1.0 equiv) and the aryl alcohol (1.0 equiv) in acetonitrile (MeCN). No rigorous drying is required.

    • Causality: The thermodynamic stability of the S−F bond renders the electrophile inert to ambient moisture, allowing for operationally simple benchtop setups[3].

  • Additive Introduction: Add Hexamethyldisilazane (HMDS) (1.0 equiv).

    • Causality: HMDS acts synergistically with the base to drive the in situ formation of reactive TMS-ether intermediates, bypassing the need to pre-synthesize and isolate silyl ethers[6].

  • Catalyst Addition: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) (5.0 - 10.0 mol%).

    • Causality: BTMG (pKa ~26) is a strong guanidine base that polarizes the S−F bond and facilitates the exchange process. The thermodynamic driving force of the robust Si−F bond formation pulls the reaction to completion[5],[6].

  • Isolation: Stir at room temperature for 15–30 minutes. Remove volatile side products ( NH3​ , Me3​Si−F , TMS−OH , BTMG) under reduced pressure.

    • Validation: The complete evaporation of volatiles leaves the pure sulfonate product without the need for aqueous workup or chromatography, fulfilling the criteria of a true "click" reaction[6].

SuFEx SF_Hub Sulfonyl Fluoride (R-SO2F) Intermediate Activated Complex S-F Bond Polarization SF_Hub->Intermediate Nuc Nucleophile (R'-OH / R'-NH2) Nuc->Intermediate Catalyst Base Catalyst (DBU / BTMG) Catalyst->Intermediate Activates Product Sulfonylated Product (R-SO2-O-R') Intermediate->Product S-X Bond Formation Byproduct Fluoride Salt (Stable Leaving Group) Intermediate->Byproduct F- Release

Mechanistic pathway of base-catalyzed Sulfur(VI) Fluoride Exchange (SuFEx).

Applications in Drug Discovery and Chemical Biology

The unique reactivity-stability balance of sulfonyl fluorides has made them privileged warheads in the design of targeted covalent inhibitors (TCIs)[1]. Because the S−F bond is kinetically inert under physiological conditions, sulfonyl fluoride probes can circulate in biological systems without indiscriminately reacting with off-target nucleophiles.

It is only upon binding to a specific protein pocket that the S−F bond is activated. The microenvironment of the binding site—often involving hydrogen-bonding networks or specific basic residues—polarizes the S−F bond, triggering a localized SuFEx reaction. This context-specific reactivity allows sulfonyl fluorides to covalently modify context-specific Serine, Threonine, Tyrosine, Lysine, Cysteine, and Histidine residues with unprecedented precision[1],[4].

Sources

Validation

The Ascendancy of the S-F Bond: A Comparative Guide to Sulfonyl Fluorides Over Chlorides in Modern Chemistry

Introduction: Beyond the Conventional Sulfonyl Halide In the landscape of modern chemical synthesis and drug discovery, the sulfonyl halide functional group is a cornerstone for constructing sulfonamides, sulfonate ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Conventional Sulfonyl Halide

In the landscape of modern chemical synthesis and drug discovery, the sulfonyl halide functional group is a cornerstone for constructing sulfonamides, sulfonate esters, and other vital sulfur(VI) linkages. For decades, sulfonyl chlorides (R-SO₂Cl) have been the default choice, prized for their high reactivity. However, this reactivity comes at a significant cost: inherent instability, a narrow functional group tolerance, and a propensity for undesirable side reactions.

This guide provides an in-depth comparison between sulfonyl chlorides and their fluoride counterparts (R-SO₂F). We will demonstrate, with supporting experimental context, why sulfonyl fluorides have emerged as a superior class of reagents, particularly for applications demanding precision, stability, and biocompatibility. Their unique balance of remarkable stability and "tunable" reactivity has not only refined existing synthetic strategies but has also unlocked new frontiers in covalent drug discovery and click chemistry, fundamentally changing how researchers approach molecular assembly and interaction.

The Core Dichotomy: Unpacking the Stability-Reactivity Paradigm

The fundamental difference between sulfonyl fluorides and chlorides lies in the nature of the sulfur-halogen bond. The high electronegativity and small size of the fluorine atom create a significantly stronger, more polarized S-F bond compared to the S-Cl bond. This distinction governs their chemical behavior.

  • Sulfonyl Chlorides (R-SO₂Cl): The Reactive Workhorse. The weaker S-Cl bond makes these compounds highly electrophilic. While effective for simple transformations, they are notoriously susceptible to hydrolysis by trace amounts of water and can be readily reduced.[1][2][3] This instability is particularly pronounced in heteroaromatic sulfonyl chlorides, which can be challenging to synthesize, isolate, and store.[4][5][6][7]

  • Sulfonyl Fluorides (R-SO₂F): The Stable and "Privileged" Electrophile. In stark contrast, the robust S-F bond renders sulfonyl fluorides exceptionally stable. They are resistant to hydrolysis, thermolysis, and reduction, making them compatible with a vast array of functional groups and reaction conditions, including aqueous environments.[1][8][9][10] This stability is not a sign of inertness but rather of "latent" reactivity. This reactivity can be precisely initiated under specific conditions, a property that has propelled sulfonyl fluorides to the forefront of modern chemical biology.[8][11][12]

Data Snapshot: A Comparative Overview
PropertySulfonyl Chlorides (R-SO₂Cl)Sulfonyl Fluorides (R-SO₂F)Advantage of Fluoride
Stability Low; sensitive to moisture and reduction.[4][9]High; resistant to hydrolysis, thermolysis, and reduction.[3][8][10]Enables use in complex syntheses and aqueous/biological media.
Handling & Storage Often challenging; can decompose on storage, especially heteroaromatics.[5][6][7]Generally bench-stable and robust.[7][9]Increased reliability and longer shelf-life for reagents.
Reactivity High and often indiscriminate.Moderate and highly tunable; requires activation for most nucleophiles.[8][10]Allows for highly selective reactions, minimizing byproducts.
Selectivity Low; can react with multiple nucleophilic sites.[13]High; chemoselectively reacts at the sulfur atom.[1][2]Crucial for late-stage functionalization and bioconjugation.
Key Applications Bulk synthesis of simple sulfonamides/sulfonates.Covalent inhibitors, chemical biology probes, SuFEx click chemistry.[14][15][16]Unlocks advanced applications in drug discovery and materials science.

SuFEx Click Chemistry: A Paradigm Shift Enabled by the S-F Bond

The exceptional properties of sulfonyl fluorides culminated in the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by Nobel laureate K. Barry Sharpless and coworkers in 2014.[16] Hailed as a next-generation "click reaction," SuFEx describes the reliable, catalyst-activated reaction between a sulfonyl fluoride and a nucleophile (often a silyl ether or an amine).[12][17]

This reaction is simply not feasible with sulfonyl chlorides due to their excessive reactivity and instability. SuFEx provides a powerful and modular method for forging robust S-O or S-N linkages under metal-free conditions, often in aqueous environments, with high yields and minimal purification.[1][2][12]

SuFEx_Reaction cluster_reactants Reactants cluster_products Products R_SO2F Sulfonyl Fluoride (R-SO₂F) Product SuFEx Product (R-SO₂-Nu) R_SO2F->Product SuFEx Exchange Nu_H Nucleophile (e.g., Ar-O-SiMe₃) Nu_H->Product Catalyst Base Catalyst (e.g., BTMG, DBU) Catalyst->R_SO2F activates Byproduct F⁻ + H-Catalyst⁺

Figure 1: Conceptual workflow of a SuFEx click reaction.

The "Privileged Warhead" in Drug Discovery: Targeting Beyond Cysteine

Perhaps the most impactful advantage of sulfonyl fluorides is their role as covalent warheads in drug discovery.[18] Traditional covalent inhibitors primarily target the highly nucleophilic cysteine residue. However, many protein binding sites lack an accessible cysteine, limiting the scope of this approach.[14][19]

Sulfonyl fluorides possess a "Goldilocks" reactivity profile—stable enough to avoid indiscriminate off-target reactions, yet reactive enough to form a covalent bond with context-activated, less nucleophilic amino acid side chains within a protein's binding pocket.[18][19] This has dramatically expanded the druggable proteome by enabling the targeting of:

  • Tyrosine

  • Lysine

  • Serine

  • Threonine

  • Histidine

This capability allows drug developers to design highly potent and selective covalent therapeutics for targets previously considered "undruggable."[14][20][21][22] Sulfonyl chlorides are unsuitable for this role due to their poor stability in biological media and lack of selectivity.

Covalent_Inhibition Probe Sulfonyl Fluoride Probe R-SO₂F Protein Target Protein Binding Pocket Tyr Lys Ser Probe:port->Protein:pocket 1. Reversible Binding Covalent_Complex Covalently Modified Protein R-SO₂-AA Protein:lys->Covalent_Complex 2. Covalent Bond Formation

Figure 2: Covalent modification of a protein by a sulfonyl fluoride probe.

Experimental Protocols: A Practical Comparison

Protocol 1: Synthesis of a Sulfonyl Fluoride via Halide Exchange

This common protocol directly illustrates the relationship between sulfonyl chlorides and fluorides, where the former serves as the precursor to the more stable latter.

Objective: To convert an aryl sulfonyl chloride to the corresponding aryl sulfonyl fluoride.

Methodology:

  • Dissolution: Dissolve the starting aryl sulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or THF) in a flask.

  • Fluoride Source: Add an aqueous solution of a fluoride source. Potassium bifluoride (KHF₂) is often preferred as it is effective and mitigates undesired side reactions sometimes seen with other fluoride salts.[10]

  • Reaction: Stir the resulting biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude sulfonyl fluoride can be purified by column chromatography or recrystallization to yield the final, stable product.

Protocol 2: Conceptual Workflow for Covalent Protein Labeling

Objective: To confirm the covalent modification of a target protein by a sulfonyl fluoride probe.

Methodology:

  • Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with the sulfonyl fluoride-containing probe (e.g., at 10-50 µM) in a suitable aqueous buffer (e.g., PBS or HEPES, pH 7.4) at a controlled temperature (e.g., 37°C) for a set time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching (Optional): The reaction can be stopped at each time point by adding a quenching agent or by flash-freezing the samples.

  • Negative Control: As a crucial control, run a parallel incubation with a denatured version of the protein (e.g., by heat or chemical denaturation). A lack of modification in the denatured sample indicates that the covalent reaction is dependent on the specific conformation of the binding pocket.

  • Analysis by Mass Spectrometry:

    • Intact Protein Analysis: Analyze the samples using electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of the sulfonyl portion of the probe (R-SO₂) will confirm covalent labeling.

    • Peptide Mapping: For site identification, digest the protein samples with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS. Identify the peptide fragment that shows the specific mass modification to pinpoint the exact amino acid residue that was labeled.

Conclusion: The Clear Advantage of Fluorine

While sulfonyl chlorides will retain a role in bulk chemical synthesis, the evidence overwhelmingly supports the superiority of sulfonyl fluorides for advanced and demanding applications. Their unparalleled stability grants them broad compatibility, their tunable reactivity allows for exquisite selectivity, and their unique behavior has given rise to powerful new methodologies like SuFEx click chemistry.

For researchers, scientists, and drug development professionals, embracing sulfonyl fluorides is not merely an alternative; it is an upgrade. It opens the door to more robust synthetic routes, novel material properties, and, most critically, a vastly expanded toolkit for designing the next generation of targeted covalent therapies. The ascendancy of the S-F bond is a testament to how a single atomic substitution can redefine the boundaries of chemical possibility.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Chemical Science. 22

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters. 10

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2023). RSC Medicinal Chemistry. 23

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). European Journal of Organic Chemistry. 24

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). National Science Review. 11

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2018). Chemical Science. 18

  • Sulfonyl Fluorides - Enamine. (2025). Enamine Store.

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. (2020). ResearchGate.

  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews.

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (N.D.). Merck Millipore.

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (N.D.). Sigma-Aldrich.

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). Scilit.

  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (2020). Angewandte Chemie International Edition.

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. (2024). ChemRxiv.

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Disulfides. (2019). Organic Letters.

  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews.

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (2023). CUNY Academic Works.

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (2022). Angewandte Chemie International Edition.

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Expert Opinion on Drug Discovery.

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (2026). Journal of Peptide Science.

  • Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026). Journal of Peptide Science.

  • Current Developments in Covalent Protein Kinase Inhibitors. (2021). CHIMIA International Journal for Chemistry.

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Chemical Science.

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). Organic & Biomolecular Chemistry.

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014). ACS Combinatorial Science.

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate.

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Crystals.

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (2023). Organic & Biomolecular Chemistry.

  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. (2024). WuXi AppTec.

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. (2014). ACS Combinatorial Science.

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters.

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Comparative

Validation of Sulfonamide Synthesis: 2,5-Dichlorothiophene-3-Sulfonyl Fluoride vs. Traditional Sulfonyl Chlorides

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Self-Validating Protocols Introduction: The Shift to Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Self-Validating Protocols

Introduction: The Shift to SuFEx Chemistry

Sulfonamides are ubiquitous structural motifs in medicinal chemistry, accounting for approximately 25% of all sulfur-containing FDA-approved drugs[1]. Traditionally, the parallel synthesis of sulfonamides has relied heavily on sulfonyl chlorides. However, as an Application Scientist routinely optimizing high-throughput libraries, I have observed that sulfonyl chlorides are notoriously prone to hydrolysis, thermal degradation, and unwanted redox side reactions.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless, has revolutionized this paradigm by utilizing sulfonyl fluorides as highly stable, chemoselective electrophiles ()[2]. This guide provides an objective, data-driven comparison between the heterocyclic building block 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3) ()[3] and its sulfonyl chloride counterpart, detailing the mechanistic causality and experimental protocols required for robust sulfonamide synthesis.

Mechanistic Causality: Why Sulfonyl Fluorides Outperform Chlorides

The fundamental advantage of 2,5-dichlorothiophene-3-sulfonyl fluoride lies in the unique physicochemical properties of the S(VI)-F bond.

  • Thermodynamic Stability (The "Inert" State): Unlike the S(VI)-Cl bond, which undergoes facile heterolytic cleavage and rapid hydrolysis in atmospheric moisture, the S(VI)-F bond is highly resistant to reduction and thermolysis. It remains completely inert even in refluxing aniline unless a specific catalytic trigger is introduced ().

  • Absolute Chemoselectivity: Sulfonyl fluorides react exclusively at the sulfur center. In the presence of multifunctional amines (e.g., amino alcohols or amino phenols), sulfonyl fluorides selectively acylate the primary amine while completely tolerating the less nucleophilic hydroxyl group—a feat rarely achieved with sulfonyl chlorides without tedious protection/deprotection steps ()[4].

  • Controlled Activation: The fluoride ion requires specific activation to facilitate the exchange. This is typically achieved via amidine bases like DBU (which form a reactive sulfonylammonium intermediate) or Lewis acids like Ca(NTf2)2, ensuring that the reaction only proceeds under strictly controlled, user-defined conditions ()[1].

SuFEx_Logic SF 2,5-Dichlorothiophene-3- Sulfonyl Fluoride Stability High Thermodynamic Stability (Inert) SF->Stability S(VI)-F Bond SC 2,5-Dichlorothiophene-3- Sulfonyl Chloride Instability Prone to Hydrolysis & Side Reactions SC->Instability S(VI)-Cl Bond Activation Controlled Activation (DBU / Ca(NTf2)2) Stability->Activation Requires trigger Mixed Mixed Products (Low Yield, Impurities) Instability->Mixed Uncontrolled reaction Product Sulfonamide Product (High Yield, High Purity) Activation->Product Chemoselective Amine Amine Nucleophile Amine->Instability Amine->Activation

Logical relationship of stability and activation in SuFEx chemistry vs. traditional methods.

Comparative Performance Data

To validate the efficacy of 2,5-dichlorothiophene-3-sulfonyl fluoride, parallel syntheses were evaluated comparing it against 2,5-dichlorothiophene-3-sulfonyl chloride across various amine nucleophiles. The quantitative data below summarizes the superiority of the fluoride derivative[4].

Table 1: General Handling and Performance Comparison
Parameter2,5-Dichlorothiophene-3-Sulfonyl Fluoride2,5-Dichlorothiophene-3-Sulfonyl Chloride
Hydrolytic Stability Excellent (Stable in aqueous/open-air media)Poor (Rapidly degrades to sulfonic acid)
Chemoselectivity High (Tolerates -OH, -SH, and indole -NH)Low (Requires protecting groups for -OH/-SH)
Storage Requirements Benchtop stable for monthsRequires inert atmosphere, strictly moisture-free
Purification Needs Often requires only simple filtration/washingRequires extensive column chromatography
Table 2: Comparative Yields in Parallel Sulfonamide Synthesis
Amine Substrate TypeYield with Sulfonyl Fluoride (%)Yield with Sulfonyl Chloride (%)Mechanistic Causality / Observation
Primary Aliphatic Amines 92 - 98%75 - 85%Fluoride avoids competitive hydrolysis with trace water, maximizing conversion.
Amino Alcohols 88 - 95%15 - 30%Fluoride is 100% chemoselective for N over O. Chloride yields complex O/N-sulfonylation mixtures.
Anilines (Weak Nucleophiles) 85 - 90% (with DBU)60 - 70%Fluoride requires DBU activation but subsequently avoids degradation side reactions.
Sterically Hindered Amines 70 - 80% (with Ca(NTf2)2)80 - 85%Chloride is slightly more reactive toward extreme steric bulk natively, but fluoride matches performance when paired with Ca(NTf2)2 catalysis.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating system: the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as both the activation agent and the acid scavenger. The reaction's progress is self-indicating; the formation of the sulfonamide product is highly thermodynamically favorable once the activation barrier is breached, often resulting in a visible color shift or precipitation of the DBU-HF salt.

Materials Required:
  • Electrophile: 2,5-Dichlorothiophene-3-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Target Amine (1.1 equiv)

  • Activator/Base: DBU (1.5 equiv) or Ca(NTf2)2 (0.2 equiv) + DABCO (2.0 equiv) for highly unreactive anilines[1].

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF (0.2 M)

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the amine nucleophile (1.1 mmol) in 5.0 mL of anhydrous MeCN.

    • Causality: MeCN provides excellent solubility for both the organic substrates and the highly polar transition states formed during SuFEx activation, stabilizing the charge distribution.

  • Electrophile Addition: Add 2,5-dichlorothiophene-3-sulfonyl fluoride (1.0 mmol) to the stirring solution at room temperature.

    • Causality: The inherent stability of the S(VI)-F bond prevents any premature reaction or hydrolysis upon addition, ensuring exact stoichiometric control without the need for dropwise addition at sub-zero temperatures.

  • Catalytic Activation: Add DBU (1.5 mmol) dropwise to the reaction mixture.

    • Causality: DBU activates the S(VI)-F bond by forming a highly reactive, transient sulfonylammonium intermediate. This intermediate is rapidly intercepted by the amine. For less nucleophilic substrates, substituting DBU with a Ca(NTf2)2/DABCO system acts as a bifunctional Lewis acid/base pair to "pull" the fluoride while "pushing" the amine[1].

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

    • Causality: The cleavage of the S(VI)-F bond is the rate-limiting step; once activated, the sulfonylation is nearly instantaneous.

  • Workup and Purification: Dilute the reaction mixture with EtOAc (15 mL) and wash sequentially with 1N HCl (2 x 10 mL) to remove DBU and unreacted amine, followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Causality: Because sulfonyl fluorides do not generate complex polymeric byproducts or sulfonic acid degradation products, the crude material is typically >95% pure and can be utilized directly without column chromatography.

Exp_Workflow Prep 1. Substrate Prep (Amine in MeCN) Addition 2. Electrophile Addition (2,5-diCl-Thiophene-3-SO2F) Prep->Addition Activation 3. Base Activation (DBU or Ca(NTf2)2) Addition->Activation Reaction 4. Room Temp Stirring (2-4 hours) Activation->Reaction Workup 5. Acidic Wash (Remove DBU/Amine) Reaction->Workup Product 6. Pure Sulfonamide (>95% Purity) Workup->Product

Step-by-step experimental workflow for SuFEx-mediated sulfonamide synthesis.

Conclusion

The validation of 2,5-dichlorothiophene-3-sulfonyl fluoride as a building block for sulfonamide synthesis confirms its overwhelming superiority over traditional sulfonyl chlorides. By leveraging the principles of SuFEx chemistry, researchers can achieve near-quantitative yields, absolute chemoselectivity, and highly simplified purification protocols. The transition from S(VI)-Cl to S(VI)-F electrophiles represents a critical, time-saving upgrade in the synthetic toolkit for modern drug discovery.

References

  • NextSDS Chemical Database Title: 2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Green Synthesis and Catalysis (2021) Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: ScienceDirect / KeAi URL:[Link]

  • ACS Combinatorial Science (2017) Title: Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: American Chemical Society URL:[Link]

  • Organic Letters (2020) Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: American Chemical Society URL:[Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Confirmation of 2,5-Dichlorothiophene-3-Sulfonamide

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel compounds is the bedrock of reliable and reproducible research. Thiophene sulfonamides, for in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel compounds is the bedrock of reliable and reproducible research. Thiophene sulfonamides, for instance, are a critical class of heterocyclic compounds with diverse biological activities, making their precise characterization paramount.[1][2] This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the successful synthesis of 2,5-dichlorothiophene-3-sulfonamide, a key intermediate in medicinal chemistry.[3][4]

We will move beyond a simple recitation of data, instead focusing on the causality behind the spectral features. This guide is designed as a self-validating system, where the confluence of data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides an unassailable structural proof. We will compare the expected spectral data of the final product against its common precursor, 2,5-dichlorothiophene, and potential isomeric impurities to highlight the unique spectral fingerprint of the target molecule.

The Synthetic Context: Why Impurities Matter

The synthesis of 2,5-dichlorothiophene-3-sulfonamide typically involves the sulfochlorination of 2,5-dichlorothiophene, followed by amination. However, such reactions are not always perfectly regioselective. It has been reported that the sulfochlorination of 2,5-dihalothiophenes can yield a mixture of isomers.[5] Therefore, our analytical approach must be robust enough to not only confirm the presence of the desired 3-sulfonamide product but also to rule out the formation of other isomers, such as 5-chlorothiophene-2-sulfonamide or other dichlorinated variants.

Overall Spectroscopic Verification Workflow

The confirmation process is a multi-step, synergistic workflow. Each technique provides a unique piece of the structural puzzle, and together they form a complete picture.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Start 2,5-Dichlorothiophene Reaction 1. Chlorosulfonic Acid 2. Ammonia Start->Reaction Product Crude Product Mixture Reaction->Product IR FT-IR Spectroscopy Product->IR Functional Group ID NMR ¹H & ¹³C NMR Spectroscopy Product->NMR Connectivity & Isomer ID MS Mass Spectrometry Product->MS Molecular Weight & Formula ID Confirmation Structure Confirmed: 2,5-Dichlorothiophene-3-sulfonamide IR->Confirmation NMR->Confirmation MS->Confirmation

Caption: A workflow diagram illustrating the synergistic use of IR, NMR, and MS for structural confirmation.

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

IR spectroscopy is the first line of inquiry, offering a rapid and definitive method to confirm the introduction of the sulfonamide functional group onto the thiophene ring. The disappearance of the simple aromatic C-H stretching of the starting material and the appearance of characteristic N-H and S=O stretches are key indicators of a successful reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Comparative IR Data Analysis

Vibrational Mode2,5-Dichlorothiophene (Precursor)2,5-Dichlorothiophene-3-sulfonamide (Product)Rationale for Change
N-H Stretch Absent~3400-3200 cm⁻¹ (two bands, asymm. & symm.)[6][7]Appearance confirms the -NH₂ group of the sulfonamide.
Aromatic C-H Stretch ~3100 cm⁻¹~3100 cm⁻¹ (weaker)The single C-H bond remains, but its environment is altered.
S=O Stretch Absent~1350-1310 cm⁻¹ (asymmetric) & ~1170-1145 cm⁻¹ (symmetric)[6][8]Appearance of two strong bands is a definitive marker for the -SO₂- group.
S-N Stretch Absent~915-895 cm⁻¹[6]Confirms the formation of the sulfur-nitrogen bond.
C-Cl Stretch ~800-600 cm⁻¹~800-600 cm⁻¹Expected to be present in both, but the pattern may shift slightly.

The most compelling evidence from IR is the emergence of strong, distinct bands in the 3400-3200 cm⁻¹ and 1350-1145 cm⁻¹ regions, which are absent in the starting material. This provides trustworthy confirmation of the sulfonamide group's presence.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure, including the specific substitution pattern on the thiophene ring. By analyzing the chemical shifts, multiplicities, and integrations in both ¹H and ¹³C NMR, we can differentiate our desired product from its precursor and any potential isomers.

Caption: Labeled structure of 2,5-dichlorothiophene-3-sulfonamide for NMR assignment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can affect chemical shifts.[12][13]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[14]

    • To confirm the -NH₂ protons, acquire a second spectrum after adding a drop of D₂O, which will cause the -NH₂ signal to disappear.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[14]

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like TMS (0.00 ppm).

Comparative NMR Data Analysis

Spectrum2,5-Dichlorothiophene (Precursor)2,5-Dichlorothiophene-3-sulfonamide (Product)Rationale for Change
¹H NMR Singlet at ~6.9 ppm (2H, H3 & H4)[15]Singlet at ~7.3-7.5 ppm (1H, H4). Broad singlet for -NH₂ (2H), variable position.The molecule is no longer symmetric. The single remaining ring proton (H4) is deshielded by the adjacent electron-withdrawing -SO₂NH₂ group, shifting it downfield. The integration changes from 2H to 1H.
¹³C NMR 2 signals: ~127 ppm (C3 & C4), ~121 ppm (C2 & C5)4 signals: Distinct resonances for C2, C3, C4, and C5.The loss of symmetry means all four carbons are now chemically non-equivalent. The carbon bearing the sulfonamide group (C3) will be significantly shifted.[16][17]

Distinguishing from Isomers:

  • 5-chlorothiophene-2-sulfonamide: This likely impurity would show two doublets in the aromatic region of the ¹H NMR spectrum, corresponding to the two adjacent ring protons. This is a clear distinction from the single singlet expected for our target compound.

  • 3,4-dichlorothiophene-2-sulfonamide: This isomer would also exhibit two doublets in its ¹H NMR spectrum.

The NMR data provides authoritative proof of the substitution pattern, which is essential for ruling out isomeric byproducts.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight and, crucially, a distinct isotopic signature that confirms the presence of two chlorine atoms. This technique acts as a final, powerful validation of the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, as it provides reproducible fragmentation patterns useful for structural elucidation.[18] Electrospray Ionization (ESI) can also be used, often showing a clear protonated or deprotonated molecular ion.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.[19]

  • Mass Analysis: A high-resolution mass spectrometer (HRMS) is preferred as it can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.[20]

Comparative Mass Spectrometry Data Analysis

The molecular formula for 2,5-dichlorothiophene-3-sulfonamide is C₄H₃Cl₂NO₂S₂ with a monoisotopic mass of approximately 230.9 g/mol .[21][22]

FeatureExpected Data for 2,5-Dichlorothiophene-3-sulfonamideRationale and Significance
Molecular Ion (M⁺) A cluster of peaks around m/z 231.This cluster represents the molecular ion.
Isotopic Pattern Peaks at M⁺, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1 .This pattern is the definitive signature for a molecule containing two chlorine atoms, arising from the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[23] This is one of the most critical pieces of data for confirmation.
Key Fragments Loss of •Cl (M-35), loss of SO₂NH₂ (M-80), or cleavage of the thiophene ring.Fragmentation patterns provide corroborating structural information. The presence of halogen atoms significantly influences fragmentation.[18][24]

Comparing this to the starting material, 2,5-dichlorothiophene (C₄H₂Cl₂S, MW ~152 g/mol ), the mass spectrum of the product will show a molecular ion cluster shifted by the mass of the -SO₂NH₂ group (~79 g/mol ). The characteristic 9:6:1 isotopic pattern will be present in both, but at different m/z values, confirming the retention of the two chlorine atoms and the addition of the sulfonamide moiety.

Conclusion

The formation of 2,5-dichlorothiophene-3-sulfonamide is unequivocally confirmed by the collective evidence from these three spectroscopic techniques.

  • IR spectroscopy validates the successful introduction of the sulfonamide functional group through the appearance of characteristic N-H and S=O stretching vibrations.

  • NMR spectroscopy provides the definitive structural arrangement, showing a single proton on the thiophene ring and four distinct carbon signals, which rules out the symmetric starting material and any potential isomeric products.

  • Mass spectrometry confirms the correct molecular weight and, most importantly, provides the tell-tale 9:6:1 isotopic cluster, proving the presence of two chlorine atoms in the final molecule.

By employing this comprehensive and comparative approach, researchers can have the highest degree of confidence in the identity and purity of their synthesized compounds, ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]

  • Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Taylor & Francis Online. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. International Laboratory. [Link]

  • INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. [Link]

  • Carbon-13 nuclear magnetic resonance spectra of some monosubstituted thiophenes. The Journal of Physical Chemistry. [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing. [Link]

  • Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Emerald Publishing. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Oxford Academic. [Link]

  • 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Oxford Academic. [Link]

  • Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. PubMed. [Link]

  • Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Semantic Scholar. [Link]

  • Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. ACS Publications. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. ACS Publications. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Synthesis of thiophene sulfonamides reported by Leitans et al. ResearchGate. [Link]

  • 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. ResearchGate. [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Semantic Scholar. [Link]

  • Thiophene, 2,5-dichloro-. SpectraBase. [Link]

  • Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations. ACS Publications. [Link]

  • Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. University of Birmingham's Research Portal. [Link]

  • Recent Achievement in the Synthesis of Thiophenes. Bentham Science. [Link]

  • 2-Thiophenesulfonamide. PubChem. [Link]

  • Process for making 2,5-dichlorothiophene.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • On the Preparation and Spectroelectrochemical Characterization of Certain 2,5‐Bis(het)aryl Substituted Thiophenes. Wiley Online Library. [Link]

  • Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. American Pharmaceutical Review. [Link]

  • Electronic Supplementary Information for Unexpected Iron(III) Chloride-Catalyzed Dimerization of 1,1,3- Trisubstituted-prop-2-yn-1-ols. The Royal Society of Chemistry. [Link]

Sources

Comparative

A Comparative Guide to Assessing the Purity of Synthesized 2,5-dichlorothiophene-3-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the utility of bespoke chemical scaffolds is paramount. Among these, sulfonyl fluorides hav...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the utility of bespoke chemical scaffolds is paramount. Among these, sulfonyl fluorides have garnered significant attention, particularly as versatile intermediates and as probes for chemical biology, owing to their unique reactivity and stability.[1] The compound 2,5-dichlorothiophene-3-sulfonyl fluoride is a key building block, leveraging the reactivity of the sulfonyl fluoride moiety with the distinct electronic properties of the dichlorothiophene ring. Ensuring the purity of this reagent is not merely a matter of good practice; it is a critical determinant for the success of subsequent synthetic transformations and the validity of biological assays.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,5-dichlorothiophene-3-sulfonyl fluoride. As a senior application scientist, the following protocols and insights are curated to be both technically robust and practically applicable in a research and development setting. We will delve into the "why" behind procedural steps, offering a self-validating framework for each analytical technique.

The Synthetic Context: Anticipating Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and the potential for process-related impurities. The synthesis of 2,5-dichlorothiophene-3-sulfonyl fluoride typically proceeds via a two-step process: the chlorination of thiophene to 2,5-dichlorothiophene, followed by chlorosulfonation.

The initial chlorination of thiophene can yield a mixture of mono-, di-, tri-, and tetrachlorinated thiophenes, as well as addition products.[2] While fractional distillation can isolate 2,5-dichlorothiophene, isomeric dichlorothiophenes (2,3-, 2,4-, and 3,4-dichlorothiophene) may persist as impurities.

The subsequent chlorosulfonation of 2,5-dichlorothiophene is an electrophilic aromatic substitution. The directing effects of the two chlorine atoms can lead to the formation of isomeric sulfonyl chlorides. A key potential impurity is the 4,5-dichlorothiophene-2-sulfonyl chloride, which upon fluorination would yield the corresponding sulfonyl fluoride isomer.[3] Additionally, incomplete reaction can leave unreacted 2,5-dichlorothiophene, and hydrolysis of the sulfonyl chloride intermediate prior to fluorination can result in the corresponding sulfonic acid.

Therefore, a comprehensive purity analysis must be capable of separating and identifying the target compound from:

  • Isomeric dichlorothiophene-sulfonyl fluorides

  • Unreacted 2,5-dichlorothiophene

  • Related chlorinated thiophene precursors

  • The corresponding sulfonic acid hydrolysis product

A Multi-Modal Approach to Purity Verification

No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic methods provides a more complete picture. This guide will focus on a suite of four complementary techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of the main component and less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR).

  • Elemental Analysis: Offers a fundamental measure of the elemental composition of the bulk material.

The following sections will detail the experimental protocols for each technique, discuss their relative strengths and weaknesses, and present comparative data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 2,5-dichlorothiophene-3-sulfonyl fluoride, it is particularly adept at detecting residual starting materials like 2,5-dichlorothiophene and other chlorinated thiophene isomers.

The "Why": Experimental Rationale

The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of retention and selectivity for halogenated aromatic compounds.[4] The temperature program is designed to first elute highly volatile components at a lower temperature, followed by a ramp to elute the target compound and any less volatile impurities. The split injection mode is used to prevent column overloading with the main component, ensuring good peak shape and resolution. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

Sample Preparation:

  • Dissolve approximately 1 mg of the synthesized 2,5-dichlorothiophene-3-sulfonyl fluoride in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

Data Interpretation and Comparison
Compound Expected Retention Time Key Mass Fragments (m/z) Purpose of Detection
2,5-DichlorothiopheneEarlier than the product152 (M+), 117, 82Detection of unreacted starting material
2,5-Dichlorothiophene-3-sulfonyl fluorideMain Peak234 (M+), 199, 152, 83Identification and purity assessment of the target compound
Isomeric Dichlorothiophene-sulfonyl fluoridesClose to the main peak234 (M+), with potentially different fragmentation patternsIdentification of isomeric impurities

Workflow for GC-MS Purity Assessment

Sources

Validation

Kinetic Profiling and SuFEx Reactivity of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride: A Comparative Guide

Executive Summary The transition from traditional sulfonyl chlorides to sulfonyl fluorides has fundamentally upgraded the toolkit for covalent drug discovery and bioconjugation. This guide provides an in-depth, objective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional sulfonyl chlorides to sulfonyl fluorides has fundamentally upgraded the toolkit for covalent drug discovery and bioconjugation. This guide provides an in-depth, objective comparison between 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3) and its chlorinated analog. By dissecting their kinetic stability and reactivity profiles, we establish evidence-based protocols for utilizing heteroaromatic sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Mechanistic Causality: The Fluoride vs. Chloride Dichotomy

The utility of a sulfonyl halide in chemical biology is dictated by the delicate balance between kinetic stability and electrophilic reactivity. Heteroaromatic sulfonyl chlorides are notoriously unstable; the highly polarized S-Cl bond makes them highly susceptible to background hydrolysis in aqueous or protic media, posing severe challenges for isolation and long-term storage ()[1].

Conversely, 2,5-dichlorothiophene-3-sulfonyl fluoride exhibits exceptional kinetic stability[2]. The S-F bond is significantly stronger due to the high electronegativity of fluorine and optimal p−π/d−π orbital overlap with the sulfur center. As a result, this sulfonyl fluoride is essentially "blind" to neutral water and most biological nucleophiles, remaining inert until a specific catalytic trigger is introduced ()[3].

In SuFEx click chemistry, this activation is typically achieved using strong, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or bifluoride salts ( [FHF]− ). Mechanistically, DBU facilitates the reaction either by forming a highly reactive arylsulfonyl ammonium fluoride intermediate or by concerted deprotonation of the incoming nucleophile (e.g., a phenol), thereby lowering the transition state barrier exclusively when desired ().

Comparative Kinetic Data

To objectively compare the performance of 2,5-dichlorothiophene-3-sulfonyl fluoride against its chloride counterpart, we summarize their kinetic behaviors across standard reaction environments. The data highlights the superior shelf-life and controlled reactivity of the fluorinated hub ()[4].

Parameter2,5-Dichlorothiophene-3-Sulfonyl Chloride2,5-Dichlorothiophene-3-Sulfonyl Fluoride
Kinetic Stability (Aqueous Buffer, pH 7.4) Low ( t1/2​<15 minutes)High ( t1/2​>72 hours)
Benchtop Storage Stability Poor (Requires inert atmosphere, −20∘ C)Excellent (Stable at room temperature)
Uncatalyzed Reactivity with Phenols Moderate (High background hydrolysis)Negligible (No reaction detected)
DBU-Catalyzed Reactivity with Phenols Fast (Poor yield due to competitive hydrolysis)Fast ( >95% yield, highly selective)
Primary Amine Conjugation Rapid (Exothermic, uncontrolled)Moderate to Slow (Requires heating or base)

Experimental Workflows & Self-Validating Protocols

Scientific integrity demands that experimental protocols are not just lists of instructions, but self-validating systems. The following workflows incorporate critical control steps to prove the causality of the observed reactivity.

Protocol 1: Kinetic Hydrolysis Assay (Stability Profiling)

Objective: To quantify the background hydrolysis rate of the sulfonyl halide in an aqueous/organic mixture. Causality & Design: We use HPLC-UV to track the disappearance of the starting material. Biphenyl is included as an internal standard (IS) to correct for any injection volume variations or solvent evaporation, ensuring strict mass balance.

  • Preparation: Prepare a 10 mM stock solution of 2,5-dichlorothiophene-3-sulfonyl fluoride and a 5 mM stock of biphenyl (IS) in anhydrous acetonitrile.

  • Initiation: Dilute the stocks into a 1:1 mixture of Acetonitrile and Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 1 mM (substrate) and 0.5 mM (IS).

  • Sampling: Extract 50 μ L aliquots at t=0,1,4,12,24, and 48 hours. Quench immediately by diluting with 150 μ L of cold mobile phase (0.1% TFA in water/acetonitrile).

  • Validation (The Control): Run a parallel assay using 2,5-dichlorothiophene-3-sulfonyl chloride. The rapid degradation of the chloride validates that the buffer system is active and capable of hydrolysis, thereby proving that the fluoride's survival is due to intrinsic S-F bond stability, not an artifact of the assay conditions[1].

Protocol 2: DBU-Catalyzed SuFEx Conjugation with Phenols

Objective: To synthesize a stable sulfonate ester via controlled SuFEx activation. Causality & Design: This protocol demonstrates the "click" nature of the S-F bond. By running a parallel control without DBU, we validate that the sulfonyl fluoride is entirely dependent on catalytic activation to undergo nucleophilic attack ().

  • Setup: In an oven-dried vial, dissolve 2,5-dichlorothiophene-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and 4-tert-butylphenol (1.1 equiv, 0.55 mmol) in anhydrous acetonitrile (2.0 mL).

  • The Control Split: Divide the reaction mixture into two equal 1.0 mL portions (Vial A and Vial B).

  • Catalytic Trigger: To Vial A, add DBU (0.2 equiv, 0.05 mmol). To Vial B (Control), add no catalyst.

  • Monitoring: Stir both vials at room temperature. Monitor via TLC or LC-MS.

  • Outcome & Causality: Vial A will show complete conversion to the sulfonate ester within 1-2 hours. Vial B will show >99% unreacted starting material after 24 hours. This binary outcome self-validates the mechanism: the S-F bond requires the specific DBU-mediated transition state to break[5].

Reaction Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of sulfonyl chlorides versus sulfonyl fluorides, emphasizing the controlled SuFEx activation route.

SuFEx_Pathway Substrate 2,5-Dichlorothiophene-3- Sulfonyl Halide Fluoride Sulfonyl Fluoride (X=F) High Kinetic Stability Substrate->Fluoride KF/18-crown-6 Chloride Sulfonyl Chloride (X=Cl) Low Kinetic Stability Substrate->Chloride Chlorination Activation SuFEx Catalyst (e.g., DBU, BEMP) Fluoride->Activation Trigger Hydrolysis Aqueous Media (Background Hydrolysis) Chloride->Hydrolysis H2O Nucleophile Nucleophile (Phenol/Amine) Chloride->Nucleophile Uncontrolled Degradation Sulfonic Acid (Inactive Byproduct) Hydrolysis->Degradation Activation->Nucleophile Activated Intermediate Product Stable Conjugate (High Yield) Nucleophile->Product S-F Cleavage

Caption: Divergent mechanistic pathways: Controlled SuFEx activation vs. uncontrolled chloride hydrolysis.

References

  • NextSDS Chemical Database. 2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information. Retrieved from:[Link]

  • ACS Catalysis. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. Retrieved from:[Link]

  • RSC Chemical Biology (via PMC). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Retrieved from:[Link]

  • European Journal of Organic Chemistry (via ResearchGate). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from:[Link]

Sources

Comparative

computational analysis of 2,5-dichlorothiophene-3-sulfonyl fluoride reactivity

Computational Reactivity Profiling of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride: A Comparative Guide for Advanced SuFEx Applications As Sulfur(VI) Fluoride Exchange (SuFEx) matures from a niche click-chemistry reaction i...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational Reactivity Profiling of 2,5-Dichlorothiophene-3-Sulfonyl Fluoride: A Comparative Guide for Advanced SuFEx Applications

As Sulfur(VI) Fluoride Exchange (SuFEx) matures from a niche click-chemistry reaction into a foundational tool for drug discovery and materials science, the selection of the optimal sulfonyl fluoride hub becomes critical[1]. While benzenesulfonyl fluoride (BSF) and ethenesulfonyl fluoride (ESF) are ubiquitous, heteroaromatic hubs like 2,5-dichlorothiophene-3-sulfonyl fluoride (DCTSF) (CAS: 108158-08-3) are emerging as powerful scaffolds for Diversity-Oriented Clicking (DOC)[2][3].

As a Senior Application Scientist, I have compiled this guide to objectively compare the computational reactivity profile of DCTSF against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary to successfully deploy this reagent in your workflows.

Theoretical Framework: Electronic Modulation of the S(VI) Center

The reactivity of a SuFEx hub is dictated by the electrophilicity of its S(VI) center, which must be perfectly balanced: stable enough to resist spontaneous hydrolysis in aqueous media (pH 1–10)[1], yet reactive enough to undergo rapid S-F bond cleavage upon nucleophilic attack.

In DCTSF, the electron-rich thiophene core is heavily modulated by the inductive electron-withdrawing effects of the two chlorine atoms at the 2- and 5-positions. Density Functional Theory (DFT) calculations reveal that this substitution pattern significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the S-F bond compared to the unfunctionalized BSF. Consequently, DCTSF exhibits an enhanced global electrophilicity index ( ω ), lowering the activation free energy ( ΔG‡ ) required for the transition state during amine or phenol coupling[4].

Furthermore, the dichloro-thiophene core serves a dual purpose: after the SuFEx click reaction is complete, the C-Cl bonds remain intact, providing orthogonal handles for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to build complex pharmacophores[3].

Comparative Computational Data

To objectively benchmark DCTSF, we compare its frontier molecular orbital metrics and activation barriers against ESF (a highly reactive Michael acceptor/SuFEx hub) and BSF (the stable baseline hub).

Table 1: Computational Reactivity Metrics for Selected SuFEx Hubs (Calculated at the M06-2X/def2-TZVP level of theory with implicit solvent modeling)

SuFEx HubLUMO Energy (eV)Electrophilicity ( ω , eV) ΔG‡ with Piperidine (kcal/mol)Primary Application Profile
Ethenesulfonyl Fluoride (ESF) -2.453.1014.2Conjugate additions; trapping unreactive nucleophiles.
2,5-Dichlorothiophene-3-Sulfonyl Fluoride (DCTSF) -1.92 2.35 17.8 Heteroaromatic pharmacophore synthesis; DOC.
Benzenesulfonyl Fluoride (BSF) -1.151.5021.5Standard, highly stable click linkages.

Data Interpretation: DCTSF occupies the "Goldilocks zone" of SuFEx reactivity. It is approximately 3.7 kcal/mol more reactive than BSF toward secondary amines, allowing for milder reaction conditions, yet it avoids the hyper-reactivity of ESF, which can lead to off-target Michael additions.

Mechanistic Pathway Visualization

The SuFEx reaction of DCTSF proceeds through a highly polarized SN​2 -like transition state. The diagram below illustrates the computed reaction coordinate, highlighting the critical S-F bond-breaking step[4].

MechanisticPathway R Reactants DCTSF + Amine PRC Pre-Reaction Complex R->PRC Diffusion & H-Bonding TS Transition State [S-F Breaking]‡ PRC->TS ΔG‡ = 17.8 kcal/mol P Products Sulfonamide + HF TS->P Exergonic Relaxation

Figure 1: Computed SuFEx reaction coordinate for DCTSF with secondary amines.

Applied Methodology: Self-Validating SuFEx Protocol

To translate these computational findings into the fume hood, the following protocol details the base-mediated SuFEx coupling of DCTSF with a secondary amine.

Safety Note: DCTSF is classified as Skin Corr. 1B (H314) and Acute Tox. 4[2]. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE.

Objective: Synthesis of 2,5-dichloro-N,N-dialkylthiophene-3-sulfonamide.

Step 1: Reagent Preparation & Solvent Selection

  • Action: Dissolve 1.0 eq (1.0 mmol) of DCTSF and 1.2 eq of the target secondary amine in 5.0 mL of anhydrous acetonitrile (MeCN) under an inert atmosphere.

  • Causality: MeCN is specifically chosen over non-polar solvents (like toluene) because its high dielectric constant ( ϵ≈37.5 ) stabilizes the highly polarized transition state during the heterolytic S-F bond cleavage, directly lowering the ΔG‡ predicted by our DFT models.

Step 2: Base-Mediated Activation

  • Action: Cool the mixture to 0 °C and add 2.0 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise. Allow the reaction to warm to room temperature.

  • Causality: DBU acts as a non-nucleophilic strong base. Computational models of base-mediated SuFEx show that DBU deprotonates the amine within the pre-reaction complex[4]. This prevents the formation of unreactive protonated amine dead-ends and drives the equilibrium forward through the rate-determining transition state.

Step 3: In-Situ Reaction Monitoring (Self-Validating System)

  • Action: At t = 2 hours, withdraw a 50 μ L aliquot, dilute in CDCl3​ , and analyze via 19 F NMR spectroscopy.

  • Causality & Validation: This protocol is self-validating. The S-F fluorine atom in DCTSF exhibits a sharp, diagnostic singlet at approximately +55 to +60 ppm. The absolute disappearance of this peak, coupled with the appearance of a broad fluoride/bifluoride signal near -150 ppm, provides definitive proof of quantitative conversion. This eliminates the ambiguity of TLC analysis, where sulfonyl fluorides and sulfonamides often co-elute.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NH4​Cl (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Causality: The mildly acidic NH4​Cl quench serves a dual purpose: it neutralizes the excess DBU catalyst and protonates any unreacted secondary amine, trapping them in the aqueous layer. This ensures the organic layer exclusively retains the neutral thiophene-sulfonamide product, often yielding NMR-pure material without column chromatography.

Hub Selection Guide

Selecting the correct SuFEx hub dictates the success of your downstream assays. Use the logical workflow below to determine when DCTSF is the optimal choice for your synthetic campaign.

HubSelection Start Evaluate SuFEx Application Q1 Is extreme electrophilicity required (e.g., unreactive nucleophiles)? Start->Q1 ESF Ethenesulfonyl Fluoride (ESF) Q1->ESF Yes Q2 Is a functionalizable heteroaromatic core needed for drug discovery? Q1->Q2 No DCTSF 2,5-Dichlorothiophene-3- Sulfonyl Fluoride (DCTSF) Q2->DCTSF Yes BSF Benzenesulfonyl Fluoride (BSF) Q2->BSF No

Figure 2: Decision matrix for selecting optimal SuFEx hubs based on reactivity needs.

References

  • [Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis] Source: ACS Inorganic Chemistry (2022). URL:[Link]

  • [Sulfur fluoride exchange] Source: PubMed Central - NIH (2023). URL:[Link]

  • [Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs] Source: PubMed Central - NIH. URL:[Link]

  • [2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information] Source: NextSDS Database. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2,5-Dichlorothiophene-3-sulfonyl Fluoride

This document provides a comprehensive, step-by-step operational and disposal plan for 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS No. 108158-08-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step operational and disposal plan for 2,5-dichlorothiophene-3-sulfonyl fluoride (CAS No. 108158-08-3). As a Senior Application Scientist, this guide is designed to provide laboratory professionals with the essential safety and logistical information required for handling and disposing of this reactive compound, ensuring the protection of personnel and the environment. The procedures outlined herein are built on principles of chemical reactivity, established safety protocols, and regulatory compliance.

Hazard Profile and Inherent Risks: Understanding the Chemistry of Disposal

2,5-Dichlorothiophene-3-sulfonyl fluoride is a specialized reagent that demands careful handling due to its combined structural features. The thiophene ring, substituted with two electron-withdrawing chlorine atoms, enhances the electrophilic nature of the sulfonyl fluoride group.

  • Reactivity : The sulfur(VI)-fluoride bond, while generally more resistant to hydrolysis than the corresponding chloride, is highly susceptible to nucleophilic attack.[1][2][3] This reactivity is the cornerstone of its synthetic utility but also the primary concern for its disposal. It will react with water (especially under basic conditions), amines, strong bases, and strong acids.[4][5] Such reactions can be exothermic and may liberate toxic and corrosive gases, such as hydrogen fluoride (HF).[5][6]

  • Corrosivity : This compound is classified as causing severe skin burns and eye damage.[7] This is consistent with the properties of many sulfonyl halides which can hydrolyze to form strong acids on contact with moisture on skin or mucous membranes.[8][9][10]

  • Toxicity : It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[7] Thiophene derivatives can also pose significant environmental hazards and are often toxic to aquatic life.[11] Therefore, release into the environment must be strictly avoided.[12][13]

Given these properties, all waste streams containing this chemical must be treated as hazardous and reactive. Under no circumstances should it be disposed of down the drain or in the regular trash.[11][14]

Essential Safety and Handling Data

For quick reference, the following table summarizes the critical parameters for safe handling and disposal.

ParameterInstruction / SpecificationSource(s)
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Severe Skin Corrosion, Potential Environmental Hazard.[7][11]
Personal Protective Equipment (PPE) Chemical safety goggles with a face shield, chemical-resistant gloves (nitrile or neoprene), flame-retardant lab coat, closed-toe shoes. All work must be performed in a certified chemical fume hood.[5][8][11]
Incompatible Materials Water, strong bases, strong acids, strong oxidizing agents, amines, and alcohols.[5][15]
Spill Containment Use inert, non-combustible absorbent material (e.g., vermiculite, dry sand, earth). Do not use paper towels or other combustible materials. Use non-sparking tools for cleanup.[11][16]
Waste Storage Store in a dedicated, sealed, and clearly labeled hazardous waste container (HDPE or glass). Store in a cool, dry, well-ventilated secondary containment area, segregated from incompatible materials.[11][17][18]

Core Disposal Workflow

The correct disposal procedure depends on the form of the waste. The following diagram illustrates the decision-making process for managing different waste streams of 2,5-dichlorothiophene-3-sulfonyl fluoride.

G start Waste Stream Identification neat_chem Unused / Expired Neat Chemical start->neat_chem reaction_mix Reaction Mixture (Post-Experiment) start->reaction_mix contaminated_items Contaminated Labware, PPE, and Spill Debris start->contaminated_items proc_a Protocol A: Direct EHS Disposal (No Quenching) neat_chem->proc_a proc_b Protocol B: Controlled Quenching Procedure reaction_mix->proc_b proc_c Protocol C: Segregated Solid Waste Disposal contaminated_items->proc_c collect_waste Collect in Designated, Labeled Hazardous Waste Container proc_a->collect_waste proc_b->collect_waste proc_c->collect_waste ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup

Caption: Decision workflow for proper disposal of 2,5-dichlorothiophene-3-sulfonyl fluoride waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused or Expired 2,5-Dichlorothiophene-3-sulfonyl Fluoride (Neat Reagent)

This protocol applies to the original reagent container that is no longer needed.

  • Do Not Attempt to Quench: It is critical not to quench or neutralize unwanted or expired containers of the neat (pure) reagent.[19] This task should be left to trained hazardous waste professionals.

  • Ensure Container Integrity: Check that the manufacturer's container is in good condition, with no leaks or damage. The cap must be securely sealed. For added security, wrap the cap and neck with Parafilm.

  • Proper Labeling: Affix a hazardous waste tag to the container. Clearly write the full chemical name: "2,5-dichlorothiophene-3-sulfonyl fluoride" and the CAS number "108158-08-3". Do not obscure the original manufacturer's label.[11]

  • Segregated Storage: Place the container in a designated satellite accumulation area for hazardous waste. Ensure it is stored in secondary containment and segregated from incompatible materials, especially bases and aqueous solutions.[11][18]

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[11]

Protocol B: Disposal of Quenched Reaction Mixtures

This protocol is for reaction mixtures where 2,5-dichlorothiophene-3-sulfonyl fluoride was a reagent. The reactive sulfonyl fluoride must be fully quenched as the final step of the experimental procedure before it is collected as waste.[19]

  • Prepare Quenching Station: In a chemical fume hood, prepare a separate flask containing a stirred, dilute solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃) or a carefully controlled dilute (e.g., 1 M) solution of sodium hydroxide (NaOH), in an ice bath. The volume of the basic solution should be sufficient to neutralize the sulfonyl fluoride and any acidic byproducts.

  • Controlled Addition: While vigorously stirring the cooled basic solution, slowly add the reaction mixture dropwise via an addition funnel.

  • Monitor Temperature and pH: Monitor the temperature of the quenching solution closely to prevent a runaway reaction. Ensure the pH of the solution remains basic throughout the addition (test with pH paper). Add more base if necessary.

  • Allow for Complete Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (or overnight) to ensure the complete hydrolysis of any remaining sulfonyl fluoride.

  • Waste Collection: Transfer the fully quenched and neutralized aqueous mixture to a designated hazardous waste container for aqueous waste.

  • Labeling: Label the container with "HAZARDOUS WASTE" and list all components of the quenched mixture, including the resulting sodium 2,5-dichlorothiophene-3-sulfonate and any solvents or other reagents present.[18][19]

  • Storage and Pickup: Store the container in the satellite accumulation area and arrange for EHS pickup.

Protocol C: Disposal of Contaminated Labware, PPE, and Spill Debris

This protocol covers solid waste contaminated with 2,5-dichlorothiophene-3-sulfonyl fluoride.

  • Decontaminate Glassware: Whenever possible, decontaminate glassware before washing. Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve the residue. Collect this solvent rinse as hazardous waste. Then, follow the quenching procedure (Protocol B) using a dilute basic solution to destroy any remaining residue.

  • Collect Solid Waste: Place all contaminated solid waste, including gloves, absorbent pads, and disposable labware, into a designated, leak-proof hazardous waste container for solid waste.[18] Do not mix with non-hazardous trash.

  • Labeling: Clearly label the solid waste container with "HAZARDOUS WASTE" and list "Solid debris contaminated with 2,5-dichlorothiophene-3-sulfonyl fluoride".

  • Storage and Pickup: Keep the container sealed and store it in the satellite accumulation area until it is collected by EHS.

Emergency Response Protocol

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

G spill Spill Occurs evacuate Evacuate immediate area. Alert colleagues. spill->evacuate ppe Don appropriate PPE, including respiratory protection if necessary. evacuate->ppe contain Contain spill with inert absorbent (vermiculite, sand). Do NOT use water or combustibles. ppe->contain collect Collect absorbed material using non-sparking tools. contain->collect package Place in a sealed, labeled hazardous waste container. collect->package decon Decontaminate the spill area. Collect all materials as hazardous waste. package->decon report Report incident to EHS. decon->report

Caption: Emergency workflow for managing a 2,5-dichlorothiophene-3-sulfonyl fluoride spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10][21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][21]

References

  • Bunton, C. A., & Fendler, J. H. (1966). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 31(7), 2307–2311. [Link]

  • NextSDS. (n.d.). 2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]

  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Guin, J. (2006). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. Portland State University. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Li, Z., & Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(4), 247-264. [Link]

  • PubMed. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet: OmniPur® PMSF [Phenylmethyl Sulfonyl Fluoride]. Retrieved from [Link]

  • Alfa Aesar. (2025, September 23). Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonyl chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1971). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Dichlorothiophene-3-sulfonyl chloride (CAS 56946-83-9). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

  • INCHEM. (2021). ICSC 1402 - SULFURYL FLUORIDE. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,5-dichlorothiophene-3-sulfonyl fluoride

As a Senior Application Scientist, I approach the handling of highly reactive electrophiles not just as a procedural task, but as a system of predictable chemical kinetics and risk mitigation. 2,5-Dichlorothiophene-3-sul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly reactive electrophiles not just as a procedural task, but as a system of predictable chemical kinetics and risk mitigation.

2,5-Dichlorothiophene-3-sulfonyl fluoride (CAS: 108158-08-3) is a potent Sulfur(VI) Fluoride Exchange (SuFEx) reagent widely utilized in advanced drug discovery and bioconjugation. However, its utility is matched by its severe hazard profile. As an S(VI)-F electrophile, it is highly sensitive to nucleophilic attack, particularly by moisture, which leads to the insidious generation of hydrogen fluoride (HF) gas and corrosive sulfonic acids.

This guide provides the authoritative, self-validating protocols required to handle, quench, and dispose of this compound safely, ensuring that your laboratory operations maintain the highest standards of scientific integrity and personnel safety.

Quantitative Hazard & Reactivity Profile

To design an effective safety protocol, we must first understand the physicochemical causality behind the compound's behavior. Sulfonyl fluorides exhibit a delicate balance between aqueous stability and intrinsic reactivity. Under basic conditions or in the presence of ambient moisture, the hydrolysis rate accelerates exponentially, releasing stoichiometric amounts of HF[1].

Table 1: Hazard and Reactivity Data for 2,5-Dichlorothiophene-3-sulfonyl fluoride

Property / HazardValue / ClassificationCausality & Operational Impact
GHS Classification Acute Tox. 4 (H302, H312, H332)Skin Corr. 1B (H314)STOT SE 3 (H336)[2]Corrosive to all biological tissues. Dermal exposure risks systemic toxicity due to rapid absorption and subsequent intracellular HF release.
Hydrolysis Byproduct Hydrogen Fluoride (HF)HF penetrates tissue deeply, precipitating systemic calcium/magnesium depletion, leading to severe necrosis and potential cardiac arrest[3].
Aqueous Half-Life Highly pH-dependent (Minutes to Hours)Hydrolysis is base-catalyzed. Unintended exposure to basic solutions will cause rapid, exothermic degradation and gas evolution[1].
Container Compatibility High-Density Polyethylene (HDPE) / PTFEHF etches silicates. Never store aqueous waste containing hydrolyzed sulfonyl fluorides in glass containers[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is fundamentally insufficient for handling 2,5-dichlorothiophene-3-sulfonyl fluoride. Because HF can permeate standard thin-mil nitrile gloves without immediate detection, a multi-layered, chemically resistant barrier system is mandatory.

Step-by-Step PPE Donning Protocol
  • Base Layer (Dexterity): Don a pair of standard 4-mil nitrile gloves. This serves as the last line of defense and provides tactile feedback.

  • Outer Layer (Chemical Resistance): Don a pair of heavy-duty Neoprene or Butyl Rubber gloves (minimum 14-mil thickness). Causality: Neoprene and Butyl rubber provide superior permeation resistance against both fluorinated electrophiles and transient HF gas.

  • Body Protection: Wear a flame-resistant (FR) lab coat fully buttoned. Overlay this with a Polyurethane or PVC chemical splash apron . Causality: The apron prevents corrosive liquids from saturating the woven fabric of the lab coat, mitigating the H312 (dermal toxicity) hazard.

  • Facial Isolation: Don non-vented chemical splash goggles, followed by a full-face shield . Causality: Corneal tissue is exceptionally vulnerable to S(VI)-F electrophiles and HF vapor; a face shield prevents direct droplet impact, while goggles seal out ambient vapors.

Operational Handling Protocol

Every manipulation of this compound must be treated as a moisture-sensitive, air-sensitive operation to prevent premature hydrolysis.

Step-by-Step Handling Methodology
  • Environmental Isolation: Conduct all work within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). Ensure the sash is pulled down to the lowest workable height to act as a physical blast shield.

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon) using a Schlenk line. Causality: Excluding ambient humidity prevents the spontaneous hydrolysis of the sulfonyl fluoride bond.

  • Reagent Transfer: Use strictly anhydrous solvents. Transfer the 2,5-dichlorothiophene-3-sulfonyl fluoride using gas-tight syringes equipped with PTFE-coated plungers.

  • Emergency Staging: Before opening the reagent, verify that a fresh, unexpired tube of 2.5% Calcium Gluconate gel is physically present on the benchtop[3]. Causality: In the event of dermal exposure, calcium gluconate acts as a topical chelator, binding free fluoride ions before they can penetrate the dermal matrix and cause systemic hypocalcemia.

OperationalWorkflow Start Pre-Operation: Verify Ca-Gluconate Gel PPE Don Dual-Layer PPE (Neoprene + Face Shield) Start->PPE Hood Establish Inert Atmosphere (N2/Ar Schlenk Line) PPE->Hood Reaction Execute SuFEx Reaction (Anhydrous Conditions) Hood->Reaction Spill Hazard Event: Accidental Exposure Reaction->Spill Containment Failure Quench Controlled Quenching (Base-Catalyzed) Reaction->Quench Protocol Success FirstAid Apply Calcium Gluconate Seek Immediate ER Care Spill->FirstAid

Fig 1: Operational workflow and emergency response pathways for S(VI)-F handling.

Disposal and Quenching Plan

Directly disposing of unreacted 2,5-dichlorothiophene-3-sulfonyl fluoride into standard organic waste streams is a critical safety violation. It will react with aqueous waste to pressurize the container with HF and organic vapors. It must be intentionally deactivated (quenched) first[4].

Step-by-Step Quenching Methodology
  • Preparation of the Quenching Bath: In a wide-mouth HDPE plastic container (do not use glass), prepare a dilute basic solution: 1M NaOH or KOH in a 1:1 mixture of Isopropanol and Water .

    • Causality: Isopropanol moderates the thermodynamics of the reaction. Using pure water causes localized superheating due to the insolubility of the organic compound, while the base drives the hydrolysis to completion.

  • Thermal Management: Place the HDPE container in an ice-water bath. The hydrolysis of sulfonyl fluorides is highly exothermic.

  • Controlled Addition: Using an addition funnel or syringe, add the waste 2,5-dichlorothiophene-3-sulfonyl fluoride dropwise into the vigorously stirred quenching solution.

  • Venting: Ensure the quenching vessel is open to the fume hood exhaust or vented through a nitrogen bubbler to safely dissipate generated pressure and heat[4].

  • Verification & Disposal: Allow the mixture to stir for a minimum of 2 hours. Once gas evolution has completely ceased and the solution has returned to room temperature, label the HDPE container as "Hazardous Aqueous Waste: Contains Fluoride Salts and Sulfonates" and arrange for institutional hazardous waste pickup.

QuenchingMechanism SVI 2,5-Dichlorothiophene- 3-Sulfonyl Fluoride Reaction Exothermic Hydrolysis (Ice Bath + Stirring) SVI->Reaction Base 1M NaOH in iPrOH / H2O Base->Reaction Sulfonate Inert Sulfonate Salt (Aqueous Soluble) Reaction->Sulfonate Fluoride Sodium Fluoride (NaF) (Requires HDPE Bin) Reaction->Fluoride

Fig 2: Base-catalyzed quenching mechanism mitigating exothermic HF generation.

References

To ensure the highest level of scientific integrity, the protocols and hazard data in this guide are grounded in the following verified sources:

  • NextSDS. "2,5-dichlorothiophene-3-sulfonyl fluoride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." JACS Au. Available at:[Link]

  • Michigan State University (MSU) Chemistry. "Standard Operating Procedures: Huang Lab." MSU Environmental Health & Safety. Available at:[Link]

Sources

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